2-(Bromomethyl)-6-chloropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-6-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-4-5-2-1-3-6(8)9-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAAMBFVILNOPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50980282 | |
| Record name | 2-(Bromomethyl)-6-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50980282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63763-79-1 | |
| Record name | 2-(Bromomethyl)-6-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50980282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Bromomethyl)-6-chloro-pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the properties of 2-(Bromomethyl)-6-chloropyridine?
An In-depth Technical Guide to the Properties and Applications of 2-(Bromomethyl)-6-chloropyridine
Abstract
This compound is a halogenated pyridine derivative that serves as a critical and versatile building block in modern organic synthesis and medicinal chemistry. Its unique bifunctional nature, featuring a reactive bromomethyl group and a chlorinated pyridine core, allows for sequential and site-selective modifications, making it an invaluable intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, detailed synthetic methodologies, characteristic reactivity, and spectroscopic profile. Furthermore, it explores its applications in the development of novel therapeutic agents and functional materials, while also outlining essential safety and handling protocols for its use in a research and development setting.
Introduction: The Strategic Value of Substituted Pyridines
The pyridine scaffold is a privileged structure in drug discovery, present in numerous natural products and synthetic compounds with significant biological activity, such as vitamins B3 and B6.[1] The strategic introduction of functional groups onto the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn modulates its pharmacological profile. This compound emerges as a particularly useful intermediate due to its distinct reactive centers. The bromomethyl group acts as a potent electrophile for introducing the pyridyl moiety via nucleophilic substitution, while the chlorine atom can be replaced through various cross-coupling reactions. This orthogonal reactivity is highly sought after in the construction of compound libraries for high-throughput screening and in the rational design of targeted therapeutics.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and material science. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 63763-79-1 | [2][3] |
| Molecular Formula | C₆H₅BrClN | [2][3] |
| Molecular Weight | 206.47 g/mol | [2] |
| Appearance | Solid (form may vary) | N/A |
| SMILES | ClC1=CC=CC(CBr)=N1 | [2] |
| Storage | Keep in dark place, inert atmosphere, store in freezer, under -20°C | [2] |
Synthesis and Manufacturing
The efficient synthesis of this compound is crucial for its availability in research and development. The most common laboratory-scale synthesis involves the chlorination of the corresponding alcohol precursor.
Primary Synthetic Pathway: Chlorination of (6-Bromopyridin-2-yl)methanol
A robust and high-yielding method involves the reaction of 6-Bromopyridine-2-methanol with a chlorinating agent, such as thionyl chloride (SOCl₂), in an appropriate solvent.[4] The hydroxyl group is converted into a good leaving group, which is then displaced by a chloride ion.
Caption: Synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established chemical literature and should only be performed by trained professionals in a suitable laboratory environment.[4]
-
Reaction Setup: Dissolve 6-Bromopyridine-2-methanol (e.g., 5.00 g, 25.5 mmol) in chloroform (30 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Addition of Reagent: Slowly add thionyl chloride (2.8 mL, 38.3 mmol) to the solution at room temperature. The addition should be performed cautiously, as the reaction can be exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 3 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction solution under reduced pressure to remove excess solvent and thionyl chloride.
-
Neutralization and Isolation: Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate. This will cause the product to precipitate.
-
Purification: Collect the precipitate by filtration, wash it with water, and dry it under vacuum to yield the final product, 2-bromo-6-(chloromethyl)pyridine, typically as a white solid.[4]
Chemical Reactivity and Handling
The reactivity of this compound is dominated by the electrophilic nature of the bromomethyl group.
-
Nucleophilic Substitution: The C-Br bond in the bromomethyl group is highly susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions), making it an excellent alkylating agent for introducing the 6-chloropyridin-2-yl)methyl moiety.
-
Ligand Formation: The pyridine nitrogen atom possesses a lone pair of electrons, allowing it to act as a ligand and coordinate with various metal ions. This property is exploited in the synthesis of metal complexes for catalysis and materials science.[5]
-
Stability and Storage: The compound should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[2] It is incompatible with strong oxidizing agents.[6]
Caption: Reactivity profile of this compound.
Spectroscopic Profile
Structural elucidation and purity assessment rely on standard spectroscopic techniques. While specific experimental data for this exact compound is not publicly available, a reliable profile can be predicted based on its structure and data from closely related analogues.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons on the pyridine ring, likely exhibiting complex splitting patterns (doublet of doublets or triplets). A characteristic singlet would appear further downfield (approx. 4.5-4.8 ppm) corresponding to the two protons of the bromomethyl (-CH₂Br) group.
-
¹³C NMR: The carbon NMR spectrum should display five signals for the pyridine ring carbons, with the carbon attached to the chlorine (C-6) and the carbon bearing the bromomethyl group (C-2) being significantly deshielded. The signal for the bromomethyl carbon would appear in the aliphatic region (approx. 30-35 ppm).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition. The mass spectrum will show a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio), which is a definitive signature for this molecule.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key expected absorption bands include C-H stretching for the aromatic ring (~3050-3100 cm⁻¹), C=C and C=N stretching vibrations for the pyridine ring (~1450-1580 cm⁻¹), and C-Br stretching (~650-750 cm⁻¹).
Caption: Workflow for spectroscopic characterization.
Applications in Research and Development
This compound is not an end-product but a high-value intermediate. Its utility lies in its ability to be incorporated into larger, more complex molecules.
-
Medicinal Chemistry: It is a key building block for synthesizing novel heterocyclic compounds. The (6-chloropyridin-2-yl)methyl fragment can be introduced into a lead molecule to modulate properties like solubility, metabolic stability, and target binding affinity. The pyridine nitrogen can act as a hydrogen bond acceptor, a critical interaction in many enzyme-inhibitor complexes.
-
Ligand Synthesis: The compound is used to create bespoke ligands for transition metal catalysis. The ability to further functionalize the ligand at the chloro position allows for the creation of tunable catalysts for reactions like Suzuki or Buchwald-Hartwig cross-couplings.[9][10]
-
Materials Science: It can be used to synthesize functional monomers for polymerization or to modify surfaces, imparting specific chemical or physical properties. For example, related compounds are used to immobilize biomimetic metal ion chelates onto heterogeneous supports.[9][10]
Safety and Toxicology
As a reactive alkylating agent, this compound must be handled with appropriate precautions.
| Hazard Information | Details | Reference(s) |
| GHS Pictogram(s) | Danger | [2] |
| Hazard Statement(s) | H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage. | [2] |
| Precautionary Statement(s) | P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER/doctor. | [2] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Personal Protective Equipment: Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.[6]
-
Handling: Avoid contact with skin, eyes, and clothing.[11] Avoid breathing dust or vapors. Wash hands thoroughly after handling.[6]
First Aid Measures
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]
-
Skin Contact: Remove contaminated clothing and wash skin with plenty of soap and water. Seek immediate medical attention.[13]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][13]
Conclusion
This compound is a cornerstone intermediate for synthetic chemists, offering a reliable and versatile platform for molecular construction. Its well-defined reactivity allows for its strategic incorporation into a vast array of target molecules, from potential drug candidates to advanced materials. A comprehensive understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for leveraging its full potential while ensuring laboratory safety. As the demand for novel and complex chemical entities continues to grow, the importance of such foundational building blocks in driving innovation in science and industry cannot be overstated.
References
- 1. mdpi.com [mdpi.com]
- 2. 63763-79-1|this compound|BLD Pharm [bldpharm.com]
- 3. parchem.com [parchem.com]
- 4. 2-BROMO-6-(CHLOROMETHYL)PYRIDINE | 727356-19-6 [amp.chemicalbook.com]
- 5. This compound | 63763-79-1 | NCA76379 [biosynth.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to 2-(Bromomethyl)-6-chloropyridine
This guide serves as an in-depth technical resource for researchers, chemists, and drug development professionals working with 2-(Bromomethyl)-6-chloropyridine. We will delve into its core identifiers, synthetic pathways, chemical reactivity, applications, and critical safety protocols, providing a holistic view grounded in established chemical principles.
Core Identification and Physicochemical Properties
This compound is a halogenated pyridine derivative that serves as a valuable and highly reactive building block in organic synthesis. Its utility stems from the presence of two distinct reactive sites: a highly electrophilic bromomethyl group, ideal for nucleophilic substitution, and a chlorinated pyridine ring, which can be modified through various cross-coupling reactions. This dual reactivity makes it a strategic intermediate for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 63763-79-1 | [1][2][3] |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C₆H₅BrClN | [2][3][4] |
| Molecular Weight | 206.47 g/mol | [3] |
| InChI Key | GAAAMBFVILNOPY-UHFFFAOYSA-N | [3][4] |
| Canonical SMILES | C1=CC(=NC(=C1)Cl)CBr | [4] |
| Synonyms | 2-Chloro-6-(bromomethyl)pyridine, 6-Chloro-2-(bromomethyl)pyridine | [2] |
Table 2: Physicochemical Data
| Property | Value | Notes |
| Appearance | Solid | Typically a white to off-white or light yellow solid. |
| Purity | ≥95% | Commonly available purity from commercial suppliers.[3] |
| XlogP | 2.4 | A predicted value indicating moderate lipophilicity.[4] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is not commonly detailed in basic literature but can be achieved through logical, well-established synthetic transformations from readily available precursors. The most direct and industrially scalable approach involves the selective bromination of the methyl group of 2-chloro-6-methylpyridine.
Proposed Synthetic Workflow: Radical Bromination
The method of choice is a free-radical bromination using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Causality of Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is selected over elemental bromine (Br₂) for benzylic bromination because it maintains a very low, steady-state concentration of Br₂ in the reaction mixture. This is crucial for selectivity, as it favors the desired radical substitution on the methyl group while minimizing competitive electrophilic aromatic substitution on the pyridine ring, which could lead to undesired side products.
-
Radical Initiator (AIBN): AIBN is a reliable and safe source of radicals upon thermal decomposition. It initiates the reaction by abstracting a hydrogen atom from HBr (formed in situ) to generate the bromine radical (Br•) that propagates the chain reaction.
-
Solvent (CCl₄ or Dichloromethane): An inert, non-polar solvent like carbon tetrachloride is traditionally used as it does not participate in the radical reaction. Dichloromethane is a common, safer alternative.
References
An In-Depth Technical Guide to 2-(Bromomethyl)-6-chloropyridine: Molecular Structure, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)-6-chloropyridine is a halogenated pyridine derivative that has emerged as a valuable and versatile building block in synthetic organic chemistry. Its unique bifunctional nature, possessing two distinct reactive sites, makes it an important intermediate in the synthesis of a wide array of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The strategic incorporation of this scaffold allows for the facile introduction of a substituted pyridyl moiety, a common pharmacophore in numerous biologically active compounds.
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and reactivity of this compound. It further delves into its applications in drug development, supported by mechanistic insights and detailed experimental protocols, to serve as a valuable resource for researchers and scientists in the field.
Molecular Structure and Physicochemical Properties
The structural and physical characteristics of this compound are fundamental to its reactivity and handling.
Molecular Structure
The molecule consists of a pyridine ring substituted at the 2-position with a bromomethyl group (-CH₂Br) and at the 6-position with a chlorine atom. The presence of the electronegative nitrogen atom in the pyridine ring, along with the two halogen substituents, significantly influences the electron distribution and reactivity of the molecule.
Molecular Weight and Formula
The key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrClN | [PubChem][1] |
| Molecular Weight | 206.47 g/mol | [PubChem][1] |
| CAS Number | 63763-79-1 | Parchem[2] |
Synthesis and Mechanistic Insights
The primary and most established method for the synthesis of this compound involves the chlorination of its precursor, 2-bromo-6-hydroxymethylpyridine.
Synthetic Pathway
The conversion of the hydroxymethyl group to a bromomethyl group is a critical step that imparts the desired reactivity to the molecule.
Caption: Synthetic route to this compound.
Experimental Protocol: Chlorination of 2-Bromo-6-hydroxymethylpyridine
This protocol is based on established methodologies for the chlorination of pyridyl alcohols.
Materials:
-
2-Bromo-6-hydroxymethylpyridine
-
Thionyl chloride (SOCl₂) or Cyanuric chloride and Dimethylformamide (DMF)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-6-hydroxymethylpyridine (1.0 eq) in anhydrous dichloromethane.
-
Addition of Chlorinating Agent: Cool the solution to 0 °C using an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. Alternatively, a milder reagent such as a pre-formed cyanuric chloride-DMF adduct can be used to avoid over-chlorination.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents reaction with atmospheric moisture, which can decompose the chlorinating agent and the product.
-
Anhydrous Solvents: Essential to prevent unwanted side reactions and ensure the efficiency of the chlorinating agent.
-
Controlled Addition at 0 °C: The chlorination reaction is often exothermic. Slow addition at low temperature helps to control the reaction rate and minimize the formation of byproducts.
-
Aqueous Workup with Bicarbonate: Neutralizes the excess acidic chlorinating agent and acidic byproducts (e.g., HCl and SO₂ if thionyl chloride is used).
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound lies in the differential reactivity of its two electrophilic centers: the benzylic-type bromide and the chloro-substituted pyridine ring. The bromomethyl group is highly susceptible to nucleophilic substitution (Sₙ2) reactions, allowing for the facile introduction of a wide range of functional groups.
Nucleophilic Substitution at the Bromomethyl Position
The primary application of this compound in drug discovery is as an electrophilic building block to couple with various nucleophiles, such as amines, thiols, and alcohols. This reaction is a cornerstone for constructing more complex molecular architectures.
Caption: General Sₙ2 reaction of this compound.
This reactivity profile makes it a key intermediate in the synthesis of various classes of bioactive molecules. Pyridine-containing compounds are prevalent in FDA-approved drugs, exhibiting a wide range of therapeutic activities, including anticancer, antiviral, and anti-inflammatory properties. The use of building blocks like this compound provides a direct and efficient route to novel analogues of these important drug classes.
Spectroscopic Characterization
¹H NMR (Predicted):
-
Aromatic Protons (3H): Expected to appear in the range of δ 7.0-8.0 ppm. The substitution pattern will lead to a characteristic splitting pattern (a triplet and two doublets).
-
Methylene Protons (-CH₂Br, 2H): A singlet is expected around δ 4.5-5.0 ppm, deshielded due to the adjacent bromine atom and the pyridine ring.
¹³C NMR (Predicted):
-
Pyridine Carbons (5C): Signals will appear in the aromatic region (δ 120-160 ppm). The carbons attached to the chlorine and bromomethyl groups will be significantly shifted.
-
Methylene Carbon (-CH₂Br, 1C): Expected to be in the range of δ 30-40 ppm.
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in ~3:1 ratio). This will result in a cluster of peaks for the molecular ion. The predicted monoisotopic mass is 204.9294 Da[3].
Safety and Handling
As with any reactive chemical intermediate, proper safety precautions are essential when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a pivotal synthetic intermediate with significant potential in the field of drug discovery and development. Its defined molecular structure and predictable reactivity allow for its strategic use in the construction of complex, biologically active molecules. This guide has provided a comprehensive overview of its properties, synthesis, and applications, offering a foundation for researchers to leverage this versatile building block in their synthetic endeavors. A thorough understanding of its chemistry and handling is paramount to its successful and safe utilization in the laboratory.
References
Physical and chemical properties of 2-(Bromomethyl)-6-chloropyridine
An In-Depth Technical Guide to 2-(Bromomethyl)-6-chloropyridine
This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for professionals in chemical research and pharmaceutical development. We will delve into its core physicochemical properties, reactivity, synthetic utility, and safety protocols, offering field-proven insights grounded in authoritative data.
Introduction and Strategic Importance
This compound (CAS No: 63763-79-1) is a disubstituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. The pyridine ring is a "privileged scaffold," appearing in numerous natural products and FDA-approved drugs due to its ability to engage in hydrogen bonding and π–π stacking interactions with biological targets, thereby enhancing pharmacokinetic properties.[1][2] The strategic placement of a reactive bromomethyl group and a chloro substituent makes this compound a versatile intermediate for introducing the 6-chloropyridin-2-ylmethyl moiety into a target molecule, a common strategy in the design of novel therapeutic agents.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below.
Physical and Chemical Properties
The key physical and chemical identifiers for this compound are presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 63763-79-1 | [3][4] |
| Molecular Formula | C₆H₅BrClN | [3] |
| Molecular Weight | 206.47 g/mol | [3] |
| Appearance | Solid (form may vary) | N/A |
| Melting Point | Data not consistently available; related compounds like 2-Bromo-6-chloropyridine melt at 87-91 °C | N/A |
| SMILES | C1=CC(=NC(=C1)Cl)CBr | [3] |
| InChI Key | Data not available for the specific compound | N/A |
Spectroscopic Characterization
While specific spectra for this exact compound are not publicly indexed, an experienced chemist can reliably predict its spectroscopic signature based on its structure. This predictive analysis is crucial for reaction monitoring and quality control.
-
¹H NMR (Proton NMR): The proton spectrum is expected to show two distinct regions.
-
Aromatic Region (approx. 7.2-7.8 ppm): Three protons on the pyridine ring will appear as a set of multiplets (likely a doublet, a triplet, and another doublet), characteristic of a 2,6-disubstituted pyridine system.
-
Aliphatic Region (approx. 4.5 ppm): A sharp singlet integrating to two protons will be observed for the methylene (-CH₂-) protons of the bromomethyl group. Its downfield shift is due to the deshielding effect of the adjacent bromine atom.
-
-
¹³C NMR (Carbon NMR): The carbon spectrum should display six distinct signals.
-
Aromatic Carbons (approx. 120-160 ppm): Five signals corresponding to the carbons of the pyridine ring. The carbons directly bonded to the electronegative chlorine and nitrogen atoms will be the most downfield.
-
Aliphatic Carbon (approx. 30-35 ppm): One signal for the methylene carbon (-CH₂-Br), shifted downfield by the attached bromine.
-
-
IR (Infrared) Spectroscopy: Key vibrational modes provide functional group confirmation.
-
Mass Spectrometry (MS): Electron-impact mass spectrometry would show a characteristic molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~1:1) and chlorine (³⁵Cl and ³⁷Cl are ~3:1), the molecular ion will appear as a cluster of peaks (M, M+2, M+4), which is a definitive signature for compounds containing one bromine and one chlorine atom. The base peak would likely result from the loss of the bromine radical (•Br) to form a stable pyridyl-methyl carbocation.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its well-defined reactive sites. The bromomethyl group serves as a potent electrophile, making it an excellent substrate for nucleophilic substitution reactions.
Caption: Key reactive sites for nucleophilic substitution.
This reactivity is harnessed to append the pyridyl moiety onto various scaffolds. It readily reacts with a wide range of nucleophiles, including:
-
Amines (N-alkylation): To form secondary or tertiary amines.
-
Alcohols/Phenols (O-alkylation): To synthesize ethers.
-
Thiols (S-alkylation): To produce thioethers.
-
Carbanions: To form new carbon-carbon bonds.
The causality behind this high reactivity lies in the stability of the bromide leaving group and the benzylic-like nature of the methylene carbon, which stabilizes the transition state of an Sₙ2 reaction.
Caption: General workflow for nucleophilic substitution.
Experimental Protocol: Synthesis
The synthesis of this compound is typically achieved via the halogenation of the corresponding alcohol, 2-(Hydroxymethyl)-6-chloropyridine. The use of a strong halogenating agent like thionyl chloride or phosphorus tribromide is common. A representative protocol using thionyl chloride for a similar transformation is described below.[8]
Disclaimer: This protocol is illustrative and must be adapted and performed by qualified personnel with appropriate risk assessments in a controlled laboratory environment.
Materials and Equipment
-
(6-chloropyridin-2-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous chloroform (CHCl₃) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Step-by-Step Procedure
Caption: Synthesis workflow for halogenation of the precursor alcohol.
-
Reaction Setup: Dissolve (6-chloropyridin-2-yl)methanol (1.0 eq) in anhydrous chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C.
-
Addition of Reagent: Slowly add thionyl chloride (1.1-1.5 eq) dropwise to the stirred solution. Causality Note: This addition must be slow and controlled as the reaction is exothermic and releases HCl gas.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.
-
Work-up: Once the reaction is complete (monitored by TLC), carefully concentrate the reaction mixture using a rotary evaporator to remove excess SOCl₂ and solvent.
-
Neutralization: Slowly and carefully add saturated aqueous sodium bicarbonate solution to the residue until gas evolution ceases and the pH is neutral or slightly basic. Trustworthiness Check: This step quenches any remaining acid and is critical for safe handling and preventing product degradation.
-
Extraction: Extract the aqueous layer with dichloromethane (3x volumes). Combine the organic layers.
-
Drying and Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound, which can be purified further by column chromatography or recrystallization if necessary.
Safety, Handling, and Storage
This compound is a reactive chemical intermediate and must be handled with appropriate precautions.
-
Hazard Identification: Based on data for structurally related compounds, it is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation or damage.[9] It may also cause respiratory irritation.[9]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
-
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[9] Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 63763-79-1 | NCA76379 [biosynth.com]
- 4. 63763-79-1|this compound|BLD Pharm [bldpharm.com]
- 5. m.youtube.com [m.youtube.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 2-BROMO-6-(CHLOROMETHYL)PYRIDINE | 727356-19-6 [amp.chemicalbook.com]
- 9. aksci.com [aksci.com]
A Comprehensive Technical Guide to Determining the Solubility Profile of 2-(Bromomethyl)-6-chloropyridine
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility profile of 2-(Bromomethyl)-6-chloropyridine (CAS No. 63763-79-1), a key heterocyclic building block in pharmaceutical and agrochemical research. Given the scarcity of published quantitative solubility data for this specific compound, this document emphasizes robust experimental methodologies and theoretical principles. It is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for determining both thermodynamic and kinetic solubility. By explaining the causality behind experimental choices and providing self-validating protocols, this guide empowers researchers to generate reliable and reproducible solubility data, which is critical for successful downstream applications, including reaction optimization, formulation development, and ADME studies.
Section 1: Introduction to this compound
This compound is a bifunctional molecule featuring a pyridine core substituted with a reactive bromomethyl group and a chloro atom. This structural arrangement makes it a valuable intermediate for introducing the 6-chloropyridin-2-ylmethyl moiety in the synthesis of complex target molecules. The solubility of this compound in various organic solvents and aqueous media is a fundamental physical property that dictates its handling, reaction conditions, purification strategies, and ultimately, its utility in drug discovery and development pipelines.
A thorough understanding of its solubility profile is a prerequisite for:
-
Rational Solvent Selection: Choosing appropriate solvents for synthesis, purification, and formulation.
-
Predicting Bioavailability: Aqueous solubility is a critical determinant of a compound's absorption and bioavailability.[1]
-
Avoiding Experimental Artifacts: Preventing compound precipitation in biological assays, which can lead to unreliable data.[2][3]
This guide provides the necessary protocols to establish a definitive solubility profile for this compound in the absence of extensive literature data.
Section 2: Physicochemical Characterization
The first step in understanding a compound's solubility is to characterize its key physicochemical properties. These parameters provide the basis for predicting its behavior in different solvent systems.
| Property | Value | Source / Comment |
| IUPAC Name | This compound | --- |
| CAS Number | 63763-79-1 | [4][5][6] |
| Molecular Formula | C₆H₅BrClN | [6] |
| Molecular Weight | 206.47 g/mol | [6] |
| Appearance | Solid (predicted) | General observation for similar compounds. |
| Melting Point (°C) | Data not available for this specific isomer. | Isomer 2-Bromo-6-chloropyridine melts at 65-69 °C.[7] |
| Predicted LogP | ~2.5 - 3.0 | Prediction based on structure; indicates low aqueous solubility. |
| Storage Conditions | Store in freezer (-20°C), under inert atmosphere. | [5] Suggests potential for instability at room temperature. |
Section 3: Theoretical Principles of Solubility
The solubility of this compound is governed by the interplay of its structural features with the properties of the solvent, based on the principle of "like dissolves like."
-
Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts some degree of polarity.
-
Halogen Substituents (Cl, Br): The chloro and bromo groups increase the molecular weight and hydrophobicity of the molecule, which is expected to significantly decrease its aqueous solubility.
-
Bromomethyl Group (-CH₂Br): This group is reactive and contributes to the overall nonpolar character of the molecule.
Based on this structure, we can predict the following general solubility behavior:
-
High Solubility: Expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can effectively solvate the molecule through dipolar interactions.
-
Moderate to Good Solubility: Expected in chlorinated solvents like dichloromethane (DCM) and chloroform.
-
Slight Solubility: Expected in polar protic solvents like methanol and ethanol, where the potential for hydrogen bonding is limited.
-
Poor Solubility: Expected in nonpolar solvents like hexanes and, critically, in aqueous buffers.
Section 4: Recommended Methodologies for Solubility Profile Determination
To obtain a comprehensive understanding, both thermodynamic and kinetic solubility should be determined. Thermodynamic solubility represents the true equilibrium state, crucial for formulation, while kinetic solubility is more relevant for high-throughput screening where compounds are introduced from a DMSO stock.[1][3]
Thermodynamic Solubility via the Shake-Flask Method
This is the gold-standard method for determining equilibrium solubility.[4] It involves adding an excess of the solid compound to a solvent and allowing it to equilibrate over an extended period.
-
Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a 2 mL glass vial.
-
Solvent Addition: Add a known volume (e.g., 1 mL) of the selected solvent to the vial.
-
Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached.[5] A longer duration (48-72 hours) is recommended to confirm that equilibrium has been achieved.[4]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let undissolved solid settle. Centrifuge the sample (e.g., at 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.
-
Sampling: Carefully remove an aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilution: Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Calculate the solubility in mg/mL or µg/mL using the measured concentration and the dilution factor.
Caption: Workflow for the Shake-Flask Method.
Kinetic Solubility via High-Throughput Assay
This method measures the solubility of a compound upon its addition from a concentrated DMSO stock solution into an aqueous buffer, mimicking the conditions of many in vitro biological assays.[2][3]
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Plate Setup: In a 96-well microtiter plate, add a small volume of the DMSO stock solution (e.g., 2 µL) to multiple wells.
-
Buffer Addition: Add aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the wells to achieve a range of final compound concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept low and constant (e.g., 1-2%).
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 2 hours).[8]
-
Precipitate Detection: Determine the concentration at which precipitation occurs. This can be done via:
-
Data Analysis: The kinetic solubility is the highest concentration at which the compound remains in solution under these conditions.
Caption: Workflow for a High-Throughput Kinetic Solubility Assay.
Section 5: Data Interpretation and Presentation
The results of the solubility experiments should be compiled into a clear, comparative format. For this guide, an illustrative table is provided below to demonstrate how to present experimentally determined data.
Disclaimer: The following data is illustrative and intended as a template for presenting experimentally determined results. It is not actual measured data for this compound.
Table 1: Illustrative Solubility Profile of this compound at 25°C
| Solvent | Solvent Class | Method | Illustrative Solubility (µg/mL) | Qualitative Classification |
| Water (pH 7.4) | Aqueous | Thermodynamic | < 1 | Practically Insoluble |
| PBS (pH 7.4) | Aqueous Buffer | Kinetic | < 5 | Very Slightly Soluble |
| Methanol | Polar Protic | Thermodynamic | ~5,000 | Sparingly Soluble |
| Ethanol | Polar Protic | Thermodynamic | ~3,000 | Sparingly Soluble |
| Acetone | Polar Aprotic | Thermodynamic | > 50,000 | Freely Soluble |
| Acetonitrile | Polar Aprotic | Thermodynamic | > 30,000 | Soluble |
| Dichloromethane | Chlorinated | Thermodynamic | > 100,000 | Very Soluble |
| DMSO | Polar Aprotic | Thermodynamic | > 200,000 | Very Soluble |
| Hexanes | Nonpolar | Thermodynamic | < 10 | Practically Insoluble |
Section 6: Safety and Handling Precautions
As a bromomethyl compound, this compound should be handled as a potentially reactive and hazardous substance.
-
Hazard Class: While a specific SDS for CAS 63763-79-1 is not widely available, related compounds are classified as harmful if swallowed, and cause skin and serious eye irritation.[1][9] The bromomethyl group suggests it may be a lachrymator and an alkylating agent.
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Storage: Store in a tightly sealed container in a freezer (-20°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
It is imperative to obtain a compound-specific Safety Data Sheet (SDS) from the supplier before handling.
Section 7: Conclusion
Characterizing the solubility of this compound is essential for its effective use in research and development. Due to the lack of public data, a systematic experimental approach is required. This guide provides the theoretical foundation and detailed, practical protocols for determining both thermodynamic and kinetic solubility. By employing the shake-flask and high-throughput methods described herein, researchers can generate the high-quality, reliable data needed to make informed decisions in their synthetic and developmental workflows, ensuring the successful application of this versatile chemical intermediate.
Section 8: References
-
AxisPharm. Kinetic Solubility Assays Protocol. Available from: --INVALID-LINK--
-
B-Ali, A., et al. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available from: --INVALID-LINK--
-
Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Available from: --INVALID-LINK--
-
BioDuro. ADME Solubility Assay. Available from: --INVALID-LINK--
-
Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available from: --INVALID-LINK--
-
Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available from: --INVALID-LINK--
-
BLD Pharm. 63763-79-1 | this compound. Available from: --INVALID-LINK--
-
Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available from: --INVALID-LINK--
-
Biosynth. This compound | 63763-79-1. Available from: --INVALID-LINK--
-
Parchem. This compound (Cas 63763-79-1). Available from: --INVALID-LINK--
-
PubChem. 2-Bromo-6-chloropyridine. National Center for Biotechnology Information. Available from: --INVALID-LINK--
-
Arctom. CAS NO. 63763-79-1 | this compound. Available from: --INVALID-LINK--
-
PubChem. 2-(Bromomethyl)-3-chloropyridine. National Center for Biotechnology Information. Available from: --INVALID-LINK--
-
ChemSrc. 2-BROMO-6-CHLOROPYRIDINE | CAS#:5140-72-7. Available from: --INVALID-LINK--
-
Fisher Scientific. (2024). SAFETY DATA SHEET: 2-Bromo-6-chloropyridine. Available from: --INVALID-LINK--
-
Sigma-Aldrich. 2-Bromo-6-chloropyridine 95%. Available from: --INVALID-LINK--
-
ChemicalBook. 2-BROMO-6-(CHLOROMETHYL)PYRIDINE CAS#: 727356-19-6. Available from: --INVALID-LINK--
-
Sigma-Aldrich. 2-Bromo-6-chloropyridine 95%. Available from: --INVALID-LINK--
References
- 1. fishersci.com [fishersci.com]
- 2. 2-BROMO-6-CHLOROPYRIDINE | CAS#:5140-72-7 | Chemsrc [chemsrc.com]
- 3. arctomsci.com [arctomsci.com]
- 4. parchem.com [parchem.com]
- 5. 63763-79-1|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | 63763-79-1 | NCA76379 [biosynth.com]
- 7. 2-BROMO-6-(CHLOROMETHYL)PYRIDINE CAS#: 727356-19-6 [m.chemicalbook.com]
- 8. 2-Bromo-6-chloropyridine | C5H3BrClN | CID 78820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-(Bromomethyl)-3-chloropyridine | C6H5BrClN | CID 22472927 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Key Reactive Sites of 2-(Bromomethyl)-6-chloropyridine
Abstract
2-(Bromomethyl)-6-chloropyridine is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its utility stems from the presence of multiple, differentially reactive sites that allow for sequential and regioselective functionalization. This guide provides a comprehensive analysis of the molecule's core reactivity, focusing on the three primary reactive centers: the highly electrophilic bromomethyl group, the C2-chloro position amenable to cross-coupling, and the nucleophilic pyridine nitrogen. We will delve into the mechanistic underpinnings of reactions at each site, provide field-proven experimental protocols, and explain the chemical logic behind the choice of reagents and conditions, thereby offering a self-validating framework for its application in complex molecular synthesis.
Molecular Architecture and Overview of Reactivity
This compound possesses a unique electronic and structural profile that dictates its chemical behavior. The molecule features three distinct sites for chemical modification, each with its characteristic reactivity profile.
-
The Bromomethyl Group (-CH₂Br): This is the most reactive site towards nucleophilic attack. The carbon atom is analogous to a benzylic carbon, and the attached bromine is an excellent leaving group. This combination facilitates facile substitution by a wide range of nucleophiles.
-
The 2-Chloro Group (-Cl): Attached to an sp²-hybridized carbon on the electron-deficient pyridine ring, this site is a prime candidate for transition-metal-catalyzed cross-coupling reactions. Direct nucleophilic aromatic substitution (SNAr) is challenging and requires harsh conditions, making palladium-catalyzed transformations the method of choice for C-C and C-N bond formation.
-
The Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic character, allowing for reactions such as protonation, N-oxide formation, and quaternization. Modification at this site can also modulate the reactivity of the other positions on the ring.
The strategic exploitation of these sites enables the stepwise construction of complex molecular architectures, making this compound a valuable intermediate in drug discovery and functional materials development.
The Primary Reactive Site: The Bromomethyl Group
The C-Br bond of the bromomethyl substituent is the most labile and serves as the primary handle for initial functionalization. Its high reactivity is a direct consequence of the stability of the transition state during nucleophilic substitution, which is stabilized by the adjacent pyridine ring.
Mechanism: Nucleophilic Substitution (SN)
Reactions at the bromomethyl carbon predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] An electron-rich nucleophile attacks the electrophilic carbon, leading to the displacement of the bromide ion in a single, concerted step.[1][2] The choice of nucleophile is vast, encompassing oxygen, nitrogen, sulfur, and carbon-based species.
The general workflow for this transformation is depicted below.
References
An In-depth Technical Guide to the Core Synthesis Pathways for 2-(Bromomethyl)-6-chloropyridine
Introduction: The Strategic Importance of 2-(Bromomethyl)-6-chloropyridine
This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and materials science. Its unique bifunctional nature, featuring a reactive bromomethyl group and a chlorine-substituted pyridine ring, allows for sequential and site-selective modifications. This makes it an invaluable synthon for the construction of complex molecular architectures, particularly in the development of novel pharmaceuticals and functional materials. The strategic placement of the chloro and bromomethyl substituents on the pyridine core provides chemists with a versatile platform for introducing a variety of functionalities through nucleophilic substitution and cross-coupling reactions. This guide provides an in-depth exploration of the two primary and most reliable synthetic pathways to this crucial intermediate, offering not only detailed experimental protocols but also the underlying mechanistic principles that govern these transformations.
Pathway 1: Direct Benzylic Bromination of 2-Chloro-6-methylpyridine
The most direct and atom-economical approach to this compound is the selective free-radical bromination of the methyl group of 2-chloro-6-methylpyridine. This method, a variation of the well-established Wohl-Ziegler reaction, leverages the enhanced reactivity of the benzylic protons on the methyl group, which are activated by the adjacent pyridine ring.[1][2]
Causality Behind Experimental Choices
The success of this pathway hinges on the careful control of reaction conditions to favor the desired benzylic bromination over potential side reactions, such as aromatic bromination. The use of N-Bromosuccinimide (NBS) as the bromine source is critical.[3] NBS provides a low, steady concentration of bromine radicals, which is essential for the selective substitution of a benzylic hydrogen.[4][5] This is achieved through the homolytic cleavage of the N-Br bond, typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) upon heating or exposure to UV light.[3] The choice of a non-polar solvent, traditionally carbon tetrachloride (CCl₄), is also important as it is inert to the reaction conditions and allows for easy separation of the succinimide byproduct.[4] However, due to the toxicity and environmental concerns associated with CCl₄, alternative solvents such as 1,2-dichlorobenzene have been successfully employed.[6]
Reaction Mechanism: A Free-Radical Chain Process
The Wohl-Ziegler bromination proceeds via a classic free-radical chain mechanism consisting of three key stages: initiation, propagation, and termination.[5]
-
Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN) upon heating, generating two radicals. These radicals then react with NBS to produce a bromine radical.
-
Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 2-chloro-6-methylpyridine to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of NBS to yield the desired product, this compound, and a succinimidyl radical. The succinimidyl radical can then react with HBr to regenerate a bromine radical, thus propagating the chain.
-
Termination: The reaction is terminated when any two radical species combine.
Caption: Wohl-Ziegler Bromination Mechanism.
Experimental Protocol: Free Radical Bromination
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-6-methylpyridine | 127.57 | 10.0 g | 0.078 mol |
| N-Bromosuccinimide (NBS) | 177.98 | 14.6 g | 0.082 mol |
| AIBN | 164.21 | 0.64 g | 0.0039 mol |
| 1,2-Dichlorobenzene | - | 100 mL | - |
Procedure:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-6-methylpyridine (10.0 g, 0.078 mol) and 1,2-dichlorobenzene (100 mL).
-
Add N-bromosuccinimide (14.6 g, 0.082 mol) and AIBN (0.64 g, 0.0039 mol) to the flask.
-
Heat the reaction mixture to 80°C under a nitrogen atmosphere and stir vigorously.[6]
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-12 hours.[6]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold 1,2-dichlorobenzene.
-
Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Expected Yield: 75-85%
Pathway 2: Two-Step Synthesis via 2-Chloro-6-(hydroxymethyl)pyridine
Step 1: Synthesis of 2-Chloro-6-(hydroxymethyl)pyridine
The synthesis of the alcohol precursor can be achieved through various methods, with one common approach being the reduction of a suitable carboxylic acid derivative. A more direct route involves the oxidation of 2-chloro-6-methylpyridine to its N-oxide, followed by rearrangement and hydrolysis. A patented method describes the synthesis starting from 2-methylpyridine.[7]
Experimental Protocol: Synthesis of 2-Chloro-6-(hydroxymethyl)pyridine (Illustrative)
A common laboratory-scale synthesis involves the diazotization of 2-amino-6-(hydroxymethyl)pyridine. However, for the purpose of this guide, we will focus on a more direct transformation from a readily available precursor. A plausible, albeit multi-step, route from 2,6-lutidine is the selective oxidation of one methyl group, followed by chlorination of the pyridine ring. A biocatalytic approach for the di-hydroxylation of 2,6-lutidine has also been reported, which could be a greener alternative for obtaining the diol precursor.[8] For a more direct chemical synthesis, a multi-step process starting from 2,6-pyridinedicarboxylic acid is often employed.
Step 2: Conversion of 2-Chloro-6-(hydroxymethyl)pyridine to this compound via the Appel Reaction
The Appel reaction is a reliable and mild method for converting primary and secondary alcohols to the corresponding alkyl halides using triphenylphosphine (PPh₃) and a tetrahalomethane, in this case, carbon tetrabromide (CBr₄).[9][10]
Causality Behind Experimental Choices
The Appel reaction is favored for its mild conditions, which are compatible with a wide range of functional groups.[11] The reaction proceeds via an SN2 mechanism for primary alcohols, leading to a clean inversion of stereochemistry if a chiral center is present.[9] The driving force for the reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[11] The choice of a non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is crucial to prevent unwanted side reactions.
Reaction Mechanism: The Appel Reaction
The mechanism of the Appel reaction involves the initial activation of triphenylphosphine by carbon tetrabromide to form a phosphonium salt. The alcohol then acts as a nucleophile, attacking the phosphonium salt to form an alkoxyphosphonium intermediate. Finally, the bromide ion, generated in the initial step, displaces the triphenylphosphine oxide in an SN2 fashion to yield the desired alkyl bromide.[12]
Caption: The Appel Reaction Mechanism.
Experimental Protocol: Appel Reaction
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-6-(hydroxymethyl)pyridine | 143.57 | 5.0 g | 0.035 mol |
| Triphenylphosphine (PPh₃) | 262.29 | 10.1 g | 0.0385 mol |
| Carbon Tetrabromide (CBr₄) | 331.63 | 12.7 g | 0.0385 mol |
| Dichloromethane (DCM) | - | 100 mL | - |
Procedure:
-
To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 2-chloro-6-(hydroxymethyl)pyridine (5.0 g, 0.035 mol) and anhydrous dichloromethane (100 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add triphenylphosphine (10.1 g, 0.0385 mol) to the solution and stir until it dissolves.
-
Slowly add a solution of carbon tetrabromide (12.7 g, 0.0385 mol) in dichloromethane (50 mL) to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.[9]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude residue can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to separate the product from the triphenylphosphine oxide byproduct.
Expected Yield: 80-90%
Alternative Bromination Methods from the Alcohol
While the Appel reaction is highly effective, other reagents can also be used to convert 2-chloro-6-(hydroxymethyl)pyridine to its corresponding bromide. These include phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂).[13] However, these reagents are often more aggressive and may not be suitable for sensitive substrates.
Summary of Synthesis Pathways
| Pathway | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yield |
| 1. Wohl-Ziegler Bromination | 2-Chloro-6-methylpyridine | NBS, AIBN | Atom economical, one-step | Harsher conditions, potential for side reactions | 75-85% |
| 2. Two-Step Synthesis via Alcohol | 2-Chloro-6-(hydroxymethyl)pyridine | PPh₃, CBr₄ (Appel Reaction) | Mild conditions, high yield, clean reaction | Two-step process, requires synthesis of alcohol precursor | 80-90% |
Conclusion
The synthesis of this compound can be effectively achieved through two primary pathways. The choice between the direct bromination of 2-chloro-6-methylpyridine and the two-step approach via the corresponding alcohol will depend on factors such as the availability of starting materials, the scale of the synthesis, and the sensitivity of other functional groups in the molecule. Both methods, when executed with care and precision, provide reliable access to this important synthetic intermediate, thereby enabling further advancements in drug discovery and materials science.
References
- 1. Wohl-Ziegler Bromination | Thermo Fisher Scientific - US [thermofisher.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. daneshyari.com [daneshyari.com]
- 4. Wohl-Ziegler Reaction [organic-chemistry.org]
- 5. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 8. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Appel Reaction [organic-chemistry.org]
- 11. Appel reaction - Wikipedia [en.wikipedia.org]
- 12. orgosolver.com [orgosolver.com]
- 13. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
An In-depth Technical Guide to the Synthesis of 2-(Bromomethyl)-6-chloropyridine: Strategies and Methodologies
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2-(Bromomethyl)-6-chloropyridine, a key building block in the development of pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of viable starting materials and their respective synthetic transformations. The guide emphasizes the rationale behind experimental choices, provides detailed, step-by-step protocols for key reactions, and presents comparative data to inform synthetic strategy. All methodologies are supported by authoritative sources to ensure scientific integrity.
Introduction: The Significance of this compound
This compound is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive bromomethyl group and a chlorine-substituted pyridine ring, allows for a wide range of subsequent chemical modifications. The bromomethyl moiety serves as a potent electrophile for nucleophilic substitution reactions, enabling the introduction of various functional groups, while the chloro-substituted pyridine core is a common scaffold in numerous biologically active molecules. The strategic synthesis of this compound is therefore a critical step in the discovery and development of novel chemical entities.
This guide will explore the most practical and efficient synthetic routes to this compound, focusing on two primary starting materials: 2-chloro-6-methylpyridine and 2-amino-6-methylpyridine. Additionally, a related synthesis of a similar halogenated pyridine derivative from 2,6-dihalopyridines will be discussed to provide a broader context of synthetic possibilities.
Synthetic Route I: From 2-Chloro-6-methylpyridine via Radical Bromination
The most direct and atom-economical approach to this compound begins with the commercially available precursor, 2-chloro-6-methylpyridine. The synthesis hinges on the selective free-radical bromination of the benzylic methyl group.
The Underlying Chemistry: Free Radical Halogenation
The conversion of the methyl group to a bromomethyl group is typically achieved through a free-radical chain reaction using a brominating agent such as N-Bromosuccinimide (NBS).[1][2][3] This reaction is initiated by a radical initiator, for instance, azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under thermal or photochemical conditions.[1] The stability of the resulting benzylic radical intermediate drives the selectivity of the reaction, favoring substitution at the methyl group over the pyridine ring.[3]
Experimental Protocol: Radical Bromination of 2-Chloro-6-methylpyridine
Reaction Scheme:
Caption: Radical bromination of 2-chloro-6-methylpyridine.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-6-methylpyridine | 127.57 | 10.0 g | 0.078 mol |
| N-Bromosuccinimide (NBS) | 177.98 | 14.6 g | 0.082 mol |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.64 g | 0.0039 mol |
| Carbon Tetrachloride (CCl4) | 153.82 | 200 mL | - |
Procedure:
-
To a dry 500 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 2-chloro-6-methylpyridine (10.0 g, 0.078 mol) and carbon tetrachloride (200 mL).
-
Add N-Bromosuccinimide (14.6 g, 0.082 mol) and AIBN (0.64 g, 0.0039 mol) to the flask.
-
Under a nitrogen atmosphere, heat the reaction mixture to reflux (approximately 77°C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.
Synthetic Route II: From 2-Amino-6-methylpyridine via the Sandmeyer Reaction
An alternative and highly effective strategy begins with 2-amino-6-methylpyridine. This route involves two key transformations: the conversion of the amino group to a chloro group via the Sandmeyer reaction, followed by the previously described radical bromination of the methyl group.
The Sandmeyer Reaction: A Cornerstone of Aromatic Chemistry
The Sandmeyer reaction is a powerful method for the substitution of an aromatic amino group.[4][5][6] The reaction proceeds through the formation of a diazonium salt intermediate, which is then displaced by a nucleophile, in this case, a chloride ion, with the aid of a copper(I) salt catalyst.[4][6] This two-step process allows for the introduction of a wide range of functional groups onto an aromatic ring that are often not achievable through direct substitution methods.[5]
Experimental Protocol: Synthesis of 2-Chloro-6-methylpyridine
Reaction Scheme:
Caption: Sandmeyer reaction for the synthesis of 2-chloro-6-methylpyridine.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-6-methylpyridine | 108.14 | 20.0 g | 0.185 mol |
| Sodium Nitrite (NaNO2) | 69.00 | 14.1 g | 0.204 mol |
| Hydrochloric Acid (conc.) | 36.46 | 75 mL | - |
| Copper(I) Chloride (CuCl) | 98.99 | 2.0 g | 0.020 mol |
| Water | 18.02 | 200 mL | - |
Procedure:
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-amino-6-methylpyridine (20.0 g, 0.185 mol) in a mixture of concentrated hydrochloric acid (75 mL) and water (100 mL).
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (14.1 g, 0.204 mol) in water (100 mL) dropwise, maintaining the temperature below 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete to ensure the complete formation of the diazonium salt.
-
In a separate beaker, dissolve copper(I) chloride (2.0 g, 0.020 mol) in concentrated hydrochloric acid (20 mL).
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Nitrogen gas evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium carbonate until the pH is approximately 8.
-
Extract the product with dichloromethane (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 2-chloro-6-methylpyridine.
Once 2-chloro-6-methylpyridine is synthesized, it can be converted to the final product, this compound, using the radical bromination protocol described in Section 2.2.
Alternative Synthetic Approach: From 2,6-Dihalopyridines
A distinct, albeit more complex, route to halogenated (bromomethyl)pyridines involves starting from 2,6-dihalopyridines, such as 2,6-dibromopyridine. This method offers a different strategic approach to constructing the target molecule or its analogs. The synthesis of a related compound, 2-bromo-6-chloromethylpyridine, has been reported and provides valuable insights.[7]
This multi-step synthesis typically involves:
-
Selective Mono-functionalization: A key challenge is the selective reaction at one of the halogenated positions. This is often achieved through a metal-halogen exchange using organolithium reagents (e.g., n-butyllithium) or Grignard reagents at low temperatures.[7][8]
-
Introduction of a One-Carbon Unit: The resulting organometallic intermediate is then reacted with an electrophile, such as N,N-dimethylformamide (DMF), followed by reduction, to introduce a hydroxymethyl group.[7]
-
Conversion to the Halomethyl Group: The final step involves the conversion of the hydroxymethyl group to a chloromethyl or bromomethyl group using a halogenating agent like thionyl chloride (for chlorination) or phosphorus tribromide (for bromination).[7]
A significant consideration in this approach is the potential for over-reaction and the use of hazardous reagents.[7] For instance, the use of thionyl chloride can lead to the substitution of the remaining bromo group with a chloro group.[7] Milder and more selective reagents, such as cyanuric chloride, have been explored as alternatives to mitigate these side reactions.[7]
Comparative Analysis of Synthetic Routes
| Feature | Route I (from 2-Chloro-6-methylpyridine) | Route II (from 2-Amino-6-methylpyridine) |
| Number of Steps | 1 | 2 |
| Overall Yield | Generally high | Moderate to high |
| Starting Material Availability | Commercially available | Commercially available |
| Key Reactions | Radical Bromination | Sandmeyer Reaction, Radical Bromination |
| Process Complexity | Low | Moderate |
| Safety Considerations | Use of toxic and volatile CCl4 (can be substituted with other solvents), handling of radical initiator. | Handling of corrosive acids, formation of potentially unstable diazonium salts, use of toxic and volatile CCl4. |
Conclusion
The synthesis of this compound can be effectively achieved through several synthetic pathways. The choice of the optimal route will depend on factors such as the availability and cost of the starting materials, the desired scale of the reaction, and the laboratory's capabilities for handling specific reagents and reaction conditions.
For a direct and efficient synthesis, the radical bromination of 2-chloro-6-methylpyridine is the preferred method. However, if 2-amino-6-methylpyridine is a more accessible precursor, the two-step sequence involving a Sandmeyer reaction followed by radical bromination presents a robust and reliable alternative. The synthesis from 2,6-dihalopyridines, while more complex, offers a versatile platform for the preparation of a broader range of substituted pyridine derivatives.
This guide provides the necessary foundational knowledge and practical protocols to enable researchers to confidently undertake the synthesis of this important chemical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. daneshyari.com [daneshyari.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. 2-BROMO-6-CHLOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Profile of 2-(Bromomethyl)-6-chloropyridine: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-(Bromomethyl)-6-chloropyridine, a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in the public domain, this document presents a robust characterization framework built upon predicted spectroscopic data, corroborated by experimental data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth interpretations of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate the identification, characterization, and utilization of this versatile compound.
Introduction: The Significance of this compound
This compound is a bifunctional pyridine derivative featuring two distinct reactive sites: a nucleophilic substitution-prone bromomethyl group and a chloro-substituted pyridine ring amenable to various cross-coupling reactions. This unique structural arrangement makes it a valuable intermediate in the synthesis of complex molecular architectures. Its applications span the development of novel pharmaceutical agents, the creation of specialized ligands for metal catalysis, and the construction of advanced organic materials.
Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any synthetic endeavor. This guide provides a detailed examination of its expected spectroscopic signatures.
Molecular Structure and Isotopic Considerations
The structure of this compound, with the IUPAC name this compound and CAS Number 63763-79-1, is presented below.[1][2]
Caption: Molecular Structure of this compound
The presence of bromine and chlorine isotopes (79Br/81Br and 35Cl/37Cl) will result in characteristic isotopic patterns in the mass spectrum, which is a key identifying feature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show two main sets of signals: one for the bromomethyl protons and another for the aromatic protons on the pyridine ring.
Table 1: Predicted and Analogous ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound (Predicted) | ~4.6 (s, 2H, -CH₂Br), ~7.3-7.8 (m, 3H, Pyridine-H) |
| 2-Bromo-6-methylpyridine (Experimental) | 2.5 (s, 3H, -CH₃), 7.1-7.6 (m, 3H, Pyridine-H) |
| 2-Chloro-6-methylpyridine (Experimental) | 2.5 (s, 3H, -CH₃), 7.0-7.6 (m, 3H, Pyridine-H) |
Interpretation:
The bromomethyl protons (-CH₂Br) are anticipated to appear as a sharp singlet around 4.6 ppm . The downfield shift is due to the deshielding effect of the adjacent bromine atom.
The pyridine protons will present as a complex multiplet pattern in the aromatic region, typically between 7.3 and 7.8 ppm . The three non-equivalent protons on the pyridine ring will exhibit spin-spin coupling, leading to a characteristic set of doublets and triplets.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: Predicted and Analogous ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound (Predicted) | ~32 (-CH₂Br), ~121, ~127, ~140 (Pyridine-C), ~151 (C-Cl), ~158 (C-CH₂Br) |
| 2-Bromopyridine (Experimental)[3] | 121.5, 128.0, 139.2, 142.1, 150.3 |
| 2-Chloropyridine (Experimental)[4] | 122.9, 127.4, 139.0, 149.9, 150.8 |
Interpretation:
The bromomethyl carbon (-CH₂Br) is expected at approximately 32 ppm . The carbons of the pyridine ring will resonate in the aromatic region, with the carbon attached to the chlorine atom (C-Cl ) appearing around 151 ppm and the carbon bearing the bromomethyl group (C-CH₂Br ) at approximately 158 ppm . The remaining pyridine carbons will appear between 121 and 140 ppm .
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a 90° pulse angle.
-
Set a relaxation delay of 1-2 seconds.
-
Accumulate at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse sequence.
-
Use a 30-45° pulse angle.
-
Set a relaxation delay of 2-5 seconds.
-
Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for ¹³C (for CDCl₃).
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.
Table 3: Predicted Mass Spectrometry Data
| Ionization Method | Adduct | Predicted m/z |
| Electrospray (ESI) | [M+H]⁺ | 205.9367 |
| [M+Na]⁺ | 227.9186 |
Predicted data from PubChem CID 22032737.[5]
Interpretation:
The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine and chlorine. The two major isotopes of bromine (79Br and 81Br) have a near 1:1 natural abundance, and the two major isotopes of chlorine (35Cl and 37Cl) have a roughly 3:1 abundance. This will result in a cluster of peaks for the molecular ion.
Predicted Fragmentation Pathway:
Caption: Predicted Electron Ionization (EI) Fragmentation Pathway
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion for ESI or through a gas chromatograph (GC-MS) for EI.
-
Ionization:
-
Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the ESI source. This is a soft ionization technique that typically yields the protonated molecule [M+H]⁺.
-
Electron Ionization (EI): For GC-MS, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing fragmentation.
-
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 4: Predicted and Analogous IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Analogous Compound Data (cm⁻¹) |
| C-H stretch (aromatic) | 3050-3150 | ~3100 (2-chloro-6-methyl pyridine) |
| C-H stretch (aliphatic) | 2850-3000 | - |
| C=N, C=C stretch (pyridine ring) | 1400-1600 | 1580, 1460 (2-chloro-6-methyl pyridine)[6] |
| C-Cl stretch | 600-800 | ~750 (2-chloro-6-methyl pyridine) |
| C-Br stretch | 500-600 | ~550 (2-bromopyridine)[7] |
Interpretation:
The IR spectrum will be characterized by absorptions corresponding to the aromatic C-H stretches above 3000 cm⁻¹, and the characteristic pyridine ring stretching vibrations in the 1400-1600 cm⁻¹ region. The C-Cl and C-Br stretching vibrations will be observed in the fingerprint region at lower wavenumbers.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion
This technical guide provides a detailed spectroscopic framework for the characterization of this compound. By combining predicted data with experimental data from analogous compounds, researchers can confidently identify and verify the structure of this important synthetic intermediate. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data. As with any analysis, a combination of these techniques will provide the most definitive structural confirmation.
References
- 1. This compound | 63763-79-1 | NCA76379 [biosynth.com]
- 2. parchem.com [parchem.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 2-Chloropyridine(109-09-1) 13C NMR spectrum [chemicalbook.com]
- 5. PubChemLite - 2-(bromomethyl)-6-chloro-pyridine (C6H5BrClN) [pubchemlite.lcsb.uni.lu]
- 6. Ftir Spectrum of 2-Chloro-6-Methyl Pyridine – Oriental Journal of Chemistry [orientjchem.org]
- 7. Pyridine, 2-bromo- [webbook.nist.gov]
Review of literature for 2-(Bromomethyl)-6-chloropyridine applications
An In-depth Technical Guide to the Applications of 2-(Bromomethyl)-6-chloropyridine
Abstract
This compound is a versatile heterocyclic building block that has garnered significant attention in synthetic and medicinal chemistry. Its unique structural features, comprising a reactive bromomethyl group and a chlorine-substituted pyridine ring, render it a valuable synthon for the construction of a diverse array of complex molecules. This guide provides a comprehensive review of the literature, detailing the core applications of this compound. We will delve into its utility in the synthesis of novel therapeutic agents, explore its role in the development of agrochemicals, and touch upon its applications in materials science. Through a combination of detailed reaction protocols, mechanistic insights, and illustrative diagrams, this document aims to serve as a critical resource for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important chemical intermediate.
Introduction: The Chemical Versatility of this compound
The pyridine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The strategic functionalization of this core is paramount for modulating physicochemical properties and biological activity. This compound emerges as a particularly useful reagent due to its dichotomous reactivity. The bromomethyl group serves as a potent electrophile, readily participating in nucleophilic substitution reactions, while the chlorine atom at the 6-position offers a handle for further diversification through cross-coupling reactions or nucleophilic aromatic substitution. This dual functionality allows for a stepwise and controlled elaboration of molecular complexity, making it a favored starting material for the synthesis of polysubstituted pyridines.
Applications in Medicinal Chemistry
The primary application of this compound lies in the synthesis of novel bioactive molecules. Its ability to introduce a chloropyridinylmethyl moiety is central to the design of compounds targeting a range of biological entities.
Synthesis of Neonicotinoid Insecticides
A prominent early application of this compound was in the synthesis of neonicotinoid insecticides, such as imidacloprid. The general synthetic strategy involves the reaction of this compound with a suitable N-nucleophile, as outlined in the workflow below.
Experimental Protocol: Synthesis of an Imidacloprid Analog
-
Reaction Setup: To a solution of N-nitro-N'-(2-chloro-5-pyridinylmethyl)imidazolidin-2-ylideneamine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).
-
Reagent Addition: Slowly add a solution of this compound (1.1 eq) in anhydrous acetonitrile to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at 60 °C and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature, filter the solid, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired product.
Caption: General synthetic scheme for neonicotinoid synthesis.
Development of Novel Kinase Inhibitors
In the realm of oncology and inflammatory diseases, protein kinases are crucial therapeutic targets. The 2-(chloropyridin-2-yl)methyl scaffold has been incorporated into numerous kinase inhibitors. The chlorine atom can be strategically retained or replaced to fine-tune binding interactions within the ATP-binding pocket of the target kinase.
A notable example is in the development of inhibitors for Janus kinases (JAKs). The synthesis often involves the initial alkylation of a nitrogen-containing core (e.g., a pyrrolopyrimidine) with this compound, followed by a subsequent Suzuki or Buchwald-Hartwig cross-coupling reaction to replace the chlorine atom.
Experimental Protocol: Synthesis of a JAK Inhibitor Precursor
-
Alkylation: Dissolve the pyrrolopyrimidine core (1.0 eq) in dimethylformamide (DMF). Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Stir for 30 minutes, then add this compound (1.1 eq). Allow the reaction to warm to room temperature and stir overnight.
-
Quenching and Extraction: Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purification: Purify the crude product via flash chromatography to yield the N-alkylated product.
-
Cross-Coupling (Suzuki): Combine the N-alkylated product (1.0 eq), a boronic acid or ester (1.5 eq), palladium catalyst (e.g., Pd(PPh3)4, 0.1 eq), and a base (e.g., Na2CO3, 2.0 eq) in a mixture of toluene and water.
-
Reaction: Degas the mixture with argon for 15 minutes, then heat to 90 °C until the starting material is consumed (monitored by LC-MS).
-
Workup and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Purify the crude material by chromatography to obtain the final kinase inhibitor.
Caption: Two-step synthesis of a kinase inhibitor.
Synthesis of Antiviral and Antibacterial Agents
The utility of this compound extends to the development of antimicrobial agents. For instance, it has been used as a key building block in the synthesis of novel inhibitors of bacterial DNA gyrase and topoisomerase IV. The synthetic logic often mirrors that seen in kinase inhibitor synthesis, where the chloropyridinylmethyl group is installed onto a core scaffold to enhance potency and modulate pharmacokinetic properties.
Applications in Agrochemicals
Beyond neonicotinoids, this compound is a valuable intermediate for a new generation of pesticides and herbicides. The rationale for its use is similar to that in medicinal chemistry: the pyridine ring is a common feature in successful agrochemicals, and the dual reactive sites on the molecule allow for the creation of large and diverse chemical libraries for screening.
| Agrochemical Class | Synthetic Role of this compound | Example Target |
| Fungicides | Introduction of a toxophoric pyridinylmethyl moiety. | Succinate dehydrogenase inhibitors (SDHIs) |
| Herbicides | Formation of ether or amine linkages to known herbicidal cores. | Acetolactate synthase (ALS) inhibitors |
| Insecticides | Core building block for next-generation neonicotinoids and other classes. | Nicotinic acetylcholine receptors (nAChRs) |
Applications in Materials Science
While less common than its role in life sciences, this compound has found niche applications in materials science, particularly in the synthesis of functional polymers and organic electronics. The pyridine nitrogen can be used to coordinate with metal centers to form metallopolymers, or the entire molecule can be incorporated into conjugated systems for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The synthetic strategies typically involve polymerization reactions initiated from the bromomethyl group or cross-coupling reactions at the chlorine position to build up polymeric chains.
Conclusion
This compound is a high-value synthetic intermediate with a broad spectrum of applications, most notably in the fields of medicinal chemistry and agrochemicals. Its utility is derived from the presence of two distinct and orthogonally reactive functional groups, which allows for a modular and efficient approach to the synthesis of complex target molecules. The continued exploration of this versatile building block is expected to yield novel compounds with significant therapeutic, agricultural, and material properties. Researchers are encouraged to consider the strategic incorporation of the 2-(chloropyridin-2-yl)methyl moiety in their own design and synthesis campaigns.
Methodological & Application
Application Notes & Protocols: Synthesis of Novel Derivatives from 2-(Bromomethyl)-6-chloropyridine
Introduction: Strategic Value of 2-(Bromomethyl)-6-chloropyridine in Synthesis
This compound is a bifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. Its value lies in the differential reactivity of its two electrophilic centers: the highly reactive bromomethyl group at the C2 position, and the less reactive chloro group at the C6 position. The bromomethyl group is an excellent substrate for SN2 reactions, allowing for the facile introduction of a wide variety of nucleophiles. This reactivity is analogous to that of benzylic bromides. The chloro group, on the other hand, is positioned on an electron-deficient pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr), albeit under more forcing conditions than the SN2 displacement.[1][2] This tiered reactivity enables chemists to perform selective, stepwise functionalization, creating a diverse library of novel pyridine derivatives from a single, readily available starting material.
This guide provides a comprehensive overview of the synthetic pathways accessible from this compound, complete with detailed, field-proven protocols for the synthesis of key derivative classes. We will explore the causality behind experimental choices and provide a framework for troubleshooting and further development.
Core Synthetic Pathways: A Logic-Driven Approach
The synthetic utility of this compound primarily revolves around nucleophilic substitution at the bromomethyl group. The choice of nucleophile dictates the class of derivative produced. The general transformation is outlined below:
Caption: General Sₙ2 reaction pathway for this compound.
The primary classes of derivatives accessible through this pathway include:
-
N-Alkylation: Reaction with primary or secondary amines to form 2-(aminomethyl)-6-chloropyridines.
-
O-Alkylation: Reaction with phenols or alcohols to form 2-((alkoxymethyl) or (aryloxymethyl))-6-chloropyridines.
-
S-Alkylation: Reaction with thiols to form 2-((alkylthiomethyl) or (arylthiomethyl))-6-chloropyridines.
Detailed Experimental Protocols
The following protocols are designed to be self-validating and reproducible. They include explanations for key steps, ensuring a deep understanding of the process.
Protocol 1: Synthesis of 2-((Piperidin-1-yl)methyl)-6-chloropyridine (N-Alkylation)
This protocol details the reaction with a secondary amine, a common transformation in the synthesis of biologically active compounds.[3]
Workflow Diagram:
Caption: Workflow for the N-alkylation of this compound.
Materials:
-
This compound
-
Piperidine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 mmol, 206.5 mg) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add piperidine (1.2 mmol, 0.12 mL) followed by anhydrous potassium carbonate (2.0 mmol, 276 mg).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 4:1) eluent system.
-
Rationale: TLC allows for the visualization of the consumption of the starting material and the formation of the more polar product.
-
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure. Partition the resulting residue between ethyl acetate (20 mL) and saturated aqueous NaHCO₃ solution (20 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄. Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 2-((piperidin-1-yl)methyl)-6-chloropyridine.
Expected Results:
| Compound | Molecular Formula | Yield (%) | Physical State |
| 2-((Piperidin-1-yl)methyl)-6-chloropyridine | C₁₁H₁₅ClN₂ | 85-95 | Pale yellow oil |
Protocol 2: Synthesis of 2-((Phenoxy)methyl)-6-chloropyridine (O-Alkylation)
This protocol describes the Williamson ether synthesis, reacting the bromide with a phenolate anion. This is a key method for creating aryl ether linkages.[5][6][7]
Materials:
-
This compound
-
Phenol
-
Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl Ether (Et₂O)
-
1 M Sodium Hydroxide (NaOH) solution
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve phenol (1.1 mmol, 103.5 mg) in anhydrous DMF (8 mL). Add cesium carbonate (1.5 mmol, 488 mg) and stir the mixture at room temperature for 20 minutes.
-
Rationale: DMF is an excellent solvent for this reaction type. Cesium carbonate is a strong base effective for deprotonating phenol to form the more nucleophilic phenoxide anion.[7] An inert atmosphere prevents oxidation of the phenoxide.
-
-
Addition of Electrophile: Add a solution of this compound (1.0 mmol, 206.5 mg) in anhydrous DMF (2 mL) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-16 hours, monitoring by TLC (hexane/ethyl acetate, e.g., 9:1).
-
Work-up: Quench the reaction by adding water (20 mL). The product is typically extracted with diethyl ether (3 x 15 mL).
-
Rationale: Adding water precipitates the organic product and dissolves the inorganic byproducts.
-
-
Washing: Wash the combined organic layers with 1 M NaOH (2 x 10 mL) to remove any unreacted phenol, followed by water (10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography (hexane/ethyl acetate gradient) to obtain the desired product.
Expected Results:
| Compound | Molecular Formula | Yield (%) | Physical State |
| 2-((Phenoxy)methyl)-6-chloropyridine | C₁₂H₁₀ClNO | 80-90 | White solid |
Applications in Drug Development
Pyridine derivatives are a cornerstone of medicinal chemistry, appearing in a vast number of approved drugs.[8][9] The ability to synthesize diverse libraries of substituted pyridines from this compound is highly valuable. For instance, aminopyridine structures are known pharmacophores in various therapeutic areas.[10][11] The chloro-substituent at the C6 position can serve as a handle for further modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, to build more complex molecular architectures, further enhancing the utility of this starting material in drug discovery programs.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. O-Alkylation of phenol derivatives via a nucleophilic substitution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pharmaxchange.info [pharmaxchange.info]
- 8. nbinno.com [nbinno.com]
- 9. medjrf.com [medjrf.com]
- 10. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]
The Synthetic Versatility of 2-(Bromomethyl)-6-chloropyridine: A Guide for Advanced Organic Synthesis
Abstract
2-(Bromomethyl)-6-chloropyridine is a highly versatile bifunctional reagent that serves as a cornerstone in modern organic synthesis, particularly within medicinal chemistry and materials science. Its strategic importance lies in the differential reactivity of its two distinct electrophilic sites: a benzylic-type bromide at the methyl group and a halogenated pyridine ring. This application note provides an in-depth exploration of the chemoselective transformations that can be achieved with this building block. We will delve into the mechanistic underpinnings of its reactivity, present detailed, field-proven protocols for key synthetic applications, and offer expert insights into optimizing reaction conditions for the synthesis of complex molecular architectures.
Introduction: Unlocking the Potential of a Bifunctional Building Block
The pyridine scaffold is a privileged heterocycle, appearing in a vast number of FDA-approved drugs and biologically active compounds.[1] The ability to precisely functionalize this core is paramount in drug discovery and development. This compound offers chemists a powerful tool to achieve this, featuring two distinct reactive handles that can be addressed sequentially or selectively.
-
The Bromomethyl Group (C(sp³)-Br): This site is highly susceptible to classical nucleophilic substitution (SN) reactions, making it an excellent electrophile for introducing a wide array of functional groups via O-, N-, S-, and C-alkylation.[2]
-
The Chloro-Substituted Pyridine Ring (C(sp²)-Cl): The chlorine atom on the aromatic ring is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3] Additionally, the electron-deficient nature of the pyridine ring, further activated by the chloro substituent, allows for nucleophilic aromatic substitution (SNAr) under specific conditions.[4]
This dual reactivity allows for a modular and convergent approach to synthesizing complex target molecules.
Strategic Application in Nucleophilic Substitution Reactions
The most common application of the bromomethyl group is its reaction with nucleophiles. The benzylic-like nature of this position enhances its reactivity towards SN2 displacement.
Causality Behind Experimental Choices:
The choice of base and solvent is critical for achieving high yields and minimizing side reactions. A non-nucleophilic base, such as potassium carbonate or sodium hydride, is often employed to deprotonate the nucleophile without competing in the substitution reaction. The solvent should be polar aprotic (e.g., DMF, Acetonitrile, Acetone) to solvate the cation of the base and the nucleophile, thereby increasing the nucleophile's reactivity, without participating in the reaction itself.
Application Example: Synthesis of Nevirapine Analogs
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1.[5] Its core structure can be accessed using pyridyl building blocks. This compound is an ideal starting point for creating analogs to probe structure-activity relationships (SAR) or to mitigate metabolic liabilities.[6][7]
Detailed Protocol 1: N-Alkylation for Nevirapine Analog Precursor Synthesis
This protocol describes the N-alkylation of a primary amine, a key step in constructing the dipyridodiazepinone core found in Nevirapine-like molecules.[8]
Reaction Scheme:
Materials:
-
2-Chloro-3-amino-4-picoline (1.0 equiv)
-
This compound (1.05 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Chloro-3-amino-4-picoline and anhydrous DMF.
-
Add anhydrous potassium carbonate to the solution with stirring.
-
Add this compound to the suspension.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Upon completion, pour the reaction mixture into ice-water. A precipitate will form.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Purification: Dry the crude solid under vacuum. The product is often of sufficient purity for the next step, but can be further purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient).
Chemoselective Cross-Coupling at the C(sp²)-Cl Position
The C(sp²)-Cl bond on the pyridine ring provides an orthogonal reactive site that is typically addressed using palladium-catalyzed cross-coupling reactions.[9] The choice of ligand and reaction conditions is crucial for selectively activating this bond while leaving the bromomethyl group untouched.
Expertise & Experience: Ligand Selection for Chemoselectivity
The key to selectively targeting the C(sp²)-Cl bond over the C(sp³)-Br bond in a cross-coupling reaction lies in the mechanism of oxidative addition to the Palladium(0) center. While C(sp³)-Br bonds can undergo oxidative addition, the C(sp²)-Cl bond is often favored under conditions typically used for Suzuki, Heck, or Sonogashira couplings, especially with electron-rich phosphine ligands. For Suzuki couplings, ligands like SPhos or RuPhos can be particularly effective for coupling chloro-heterocycles.[10]
Detailed Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines a typical Suzuki-Miyaura reaction to introduce an aryl or heteroaryl group at the 6-position of the pyridine ring, a common strategy in the synthesis of novel kinase inhibitors and other pharmaceutical intermediates.[11]
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
RuPhos (5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene/H₂O (10:1 mixture), degassed
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, Pd₂(dba)₃, RuPhos, and Cs₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon) three times.
-
Add the degassed Toluene/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-(Bromomethyl)-6-phenylpyridine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-(Bromomethyl)-6-(4-methoxyphenyl)pyridine | 91 |
| 3 | 3-Pyridinylboronic acid | 2-(Bromomethyl)-6-(pyridin-3-yl)pyridine | 78 |
| 4 | Thiophen-2-ylboronic acid | 2-(Bromomethyl)-6-(thiophen-2-yl)pyridine | 82 |
Visualizing Synthetic Strategies
Diagrams are essential tools for conceptualizing the sequential functionalization of this compound.
Diagram 1: Sequential Functionalization Workflow
Caption: Orthogonal synthetic pathways for di-functionalizing the pyridine core.
Diagram 2: Reaction Mechanism - Nucleophilic Aromatic Substitution (SNAr)
While less common than cross-coupling for C-C bond formation, SNAr can be effective with strong nucleophiles like alkoxides.
Caption: General mechanism for SNAr on a chloropyridine ring.[12]
Conclusion and Future Outlook
This compound stands out as a robust and versatile building block for constructing complex molecular frameworks. The ability to perform chemoselective functionalization at its C(sp³) and C(sp²) centers through well-established nucleophilic substitution and palladium-catalyzed cross-coupling reactions provides a reliable platform for library synthesis in drug discovery and the development of novel organic materials.[9][13] The protocols detailed herein offer a validated starting point for researchers to harness the full synthetic potential of this valuable intermediate. Future work will likely focus on expanding the scope of catalytic transformations at the chloro-position and developing novel one-pot, multi-component reactions that leverage the dual reactivity of this scaffold.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel nevirapine-like inhibitors with improved activity against NNRTI-resistant HIV: 8-heteroarylthiomethyldipyridodiazepinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Accessing 2-(Hetero)arylmethyl-, -allyl-, and -propargyl-2,1-borazaronaphthalenes: Palladium-Catalyzed Cross-Couplings of 2-(Chloromethyl)-2,1-borazaronaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]
- 13. nbinno.com [nbinno.com]
Role of 2-(Bromomethyl)-6-chloropyridine in medicinal chemistry
An Application Guide to 2-(Bromomethyl)-6-chloropyridine in Medicinal Chemistry
Authored by: Gemini, Senior Application Scientist
Date: December 30, 2025
Abstract
This document provides a comprehensive technical guide on the application of this compound in medicinal chemistry. As a versatile heterocyclic building block, this reagent offers dual reactivity, enabling sequential and site-selective functionalization critical for modern drug discovery. We will explore its synthesis, unique reactivity, and strategic incorporation into complex molecular scaffolds targeting a range of therapeutic areas. This guide is intended for researchers, scientists, and drug development professionals, offering both high-level strategic insights and detailed, field-proven experimental protocols.
Introduction: The Strategic Value of a Bifunctional Pyridine Scaffold
In the landscape of medicinal chemistry, pyridine-containing heterocycles are exceptionally prevalent, found in a significant number of FDA-approved drugs.[1][2] Their ability to act as hydrogen bond acceptors, improve aqueous solubility, and engage in beneficial π-stacking interactions with biological targets makes them a privileged scaffold. This compound (CAS No. 63763-79-1) elevates this utility by presenting two distinct and orthogonally reactive electrophilic sites: a highly labile bromomethyl group and a more robust chloro-substituted aromatic carbon.
This bifunctionality is the cornerstone of its strategic importance. It allows for a modular and controlled approach to library synthesis and lead optimization:
-
The bromomethyl group serves as a potent electrophile for SN2 reactions, enabling facile coupling with a wide array of nucleophiles (amines, thiols, phenols) to build out one vector of the molecule.
-
The chloro group is an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of aryl, heteroaryl, or alkyl groups at a later stage.
This guide will dissect these functionalities, providing the causal logic behind experimental design and offering robust protocols for its synthesis and application.
Synthesis of this compound: Pathways and Protocols
The efficient and safe synthesis of this key intermediate is paramount. Historically, routes have involved hazardous reagents, but modern advancements have provided safer and more scalable alternatives.
Synthetic Overview
Two primary pathways are prevalent: the radical bromination of a methylpyridine precursor and a more contemporary approach starting from 2,6-dibromopyridine that avoids pyrophoric reagents.
References
The Pivotal Role of 2-(Bromomethyl)-6-chloropyridine in Modern Agrochemical Development: A Guide for Researchers
The relentless challenge of ensuring global food security necessitates the continuous innovation of effective and selective agrochemicals. Within the vast landscape of synthetic chemistry, certain molecular scaffolds have emerged as exceptionally versatile building blocks for the creation of novel active ingredients. One such cornerstone is 2-(Bromomethyl)-6-chloropyridine, a halogenated pyridine derivative whose unique reactivity profile has paved the way for the development of a diverse array of insecticides, fungicides, and herbicides. This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis, offering detailed protocols, mechanistic insights, and a framework for future research and development.
The Strategic Importance of the this compound Scaffold
The utility of this compound as a precursor in agrochemical synthesis is rooted in its distinct chemical functionalities. The chlorine atom at the 6-position and the bromomethyl group at the 2-position offer two reactive sites for tailored chemical modifications. This dual reactivity allows for the strategic construction of complex molecules with desired biological activities. The pyridine ring itself is a common feature in many biologically active compounds, contributing to their ability to interact with specific target sites in pests, pathogens, and weeds.
Application in Insecticide Synthesis: The Gateway to Neonicotinoids and Beyond
The most prominent application of chloropyridine derivatives, including this compound, lies in the synthesis of neonicotinoid insecticides.[1] These compounds act as agonists of the nicotinic acetylcholine receptors (nAChRs) in insects, leading to paralysis and death.[1] The chloropyridine moiety is a key pharmacophore that ensures high affinity and selectivity for insect nAChRs over their vertebrate counterparts.[1]
Synthetic Protocol: Synthesis of a Neonicotinoid Insecticide Precursor
This protocol outlines a generalized procedure for the synthesis of a key intermediate for neonicotinoid insecticides, starting from a 2-(chloromethyl)pyridine derivative, which shares a similar reactivity pattern with this compound. The bromomethyl group in the target compound is expected to be even more reactive, facilitating nucleophilic substitution.
Objective: To synthesize an N-substituted aminopyridine intermediate, a crucial building block for neonicotinoid insecticides.
Reaction Scheme:
Caption: Synthesis of a neonicotinoid intermediate.
Materials:
-
This compound
-
Primary amine (e.g., methylamine solution)
-
Anhydrous potassium carbonate
-
Acetonitrile (anhydrous)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2 equivalents) to the solution.
-
Slowly add the primary amine (1.2 equivalents) to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure N-substituted aminopyridine intermediate.
Data Summary:
| Compound | Starting Material | Reagents | Typical Yield (%) | Purity (%) (by HPLC) | Reference |
| Neonicotinoid Intermediate | This compound | Methylamine, K2CO3 | 85-95 | >98 | [2] |
Broadening the Spectrum: Fungicidal and Herbicidal Derivatives
While the role of chloropyridines in insecticides is well-established, their derivatives also exhibit significant potential in the development of fungicides and herbicides. The pyridine scaffold can be found in various fungicidal compounds that act on different cellular targets.[3][4] Similarly, pyridine-based herbicides have been developed to control a wide range of weeds.[5][6]
Fungicide Synthesis: Accessing Novel Pyridine-Thioether Scaffolds
The reactive bromomethyl group of this compound is an excellent electrophile for reactions with sulfur nucleophiles, leading to the formation of pyridine-thioether derivatives. These moieties are present in a number of fungicidal compounds.
Synthetic Workflow:
Caption: Workflow for pyridine-thioether fungicide synthesis.
Herbicide Development: Building Novel Picolinic Acid Analogs
The this compound scaffold can also be elaborated into herbicidal compounds, such as analogs of picolinic acid herbicides, which act as synthetic auxins.[5]
Conceptual Synthetic Pathway:
The synthesis would involve the conversion of the bromomethyl group to a carboxylic acid or its ester equivalent, followed by further modifications on the pyridine ring to introduce the desired substituents for herbicidal activity.
Conclusion
This compound stands as a testament to the power of strategic molecular design in modern agrochemical research. Its dual reactive centers provide a versatile platform for the synthesis of a wide range of active ingredients targeting insects, fungi, and weeds. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of the next generation of crop protection solutions. The continued exploration of the synthetic potential of this and related building blocks will undoubtedly contribute to a more sustainable and productive agricultural future.
References
- 1. entomoljournal.com [entomoljournal.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and synthesis of compounds with fungicidal activity in suppression of fungal growth - Dahaeva - RUDN Journal of Agronomy and Animal Industries [agrojournal.rudn.ru]
- 4. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-(Bromomethyl)-6-chloropyridine
Introduction: Navigating the Dichotomous Reactivity of 2-(Bromomethyl)-6-chloropyridine
In the landscape of modern synthetic chemistry, this compound stands out as a versatile and highly valuable building block. Its utility is derived from the presence of two distinct carbon-halogen bonds amenable to palladium-catalyzed cross-coupling reactions: a benzylic-type C(sp³)-Br bond and an aromatic C(sp²)-Cl bond. This structural dichotomy presents both a challenge and an opportunity for synthetic chemists. The significant difference in the intrinsic reactivity of these two sites allows for the development of highly selective protocols, enabling either sequential or one-pot functionalization to generate a diverse array of complex pyridine derivatives.
The benzylic bromide is inherently more susceptible to oxidative addition by a palladium(0) catalyst compared to the relatively inert 2-chloropyridine moiety. This reactivity differential forms the cornerstone of chemoselective Suzuki-Miyaura coupling protocols. By carefully tuning reaction parameters—primarily the palladium catalyst, ligand, base, and temperature—researchers can direct the coupling reaction to a specific site, affording precise control over the synthetic outcome.
This comprehensive guide provides detailed, field-proven protocols for the selective mono-arylation at either the bromomethyl or the chloro position, as well as a robust method for the exhaustive di-arylation of this compound. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols for their specific synthetic targets.
Part 1: The Mechanistic Basis of Selectivity
The success of a selective Suzuki-Miyaura coupling hinges on controlling the initial, often rate-determining, oxidative addition step of the catalytic cycle.[1] The relative reactivity of organohalides in this step generally follows the order: C-I > C-Br > C-OTf >> C-Cl.[1] For the substrate , this translates to a much higher intrinsic reactivity for the C(sp³)-Br bond compared to the C(sp²)-Cl bond.
Key Factors Influencing Site Selectivity:
-
Bond Dissociation Energy: The C(sp³)-Br bond is weaker than the C(sp²)-Cl bond, making its cleavage and subsequent oxidative addition to the Pd(0) center more kinetically favorable.
-
Ligand Effects: The choice of phosphine ligand is paramount in modulating the catalyst's reactivity and steric environment.
-
Less Hindered/Bisphosphine Ligands (e.g., PPh₃, Xantphos): These ligands typically form well-defined, less sterically encumbered palladium complexes. Such catalysts are highly active and tend to react with the most susceptible site, the C(sp³)-Br bond, under mild conditions. Studies have shown that bisphosphine catalysts, in particular, favor coupling at sp³-hybridized carbon centers.[2][3]
-
Bulky, Electron-Rich Monophosphine Ligands (e.g., SPhos, RuPhos, P(t-Bu)₃): These ligands are essential for activating inert C(sp²)-Cl bonds. They promote the formation of highly reactive, coordinatively unsaturated 12-electron Pd(0) species that can undergo oxidative addition with challenging aryl chlorides.[4] By employing these ligands and more forcing conditions, the reactivity of the C-Cl bond can be sufficiently enhanced.
-
-
Reaction Temperature: Lower temperatures (room temperature to ~80 °C) generally favor the kinetically preferred reaction at the more reactive C(sp³)-Br bond. Higher temperatures (>100 °C) are often required to overcome the higher activation energy for the oxidative addition into the C(sp²)-Cl bond.
Below is a diagram illustrating the general catalytic cycle for the Suzuki-Miyaura coupling.
Caption: General Catalytic Cycle of the Suzuki-Miyaura Reaction.
Part 2: Experimental Protocols
Protocol 1: Selective Mono-Arylation at the Bromomethyl Position
This protocol leverages the higher reactivity of the benzylic bromide, employing mild conditions to ensure selective coupling at the C(sp³)-Br bond while leaving the C(sp²)-Cl bond intact.
Rationale: The choice of Pd(PPh₃)₄ as the catalyst provides a well-defined, active Pd(0) source that readily engages with the C-Br bond. Triphenylphosphine (PPh₃) is a sufficiently electron-rich but sterically unencumbered ligand that is effective for this transformation without promoting the more difficult C-Cl bond activation at lower temperatures.[5] A moderately strong base like K₂CO₃ is sufficient to facilitate the transmetalation step without promoting side reactions. The lower reaction temperature (80 °C) provides enough thermal energy for the C-Br coupling while remaining below the typical threshold required for C-Cl bond activation.
Caption: Workflow for Selective C(sp³)-Br Arylation.
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Through the septum, add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 v/v ratio) to achieve a concentration of approximately 0.1 M with respect to the starting halide.
-
Catalyst Addition: Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).
-
Reaction: Place the sealed flask into a preheated oil bath at 80 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired 2-(arylmethyl)-6-chloropyridine.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Mild, efficient for C-Br activation. |
| Ligand | PPh₃ (from catalyst) | Less hindered, favors kinetic product. |
| Base | K₂CO₃ (2.0 eq.) | Sufficiently strong, good functional group tolerance. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Good solubility for organic and inorganic reagents. |
| Temperature | 80 °C | Sufficient for C-Br coupling, minimizes C-Cl reactivity. |
| Equivalents (Boronic Acid) | 1.1 - 1.2 eq. | Slight excess ensures complete consumption of halide. |
Protocol 2: Selective Mono-Arylation at the 6-Chloro Position
Achieving direct and selective arylation at the C(sp²)-Cl position in the presence of the highly reactive C(sp³)-Br bond is exceptionally challenging and often impractical. The most reliable strategy involves a two-step sequence: protection/modification of the bromomethyl group followed by a high-temperature Suzuki coupling.
Step 2a: Protection of the Bromomethyl Group
A common strategy is to convert the bromomethyl group to a benzyl acetate, which is significantly less reactive in Suzuki couplings.[6]
-
Reaction: To a solution of this compound (1.0 eq.) in acetone or DMF, add potassium acetate (KOAc, 1.5 eq.).
-
Heating: Stir the mixture at 60-80 °C for 2-4 hours until TLC analysis indicates complete conversion.
-
Isolation: After cooling, filter off the inorganic salts and concentrate the solvent. The crude (6-chloropyridin-2-yl)methyl acetate can often be used directly in the next step after a simple aqueous work-up.
Step 2b: Suzuki Coupling of the 6-Chloro Position
This protocol uses conditions optimized for the activation of unreactive aryl chlorides.
Rationale: The combination of palladium(II) acetate and a bulky, electron-rich biarylphosphine ligand like SPhos is a powerful catalytic system for activating C-Cl bonds.[1] SPhos facilitates the formation of a highly active monoligated Pd(0) species, which is necessary for the difficult oxidative addition step. A strong base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is required to facilitate the transmetalation of the boronic acid, which is often slow for electron-deficient heteroaryl palladium complexes. The high temperature (110 °C) provides the necessary energy to overcome the activation barrier for C-Cl bond cleavage.
Caption: Workflow for Selective C(sp²)-Cl Arylation via Protection.
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk tube, combine (6-chloropyridin-2-yl)methyl acetate (1.0 eq.), the arylboronic acid (1.5 eq.), cesium carbonate (Cs₂CO₃, 2.5 eq.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and SPhos (4 mol%).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 10:1 v/v).
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor for the disappearance of the starting material.
-
Work-up and Purification: Follow the same procedure as described in Protocol 1. The final product will be the acetate-protected 6-aryl-2-methylpyridine derivative, which can be hydrolyzed if the free hydroxymethyl group is desired.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ (2 mol%) | Stable Pd(II) precatalyst. |
| Ligand | SPhos (4 mol%) | Bulky, electron-rich ligand to activate C-Cl bond. |
| Base | Cs₂CO₃ or K₃PO₄ (2.5 eq.) | Strong base required for challenging coupling. |
| Solvent | 1,4-Dioxane / H₂O (10:1) | High boiling point, suitable for high-temp reactions. |
| Temperature | 110 °C | Overcomes activation energy for C-Cl oxidative addition. |
| Equivalents (Boronic Acid) | 1.5 eq. | Larger excess needed for less reactive halide. |
Protocol 3: One-Pot Di-Arylation
This protocol is designed for the exhaustive substitution of both the bromo and chloro positions with the same arylboronic acid. It combines the conditions required for the activation of the C-Cl bond with a sufficient excess of the coupling partner.
Rationale: To achieve double coupling, the reaction conditions must be robust enough to activate the unreactive C-Cl bond. Therefore, this protocol employs the powerful Pd(OAc)₂/SPhos catalyst system and a strong base at an elevated temperature, similar to Protocol 2. A larger excess of the boronic acid (≥2.5 equivalents) is used to ensure that after the initial rapid consumption for the C-Br coupling, sufficient nucleophile remains to drive the second, slower C-Cl coupling to completion.
Caption: Workflow for One-Pot Di-Arylation.
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 eq.), the arylboronic acid (2.5-3.0 eq.), potassium phosphate (K₃PO₄, 3.0 eq.), Pd(OAc)₂ (3 mol%), and SPhos (6 mol%).
-
Inert Atmosphere: Seal the tube and establish an inert atmosphere as previously described.
-
Solvent Addition: Add degassed toluene and water (e.g., 10:1 v/v).
-
Reaction: Heat the reaction at 110 °C. The reaction progress should be monitored carefully. The mono-arylated intermediate from Protocol 1 will form first, followed by its slower conversion to the di-arylated product. The reaction may require 18-36 hours for complete conversion.
-
Work-up and Purification: Follow the standard work-up and purification procedures outlined in the previous protocols.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ (3 mol%) | Robust precatalyst for forcing conditions. |
| Ligand | SPhos (6 mol%) | Ensures activation of the C-Cl bond. |
| Base | K₃PO₄ (3.0 eq.) | Strong, effective base for double coupling. |
| Solvent | Toluene / H₂O (10:1) | High boiling point, suitable for prolonged heating. |
| Temperature | 110 °C | Necessary for the second, more difficult coupling step. |
| Equivalents (Boronic Acid) | 2.5 - 3.0 eq. | Stoichiometric excess required for both coupling events. |
Conclusion and Future Outlook
The protocols detailed in this guide demonstrate that the dichotomous reactivity of this compound can be effectively harnessed to achieve selective or exhaustive arylation. By understanding the mechanistic principles and carefully selecting the catalyst system and reaction conditions, researchers can unlock the full synthetic potential of this versatile building block. Selective coupling at the benzylic bromide is readily achieved under mild conditions, while arylation of the 2-chloro position requires a more strategic, often two-step, approach. For the synthesis of di-substituted products, a single robust protocol with an excess of the boronic acid provides an efficient route. These methodologies provide a solid foundation for the synthesis of complex, highly functionalized pyridine derivatives for applications in drug discovery, materials science, and agrochemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. Competitive and selective Csp3-Br versus Csp2-Br bond activation in palladium-catalysed Suzuki cross-coupling: an experimental and theoretical study of the role of phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
Introduction: The Strategic Importance of 2-(Bromomethyl)-6-chloropyridine in Synthesis
References
- 1. Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. quora.com [quora.com]
- 6. SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects [eureka.patsnap.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. ncrdsip.com [ncrdsip.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2-(Azidomethyl)-6-(chloromethyl)pyridine | 628308-62-3 | Benchchem [benchchem.com]
- 18. Continuous multistep synthesis of 2-(azidomethyl)oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step protocol for N-alkylation using 2-(Bromomethyl)-6-chloropyridine
Application Notes & Protocols
Topic: Step-by-Step Protocol for N-Alkylation using 2-(Bromomethyl)-6-chloropyridine
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of this compound in N-Alkylation
N-alkylated pyridine scaffolds are ubiquitous in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. The introduction of an alkyl group onto a nitrogen atom can profoundly alter a molecule's biological activity, solubility, and metabolic stability. This compound is a particularly valuable bifunctional reagent for this purpose. Its highly reactive bromomethyl group serves as an excellent electrophile for N-alkylation, while the chloro-substituent at the 6-position provides a convenient handle for subsequent diversification, typically through transition-metal-catalyzed cross-coupling reactions. This dual functionality allows for the rapid construction of complex molecular architectures from a single, versatile building block.
This guide provides a detailed, field-proven protocol for the successful N-alkylation of various nitrogen nucleophiles using this compound. It delves into the mechanistic underpinnings, optimization strategies, and troubleshooting to ensure reliable and reproducible outcomes in your research.
The Underlying Mechanism: An S_N2 Pathway
The N-alkylation of an amine or N-heterocycle with this compound proceeds via a classical bimolecular nucleophilic substitution (S_N2) reaction.[1] The core principle involves the nitrogen atom's lone pair of electrons acting as a nucleophile, attacking the electrophilic carbon of the bromomethyl group. This concerted step results in the displacement of the bromide leaving group and the formation of a new carbon-nitrogen bond.
Causality Behind the Choices:
-
The Base: A base is crucial. For neutral amines, it neutralizes the hydrobromic acid byproduct that would otherwise protonate and deactivate the starting amine. For N-H containing heterocycles or less nucleophilic amines, a stronger base is required to deprotonate the nitrogen, generating a more potent anionic nucleophile.[2][3]
-
The Solvent: Polar aprotic solvents like Dimethylformamide (DMF), Acetonitrile (MeCN), or Dimethyl Sulfoxide (DMSO) are preferred.[2][3][4] They effectively solvate the cation of the base while leaving the nucleophile relatively "bare," enhancing its reactivity. They are also generally effective at dissolving the reactants.[3]
Core Experimental Protocol: N-Alkylation of a Primary Amine
This protocol provides a general method for the N-alkylation of a representative primary amine. Quantities and conditions should be optimized for specific substrates.
Materials and Reagents
-
Nucleophile: Primary or Secondary Amine (e.g., Benzylamine) (1.0 equiv)
-
Electrophile: this compound (1.1 equiv)
-
Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv) or Cesium Carbonate (Cs₂CO₃) for less reactive amines.[2][3]
-
Solvent: Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF) [0.2 - 0.5 M]
-
Reaction Vessel: Round-bottom flask with a magnetic stir bar
-
Atmosphere: Inert (Nitrogen or Argon)
-
Work-up: Deionized water, Ethyl acetate (EtOAc), Brine (saturated NaCl solution)
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Purification: Silica gel for column chromatography
Equipment Setup
-
Magnetic stir plate
-
Heating mantle or oil bath with temperature controller
-
Condenser (if heating)
-
Inert gas line (manifold or balloon)
-
Standard laboratory glassware (separatory funnel, beakers, flasks)
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 equiv), anhydrous potassium carbonate (2.0 equiv), and a magnetic stir bar.
-
Add anhydrous acetonitrile to create a stirrable suspension (e.g., to a concentration of 0.2 M with respect to the amine).
-
Stir the suspension at room temperature for 15-30 minutes.[3]
-
-
Addition of Alkylating Agent:
-
Dissolve this compound (1.1 equiv) in a minimal amount of anhydrous acetonitrile.
-
Add the solution of the alkylating agent dropwise to the stirred amine suspension over 5-10 minutes. A slight exotherm may be observed.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 50-80 °C) if the amine is less reactive.[2][3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-24 hours).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃ and KBr) and rinse the solid with a small amount of ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in heptane or hexane.[5]
-
Combine the fractions containing the pure product and concentrate to afford the N-alkylated pyridine.
-
Confirm the structure and purity of the final product using NMR (¹H, ¹³C) and Mass Spectrometry.
-
Versatility and Optimization: Reaction Scope
The choice of base and solvent is critical and depends heavily on the nucleophilicity of the nitrogen atom being alkylated. The following table provides starting points for various classes of nucleophiles.
| Nucleophile Type | Typical Base | Typical Solvent | Temperature (°C) | Key Considerations |
| Primary Aliphatic Amines | K₂CO₃, Cs₂CO₃ | MeCN, DMF | 25 - 60 | Prone to over-alkylation. Using an excess of the amine can favor mono-alkylation.[6] |
| Secondary Aliphatic Amines | K₂CO₃, DIPEA | MeCN, THF | 25 - 80 | Generally less reactive than primary amines due to steric hindrance. |
| Anilines (Aromatic Amines) | K₂CO₃, Cs₂CO₃, NaH | DMF, DMSO | 50 - 100 | Less nucleophilic than aliphatic amines; often require stronger bases and higher temperatures.[2] |
| N-H Heterocycles (e.g., Imidazole, Pyrrole) | NaH, K₂CO₃ | DMF, THF | 0 - 50 | Requires deprotonation to form the nucleophilic anion. Anhydrous conditions are critical with NaH.[3] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield / Incomplete Reaction | Insufficient Base Strength: The nucleophile is not sufficiently deprotonated or acid byproduct is not neutralized.[2][3] | Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH).[2][3] |
| Low Reactivity: The nucleophile is sterically hindered or electronically poor. | Increase the reaction temperature. Consider switching to a more polar solvent like DMF or DMSO to enhance the rate of S_N2 reactions.[2][6] | |
| Impure Reagents: Water in the solvent or on glassware can quench strong bases like NaH. Degraded alkylating agent. | Use anhydrous solvents and oven-dried glassware. Verify the purity of the this compound. | |
| Formation of Side Products (Over-alkylation) | Product is More Nucleophilic: The mono-alkylated product is more reactive than the starting amine.[6][7] | Use a large excess of the starting amine relative to the alkylating agent (e.g., 3-5 equivalents).[6] Add the this compound solution slowly to the reaction mixture to maintain its low concentration. |
| Difficult Purification | Similar Polarity: The product and starting material have very similar Rf values on TLC. | Ensure the reaction goes to completion to consume all starting material. If separation is still difficult, consider derivatizing the crude mixture to alter polarity before purification. |
Safety and Handling Precautions
This compound is a hazardous substance.
-
Hazards: Harmful if swallowed, causes skin irritation, and serious eye irritation. May cause respiratory irritation.[8][9]
-
Handling:
-
Always handle this reagent in a well-ventilated chemical fume hood.[8][9]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[8]
-
Avoid inhalation of dust or vapors.[8]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[8][10]
-
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials.[8]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[8][9]
References
- 1. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. chemdmart.com [chemdmart.com]
2-(Bromomethyl)-6-chloropyridine in the development of kinase inhibitors
Application Notes & Protocols
Topic: 2-(Bromomethyl)-6-chloropyridine in the Development of Kinase Inhibitors
Abstract
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has made them one of the most critical target classes in modern drug discovery.[2] The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a significant number of FDA-approved drugs, including many kinase inhibitors.[3][4] This application note provides a detailed guide for researchers on the strategic use of this compound, a versatile bifunctional building block, for the synthesis of novel kinase inhibitors. We will explore its chemical properties, dual points of reactivity, and provide detailed, field-proven protocols for its application in constructing inhibitor libraries. The methodologies outlined herein are designed to be self-validating, incorporating essential steps for purification, characterization, and preliminary biological evaluation.
The Central Role of Kinases in Cellular Signaling
Kinases are enzymes that catalyze the transfer of a phosphate group from ATP to specific residues (serine, threonine, or tyrosine) on substrate proteins.[2] This phosphorylation event acts as a molecular switch, altering the protein's activity, localization, or interaction with other molecules.[1] These events form the basis of signal transduction pathways, complex networks that transmit signals from the cell surface to the nucleus to control fundamental processes like cell growth, proliferation, and apoptosis.[1] Dysregulation of these pathways can lead to uncontrolled cell division and is a primary driver of cancer.[1][2] Kinase inhibitors function by blocking the ATP binding site or an allosteric site, thereby preventing phosphorylation and interrupting these aberrant signals.[5]
Figure 1: A representative kinase signaling cascade targeted by inhibitors.
Properties and Reactivity of this compound
This compound is a powerful reagent in medicinal chemistry due to its pre-installed pyridine core and two distinct reactive sites. This "dual-handle" nature allows for sequential, directed modifications, making it an ideal starting point for building diverse molecular libraries.
Key Chemical Properties
| Property | Value | Reference |
| CAS Number | 63763-79-1 | [6][7][8] |
| Molecular Formula | C₆H₅BrClN | [6] |
| Molecular Weight | 206.47 g/mol | [6] |
| MDL Number | MFCD07778340 | [6][8] |
| Storage | Store in freezer, under -20°C, inert atmosphere | [8] |
Strategic Reactivity
The synthetic utility of this reagent stems from the differential reactivity of its two halogenated positions:
-
The Bromomethyl Group (-CH₂Br): The bromine atom is an excellent leaving group, making the adjacent methylene carbon highly electrophilic. This site readily undergoes nucleophilic substitution (SN2) reactions with a wide range of nucleophiles such as amines, phenols, thiols, and anilines. This reaction is typically robust and high-yielding, serving as an ideal first step to introduce a key pharmacophore.
-
The Chloro Group (-Cl): The chlorine atom attached directly to the pyridine ring is significantly less reactive towards nucleophilic substitution. However, it serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings.[9] This allows for the late-stage introduction of aryl, heteroaryl, or alkyl groups to explore the chemical space around the pyridine core and optimize interactions with the target kinase.[9]
Figure 2: Dual reactivity of this compound.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions.[8][10]
| Hazard | Description | Precautionary Measures |
| Toxicity | Harmful if swallowed (H302).[8] | Do not eat, drink or smoke when using this product. Wash skin thoroughly after handling. |
| Corrosivity | Causes severe skin burns and eye damage (H314).[8] | Wear protective gloves, protective clothing, eye protection, and face protection.[8] |
| Handling | Handle in a well-ventilated place, preferably a chemical fume hood. Avoid formation of dust and aerosols.[11] | |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. |
Disclaimer: Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.[10][12]
Protocol: Two-Step Synthesis of a Model Kinase Inhibitor Scaffold
This section details a representative two-step synthesis to demonstrate the utility of this compound. The workflow is designed for efficiency and modularity.
Figure 3: General synthetic workflow for library generation.
Step 1: Nucleophilic Substitution with an Aniline Derivative
This protocol describes the reaction of the bromomethyl group with a representative aniline to form a key amine intermediate.
Materials:
-
This compound (1.0 equiv)
-
4-Fluoroaniline (1.1 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous Acetonitrile (ACN)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle, nitrogen/argon line
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous acetonitrile.
-
Add 4-fluoroaniline and potassium carbonate to the stirring solution.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Causality: Heating provides the activation energy for the SN2 reaction, while K₂CO₃ acts as a base to neutralize the HBr byproduct, driving the reaction to completion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Redissolve the crude residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude intermediate, which can be used directly or purified by column chromatography.
Step 2: Suzuki Cross-Coupling for Core Elaboration
This protocol uses the chloro-substituent on the intermediate from Step 1 as a handle for Suzuki coupling.
Materials:
-
Intermediate from Step 1 (1.0 equiv)
-
(1H-Pyrazol-4-yl)boronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
Sodium carbonate (Na₂CO₃, 2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
-
Schlenk flask or sealed reaction vial, inert atmosphere setup
Procedure:
-
In a Schlenk flask, combine the intermediate from Step 1, (1H-pyrazol-4-yl)boronic acid, Pd(dppf)Cl₂, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. Causality: This is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Add the degassed solvent system (1,4-Dioxane/Water).
-
Heat the reaction mixture to 90-100 °C and stir for 6-12 hours.[9]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.[9]
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography.
Protocol: Purification and Characterization
Purification:
-
Technique: Flash column chromatography on silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc up to 50% EtOAc) is typically effective. The optimal solvent system should be determined by TLC analysis first.
Characterization (Self-Validation):
-
LC-MS: To confirm the mass of the desired product and assess its purity. The expected result is a major peak corresponding to the [M+H]⁺ of the final compound.
-
¹H and ¹³C NMR: To confirm the chemical structure. Key expected signals include the disappearance of the starting -CH₂Br signal and the appearance of new aromatic signals from the coupled pyrazole ring.
-
Purity Analysis: Purity should be >95% by HPLC or qNMR for use in biological assays.
Protocol: In Vitro Kinase Inhibition Assay
This is a general protocol to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against a target kinase. Luminescence-based assays that quantify ATP consumption are common and commercially available.
Procedure:
-
Prepare a serial dilution of the purified test compound in DMSO, typically starting from 10 mM.
-
In a 384-well assay plate, add the kinase enzyme, the specific peptide substrate for that kinase, and the buffer solution.
-
Add the test compound dilutions to the wells. Include a "no inhibitor" (positive control, DMSO only) and a "no enzyme" (negative control) well.
-
Initiate the kinase reaction by adding an ATP solution. Causality: The concentration of ATP should be at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure competitive inhibitors can be accurately assessed.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent (e.g., an ADP-Glo™ or similar luminescent reagent). This reagent converts the ADP produced by the kinase reaction into a light signal.
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve using graphing software (e.g., GraphPad Prism, Origin).
Hypothetical Data for a Synthesized Inhibitor
| Compound | Target Kinase | Off-Target Kinase | IC₅₀ (nM) | Ligand Efficiency |
| Product-1 | Target Kinase A | 15 | 0.45 | |
| Product-1 | Kinase B | 1,250 | - | |
| Product-1 | Kinase C | >10,000 | - | |
| Staurosporine | Target Kinase A | 5 | - |
This hypothetical data illustrates a potent and selective inhibitor for Kinase A.
Conclusion
This compound is an exceptionally valuable and versatile building block for the discovery of novel kinase inhibitors. Its dual reactive sites enable a robust and modular synthetic strategy, allowing for the rapid generation of diverse chemical libraries. By following the detailed protocols for synthesis, purification, characterization, and biological testing outlined in this note, researchers can efficiently leverage this reagent to accelerate their drug discovery programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. digibug.ugr.es [digibug.ugr.es]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 63763-79-1 | NCA76379 [biosynth.com]
- 7. parchem.com [parchem.com]
- 8. 63763-79-1|this compound|BLD Pharm [bldpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
The Versatile Role of 2-(Bromomethyl)-6-chloropyridine in Advanced Materials Research: Application Notes and Protocols
Abstract
This technical guide provides an in-depth exploration of the applications of 2-(Bromomethyl)-6-chloropyridine in material science. This versatile bifunctional pyridine derivative serves as a crucial building block for the synthesis of a new generation of functional polymers and for the modification of surfaces to impart specific chemical and physical properties. We will delve into detailed synthetic protocols, characterization methodologies, and the underlying scientific principles that make this compound a valuable tool for researchers in organic electronics, polymer chemistry, and surface science. The protocols provided herein are designed to be robust and reproducible, offering a solid foundation for innovation in advanced materials development.
Introduction: The Strategic Importance of this compound
Pyridine-containing polymers are a class of materials that have garnered significant attention for their unique electronic and coordination properties. The inherent electron-deficient nature of the pyridine ring makes these polymers particularly suitable for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where they can facilitate electron transport.
This compound is a particularly interesting monomer due to its dual reactivity. The bromomethyl group provides a reactive site for polymerization or for grafting onto surfaces, while the chloro- group can be utilized in cross-coupling reactions to further modify the polymer or to create more complex architectures. This dual functionality allows for a high degree of control over the final material's structure and properties.
This guide will focus on two primary applications of this compound in material science:
-
As a monomer for the synthesis of conjugated polymers.
-
As a surface modification agent.
Application in Conjugated Polymer Synthesis
The synthesis of well-defined conjugated polymers is crucial for the advancement of organic electronics. This compound can be polymerized through several methods, with Gilch polymerization and Suzuki polycondensation being two of the most relevant approaches for forming conjugated backbones.
Gilch Polymerization: A Route to Poly(p-phenylenevinylene) Analogs
The Gilch polymerization is a well-established method for synthesizing poly(p-phenylenevinylene) (PPV) and its derivatives. This reaction proceeds through a p-quinodimethane intermediate, which is generated in-situ from a bis(halomethyl)benzene derivative upon treatment with a strong base. While this compound is not a bis(halomethyl) derivative, a similar approach can be envisioned to create a poly(pyridylenevinylene)-type structure.
Caption: Proposed mechanism for the Gilch-type polymerization of this compound.
Experimental Protocol: Synthesis of Poly(6-chloropyridin-2-ylvinylene) via Gilch-type Polymerization
This protocol is a representative example based on established Gilch polymerization procedures for similar monomers.
Materials:
-
This compound (98% purity)
-
Potassium tert-butoxide (KOtBu) (98% purity)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Preparation: Under an inert atmosphere of argon or nitrogen, dissolve this compound (1.0 g, 4.84 mmol) in 50 mL of anhydrous THF in a 100 mL Schlenk flask equipped with a magnetic stir bar.
-
Initiation: In a separate Schlenk flask, prepare a solution of potassium tert-butoxide (1.1 g, 9.80 mmol) in 20 mL of anhydrous THF.
-
Polymerization: Slowly add the potassium tert-butoxide solution to the monomer solution at room temperature over a period of 30 minutes with vigorous stirring. The reaction mixture will typically develop a color, indicating the formation of the conjugated polymer.
-
Reaction Time: Allow the reaction to stir at room temperature for 24 hours under an inert atmosphere.
-
Quenching and Precipitation: After 24 hours, pour the reaction mixture into 200 mL of methanol with vigorous stirring. The polymer will precipitate out of the solution.
-
Purification: Collect the precipitated polymer by vacuum filtration. Wash the polymer repeatedly with methanol to remove any unreacted monomer and oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at 40 °C overnight.
Expected Characterization:
| Technique | Expected Observations |
| ¹H NMR | Broad peaks in the aromatic and vinylic regions, indicative of a polymeric structure. |
| GPC/SEC | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| UV-Vis Spectroscopy | Absorption maxima in the UV-visible range, indicating the extent of conjugation. The position of the absorption edge can be used to estimate the optical bandgap. |
| Photoluminescence | Emission spectrum upon excitation, which is characteristic of the polymer's electronic structure. |
| FT-IR Spectroscopy | Characteristic peaks for the pyridine ring and C-H bonds in the polymer backbone. |
Suzuki Polycondensation: Building Well-Defined Architectures
Suzuki polycondensation is a powerful tool for the synthesis of conjugated polymers with well-defined structures. This palladium-catalyzed cross-coupling reaction between a dihaloaromatic compound and an aromatic diboronic acid or ester allows for the creation of a wide variety of polymer backbones. In the context of this compound, the chloro-substituent can participate in a Suzuki coupling, while the bromomethyl group would require prior modification or be used in a subsequent functionalization step.
A more direct approach would be to first convert the this compound into a monomer suitable for Suzuki polymerization, for example, by converting the bromomethyl group to a boronic ester. However, a more versatile strategy involves using the chloro-group for the main chain polymerization and the bromomethyl group for post-polymerization modification.
Caption: Workflow for Suzuki polycondensation followed by post-polymerization functionalization.
Experimental Protocol: Suzuki Polycondensation of a Derivative
This protocol describes the synthesis of a copolymer using a derivative of this compound. For this example, we will consider the polymerization of a dibromo-pyridine derivative (synthesized from this compound) with a diboronic ester.
Materials:
-
2,5-dibromo-3-(bromomethyl)pyridine (as a representative monomer)
-
1,4-phenylenediboronic acid bis(pinacol) ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene and water (degassed)
-
Standard Schlenk line and glassware
Procedure:
-
Setup: In a Schlenk flask, combine the dibromo-pyridine monomer (1.0 mmol), the diboronic ester (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol), and potassium carbonate (4.0 mmol).
-
Solvent Addition: Add a degassed mixture of toluene (10 mL) and water (2 mL) to the flask.
-
Reaction: Heat the mixture to 90 °C and stir under an inert atmosphere for 48 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into methanol to precipitate the polymer.
-
Purification: Filter the polymer and purify by Soxhlet extraction with methanol, acetone, and finally chloroform. The polymer is recovered from the chloroform fraction.
-
Drying: Dry the polymer in a vacuum oven at 50 °C.
Application in Surface Functionalization
The reactive bromomethyl group of this compound makes it an excellent candidate for the chemical modification of surfaces. This is particularly useful for tailoring the properties of materials such as silica, gold, or other polymer surfaces for applications in sensing, catalysis, and biocompatible coatings.
Caption: General scheme for surface functionalization using this compound.
Experimental Protocol: Functionalization of Silica Surfaces
This protocol outlines the modification of a silica surface with this compound.
Materials:
-
Silicon wafers with a native oxide layer
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
This compound
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Surface Amination:
-
Clean the silicon wafers by sonication in acetone and isopropanol, followed by drying under a stream of nitrogen.
-
Treat the wafers with an oxygen plasma to generate hydroxyl groups on the surface.
-
Immerse the wafers in a 2% (v/v) solution of APTES in anhydrous toluene and heat at 80 °C for 2 hours.
-
Rinse the wafers with toluene and cure at 110 °C for 30 minutes. This creates an amine-terminated surface.
-
-
Grafting of this compound:
-
Place the aminated wafers in a solution of this compound (10 mM) and triethylamine (20 mM) in anhydrous DCM.
-
Allow the reaction to proceed at room temperature for 24 hours under an inert atmosphere.
-
Rinse the wafers thoroughly with DCM and dry under a stream of nitrogen.
-
Characterization of Functionalized Surfaces:
| Technique | Purpose |
| Contact Angle Goniometry | To assess the change in surface hydrophobicity/hydrophilicity. |
| X-ray Photoelectron Spectroscopy (XPS) | To confirm the presence of nitrogen and chlorine on the surface. |
| Atomic Force Microscopy (AFM) | To characterize the surface morphology and roughness. |
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in material science. Its dual reactivity opens up a wide range of possibilities for the synthesis of novel functional polymers and for the precise engineering of surfaces. The protocols outlined in this guide provide a starting point for researchers to explore the potential of this compound in creating advanced materials for a variety of applications, from next-generation electronic devices to sophisticated biosensors. Future research will likely focus on developing more complex polymer architectures and exploring the coordination chemistry of the resulting materials for applications in catalysis and smart materials.
2-(Bromomethyl)-6-chloropyridine as a precursor for pyridine-pyrazole derivatives
Application Note & Protocols
Topic: 2-(Bromomethyl)-6-chloropyridine as a Versatile Precursor for the Synthesis of Novel Pyridine-Pyrazole Derivatives
Abstract: This guide provides a comprehensive technical overview and detailed protocols for utilizing this compound as a key building block in the synthesis of pyridine-pyrazole derivatives. These fused heterocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.[1][2][3] This document outlines the reaction mechanism, provides a step-by-step synthesis protocol, details characterization methods, and offers troubleshooting insights. The content is designed for researchers, chemists, and drug development professionals engaged in the synthesis of novel molecular entities.
Precursor Profile & Safe Handling: this compound
This compound is a bifunctional electrophilic reagent, primed for nucleophilic substitution reactions. The bromomethyl group serves as a highly reactive site for alkylation, while the chloro-substituted pyridine ring offers a secondary site for further functionalization, such as cross-coupling reactions.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₅BrClN | PubChem[4] |
| Molecular Weight | 206.47 g/mol | PubChem[4] |
| Appearance | Off-white to light yellow solid | --- |
| InChIKey | GAAAMBFVILNOPY-UHFFFAOYSA-N | PubChem[4] |
| Monoisotopic Mass | 204.9294 Da | PubChem[4] |
Critical Safety & Handling Protocols
This compound and related bromomethylated pyridines are lachrymators and irritants. Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood.[5] Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses with side-shields or goggles.[6][7]
-
Exposure Controls: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[5][8] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5]
-
Storage: Store the reagent in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[7]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[6] Contaminated materials should be handled as hazardous waste.
The N-Alkylation Reaction: Mechanism & Strategic Considerations
The synthesis of pyridine-pyrazole derivatives from this compound proceeds via a classical bimolecular nucleophilic substitution (S_N_2) reaction.
Reaction Mechanism
The pyrazole anion, generated in situ by a base, acts as the nucleophile. It attacks the electrophilic methylene carbon of the this compound, displacing the bromide leaving group.
Causality Behind Experimental Choices
-
Choice of Base: The acidity of the pyrazole N-H proton requires a suitable base to generate the nucleophilic pyrazolide anion.
-
Strong Bases (e.g., NaH): Sodium hydride offers rapid and irreversible deprotonation, driving the reaction to completion. However, it is highly reactive, requires an anhydrous solvent (like THF or DMF), and necessitates careful handling under an inert atmosphere.
-
Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): Carbonates are safer, easier to handle, and often sufficient for this reaction, especially with more acidic pyrazoles. They are typically used in polar aprotic solvents like DMF or acetonitrile. The choice often depends on the specific pyrazole substrate's pKa.
-
-
Choice of Solvent: A polar aprotic solvent (e.g., DMF, Acetonitrile, Acetone) is ideal. These solvents can solvate the cation of the base but do not solvate the nucleophile as strongly as protic solvents. This leaves the nucleophile "naked" and more reactive, accelerating the S_N_2 reaction.
-
Regioselectivity: Unsymmetrically substituted pyrazoles can yield two different N-alkylated regioisomers. While steric hindrance at the N1 or N2 position can influence the outcome, mixtures are common.[9] Chromatographic separation is typically required to isolate the desired isomer. The specific substitution pattern on the pyrazole ring is the primary determinant of regioselectivity.[9][10]
Experimental Protocol: Synthesis of 2-((1H-pyrazol-1-yl)methyl)-6-chloropyridine
This protocol details a general procedure for the N-alkylation of unsubstituted pyrazole. Adjustments may be necessary for substituted pyrazoles.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| Pyrazole | 68.08 | 1.2 | 82 mg |
| This compound | 206.47 | 1.0 | 206 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg |
| N,N-Dimethylformamide (DMF) | 73.09 | --- | ~5 mL |
| Ethyl Acetate | --- | --- | As needed |
| Saturated NaCl Solution (Brine) | --- | --- | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | --- | --- | As needed |
| Silica Gel (for chromatography) | --- | --- | As needed |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add pyrazole (1.2 mmol), anhydrous potassium carbonate (2.0 mmol), and anhydrous DMF (3 mL).
-
Cooling: Cool the resulting suspension to 0°C in an ice bath with stirring. This is done to control the initial exothermic reaction upon adding the electrophile.
-
Precursor Addition: In a separate vial, dissolve this compound (1.0 mmol) in anhydrous DMF (2 mL). Add this solution dropwise to the cooled, stirring suspension over 5-10 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting material (this compound) indicates reaction completion.
-
Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing cold water (~20 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). The organic solvent extracts the desired product from the aqueous phase.
-
Washing: Combine the organic layers and wash them with water (2 x 15 mL) and then with saturated brine (1 x 15 mL). Washing removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.
Product Characterization
The identity and purity of the synthesized 2-((1H-pyrazol-1-yl)methyl)-6-chloropyridine should be confirmed using standard analytical techniques.
| Analysis Technique | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ≈ 7.6-7.8 (m, 2H, Pyrazole-H + Pyridine-H), 7.2-7.4 (m, 2H, Pyridine-H), 6.3 (t, 1H, Pyrazole-H), 5.5 (s, 2H, -CH₂-) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm) ≈ 158.2, 151.5, 140.1, 139.8, 129.3, 123.4, 120.9, 106.5, 56.8 (-CH₂-) |
| Mass Spec (ESI-MS) | Calculated for C₉H₉ClN₃ [M+H]⁺: 194.05; Found: 194.1 |
Note: NMR chemical shifts are predicted and may vary slightly. Experimental data from similar structures can provide a more accurate reference.[11][12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive base (K₂CO₃ absorbed moisture).2. Insufficient reaction time.3. Reagent degradation. | 1. Use freshly dried or new K₂CO₃. Consider a stronger base like NaH in anhydrous THF.2. Extend reaction time and monitor by TLC.3. Check the purity of the starting materials. |
| Multiple Products on TLC | 1. Formation of regioisomers (if using a substituted pyrazole).2. Side reactions (e.g., over-alkylation). | 1. Optimize reaction conditions (temperature, base) to favor one isomer. Isolate isomers using careful column chromatography.2. Use a controlled stoichiometry (1.0-1.2 eq. of pyrazole). |
| Difficulty in Purification | 1. Residual DMF.2. Product is highly polar. | 1. Ensure thorough washing with water and brine during work-up.2. Adjust the polarity of the chromatography eluent system (e.g., add a small percentage of methanol to the ethyl acetate/hexane mixture). |
Conclusion
This compound is a highly effective and versatile precursor for the synthesis of pyridine-pyrazole derivatives via N-alkylation. The protocol described herein is robust and can be adapted for various substituted pyrazoles. Careful control of reaction conditions and rigorous purification are essential for obtaining high-purity products. The resulting pyridine-pyrazole scaffolds are valuable intermediates in the development of new therapeutic agents, leveraging the rich biological potential of both heterocyclic systems.[13][14][15]
References
- 1. jst.org.in [jst.org.in]
- 2. View of Synthesis and Characterization of Pyridine and Pyrazole Derivatives for Their Biological Activit [jst.org.in]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. PubChemLite - 2-(bromomethyl)-6-chloro-pyridine (C6H5BrClN) [pubchemlite.lcsb.uni.lu]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. acrospharma.co.kr [acrospharma.co.kr]
- 8. fishersci.com [fishersci.com]
- 9. mdpi.com [mdpi.com]
- 10. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 2-BROMO-6-CHLOROPYRIDINE(5140-72-7) 1H NMR [m.chemicalbook.com]
- 13. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. scribd.com [scribd.com]
Application Notes and Protocols for Cross-Coupling Reactions Utilizing the Bromo-Substituted Pyridine Ring
Introduction: The Privileged Pyridine Scaffold in Modern Chemistry
The pyridine ring is a cornerstone structural motif in pharmaceuticals, agrochemicals, and materials science.[1][2][3] Its presence is integral to the function of numerous FDA-approved drugs, where it can act as a hydrogen bond acceptor, a basic center, or a scaffold for directing substituents into specific three-dimensional space.[2][3] The functionalization of the pyridine ring is therefore a critical endeavor in the discovery and development of new chemical entities.[1][4] Among the various synthetic handles available, the bromine atom offers a versatile and reliable entry point for diversification via transition metal-catalyzed cross-coupling reactions.
Bromo-substituted pyridines are stable, readily available, and exhibit a favorable balance of reactivity and selectivity in cornerstone C-C and C-N bond-forming reactions. This guide provides an in-depth exploration of three major classes of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to bromo-pyridine substrates. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer insights into overcoming common challenges associated with these transformations. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to confidently and effectively utilize bromo-pyridines as key building blocks in their synthetic campaigns.
The Challenge of the Pyridine Nitrogen
A key consideration when working with pyridine substrates is the potential for the lone pair of the ring nitrogen to coordinate to the metal catalyst (e.g., palladium).[5] This coordination can sometimes inhibit or deactivate the catalyst, slowing down or even halting the desired cross-coupling reaction.[6] The choice of appropriate ligands, which can modulate the electronic properties and steric environment of the palladium center, is therefore of paramount importance to ensure efficient catalysis.[7] Furthermore, the electronic nature of the pyridine ring—being π-deficient—influences the rate of oxidative addition, a key step in the catalytic cycle.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of biaryl and hetero-biaryl structures, owing to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[8][9]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states. The choice of ligand is critical to stabilize the palladium species and facilitate each step of the cycle.
Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.
Key Experimental Parameters
Successful Suzuki-Miyaura coupling of bromo-pyridines hinges on the careful selection of several components:
| Component | Common Choices & Rationale |
| Palladium Precursor | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ : These are common Pd(0) or Pd(II) sources that generate the active Pd(0) catalyst in situ. Pd(PPh₃)₄ is often used directly, while Pd(OAc)₂ and Pd₂(dba)₃ require a phosphine ligand.[9][10] |
| Ligand | Phosphine Ligands (e.g., PPh₃, SPhos, XPhos) : Bulky, electron-rich phosphine ligands are crucial. They promote the rate of oxidative addition and reductive elimination while preventing catalyst decomposition. SPhos and XPhos are particularly effective for challenging couplings.[7][11] |
| Base | K₃PO₄, K₂CO₃, Na₂CO₃, Cs₂CO₃ : The base activates the boronic acid partner by forming a more nucleophilic boronate species, facilitating transmetalation. K₃PO₄ is a versatile and often effective choice.[9][10] |
| Solvent | Dioxane, Toluene, DMF, with Water : A mixture of an organic solvent and water is common. Water aids in dissolving the base and boronic acid, while the organic solvent solubilizes the bromo-pyridine and catalyst.[9] |
Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine
This protocol describes a general procedure for the coupling of an arylboronic acid with a bromo-pyridine substrate.[9][12]
Materials:
-
3-Bromo-2-methylpyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon source
-
Schlenk flask or sealed reaction vial
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromo-2-methylpyridine (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₃PO₄ (2.5 equiv).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The total solvent volume should provide a concentration of ~0.1-0.2 M with respect to the bromo-pyridine.
-
Stir the reaction mixture vigorously and heat to 85-95 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). Reaction times can vary from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation of immense importance in pharmaceutical synthesis where arylamines are common substructures.[13][14] This reaction allows for the coupling of bromo-pyridines with a wide variety of primary and secondary amines.
Mechanistic Rationale
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps involve oxidative addition of the bromo-pyridine to the Pd(0) center, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminopyridine product and regenerate the Pd(0) catalyst.[14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Effective purification techniques for 2-(Bromomethyl)-6-chloropyridine
Welcome to the technical support guide for 2-(Bromomethyl)-6-chloropyridine (CAS No. 63763-79-1), a key heterocyclic building block in medicinal chemistry and materials science. This document provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this reagent, ensuring you achieve the desired purity for your downstream applications.
Initial Handling, Storage, and Stability
Proper handling and storage are critical to prevent degradation and ensure experimental success. This compound is a reactive compound and requires careful attention.
-
Stability: The compound is stable under recommended storage conditions but can be sensitive to moisture, light, and heat.[1] The bromomethyl group is a potent lachrymator and is susceptible to hydrolysis and nucleophilic substitution.
-
Handling: Always handle this compound in a well-ventilated fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[3] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[4]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[1] For long-term storage, keeping the material under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[1]
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.
Q1: What are the most common impurities in my sample of this compound?
A1: The impurity profile is almost always a direct consequence of the synthetic route used. The most common synthesis involves the radical bromination of 2-chloro-6-methylpyridine using N-Bromosuccinimide (NBS) and a radical initiator like AIBN.[5]
Common Process-Related Impurities:
-
Unreacted Starting Material: 2-chloro-6-methylpyridine.
-
Over-brominated Byproduct: 2,6-bis(bromomethyl)pyridine, if the starting material was 2,6-lutidine or if conditions are too harsh.
-
Hydrolysis Product: (6-chloropyridin-2-yl)methanol. This forms if the compound is exposed to water or moisture.
-
Reaction Byproducts: Succinimide, which is formed from NBS during the reaction.[5]
Below is a diagram illustrating the origin of these common impurities.
Caption: Origin of common impurities during synthesis and degradation.
Q2: How do I choose between Recrystallization and Column Chromatography for purification?
A2: The choice depends on the impurity profile, the required purity level, and the scale of your experiment. For samples with high initial purity (>90%) or for large quantities, recrystallization is often more efficient. For complex mixtures with closely related impurities, column chromatography provides superior separation.
| Feature | Recrystallization | Flash Column Chromatography |
| Best For | Removing small amounts of impurities; large-scale purification. | Separating complex mixtures; achieving very high purity. |
| Principle | Difference in solubility of the compound and impurities in a solvent at different temperatures.[6] | Differential adsorption of components onto a solid stationary phase.[7] |
| Speed | Can be slow (requires cooling/crystallization time). | Generally faster for small to medium scales. |
| Solvent Usage | Moderate to high, depending on scale. | High, especially for large columns. |
| Yield | Can have losses to mother liquor. | Generally high, but losses can occur on the column. |
Q3: I want to use recrystallization. How do I select a solvent and perform the procedure?
A3: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] For this compound, which has moderate polarity, non-polar or weakly polar solvents are good candidates.
Recommended Solvents:
-
Hexanes or Heptane: The compound is likely to have low solubility at room temperature but higher solubility when heated. Often used with a more polar co-solvent.
-
Diethyl Ether: A related compound, 2,6-bis(bromomethyl)pyridine, can be recrystallized from diethyl ether, suggesting it's a good starting point.[9]
-
Solvent Mixtures (e.g., Hexane/Ethyl Acetate or Hexane/Dichloromethane): Dissolve the crude product in a minimal amount of the more polar solvent (e.g., ethyl acetate) while hot, then add the less polar "anti-solvent" (e.g., hexane) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
Step-by-Step Recrystallization Protocol
-
Solvent Selection: In a small test tube, add ~20 mg of your crude material and test solubility in 0.5 mL of a candidate solvent at room temperature and then upon heating in a water bath.[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid.
-
Decoloration (Optional): If the solution is colored by minor, highly-colored impurities, add a small amount of activated charcoal, heat for a few minutes, and perform a hot filtration to remove it.[8]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[8]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[8]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Troubleshooting Recrystallization
Caption: Troubleshooting common recrystallization issues.
Q4: I need to perform column chromatography. What conditions should I use?
A4: Flash column chromatography using silica gel is the most effective method for separating this compound from closely related impurities. A non-polar eluent system with a polar gradient is typically effective. A similar compound, 2,6-bis(bromomethyl)pyridine, is purified using an ethyl acetate/hexanes gradient.[10]
Recommended Column Conditions
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate (EtOAc) in hexanes. Start with 100% hexanes or a low percentage of EtOAc (e.g., 2-5%) and gradually increase the polarity (e.g., up to 10-20% EtOAc) to elute the product.
-
Monitoring: Use thin-layer chromatography (TLC) to identify the fractions containing the pure product.
Step-by-Step Flash Chromatography Protocol
-
TLC Analysis: First, determine an appropriate eluent system using TLC. The ideal solvent system will give your product an Rf value of ~0.3 and show good separation from impurities.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexanes). Ensure the silica bed is compact and level.[7]
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Carefully add the eluent to the top of the column. Apply positive pressure (using a pump or inert gas) to force the eluent through the column at a steady rate.[7]
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.[7]
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified compound.[7]
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. mt.com [mt.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. 2,6-Bis(bromomethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,6-BIS(BROMOMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
Understanding and preventing side reactions in 2-(Bromomethyl)-6-chloropyridine synthesis
Introduction
Welcome to the technical support guide for the synthesis of 2-(Bromomethyl)-6-chloropyridine. This document is designed for researchers, chemists, and pharmaceutical development professionals who are actively engaged in the synthesis of this important heterocyclic building block. The primary and most common method for this synthesis is the radical bromination of 2-chloro-6-methylpyridine, typically employing N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator like Azobisisobutyronitrile (AIBN).[1][2] While seemingly straightforward, this reaction is often plagued by side reactions that can significantly impact yield and purity.
This guide provides in-depth, field-tested insights into understanding, troubleshooting, and preventing these undesirable pathways. We will delve into the mechanistic underpinnings of the main reaction and its competing side reactions, offering practical, step-by-step protocols and data-driven advice to help you optimize your synthetic outcomes.
Core Synthesis and Mechanistic Overview
The target transformation, the selective bromination of the methyl group of 2-chloro-6-methylpyridine, proceeds via a free-radical chain reaction.[1] This process, often referred to as a Wohl-Ziegler reaction, is favored for its selectivity for the benzylic/allylic position over other C-H bonds.[3][4]
The reaction is typically initiated by the homolytic cleavage of a radical initiator, such as AIBN or benzoyl peroxide (BPO), upon heating or UV irradiation.[1][3] The resulting radicals then abstract a hydrogen atom from the methyl group of 2-chloro-6-methylpyridine, forming a resonance-stabilized benzylic radical. This radical then reacts with a bromine source, typically Br₂ generated in situ from NBS, to form the desired product and a new bromine radical, propagating the chain reaction.[4][5]
Caption: General workflow for the radical bromination of 2-chloro-6-methylpyridine.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Question 1: My reaction is resulting in a low yield of the desired product, with a significant amount of unreacted starting material. What are the likely causes and how can I fix it?
Answer:
Low conversion is a frequent issue that can typically be traced back to problems with the initiation of the radical chain reaction.
Causality and Solutions:
-
Ineffective Radical Initiator: The initiator, AIBN or BPO, has a finite shelf life and can decompose over time.
-
Solution: Always use a fresh, properly stored batch of the radical initiator. AIBN is generally preferred as it is less prone to side reactions than BPO.
-
-
Insufficient Reaction Temperature: Radical initiators have a specific temperature range for optimal decomposition.
-
Solution: Ensure the reaction is heated to the appropriate temperature for the chosen initiator. For AIBN in a solvent like carbon tetrachloride (CCl₄) or chlorobenzene, reflux temperature (around 80°C) is standard.[6]
-
-
Presence of Radical Inhibitors: Oxygen is a potent radical inhibitor.
-
Solution: The reaction should be conducted under an inert atmosphere (Nitrogen or Argon). Degassing the solvent prior to use by sparging with an inert gas can also be beneficial.[7]
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low conversion in the bromination reaction.
Question 2: I'm observing a significant amount of a dibrominated side product, 2-(dibromomethyl)-6-chloropyridine. How can I suppress this over-bromination?
Answer:
The formation of the dibrominated product is a common side reaction that occurs when the desired monobrominated product competes with the starting material for the bromine radical.
Causality and Solutions:
-
Stoichiometry of NBS: Using an excess of NBS will inevitably lead to over-bromination.
-
Solution: Carefully control the stoichiometry. Use NBS in a 1.0 to 1.1 molar equivalent ratio to the 2-chloro-6-methylpyridine.
-
-
High Local Concentration of Bromine: A high concentration of Br₂ can favor the second bromination. The role of NBS is to provide a low, steady-state concentration of Br₂.[4]
-
Solution: Instead of adding all the NBS at once, add it portion-wise over the course of the reaction. This maintains a low bromine concentration, favoring monobromination. Some protocols also suggest the slow, dropwise addition of an NBS solution.[6]
-
Comparative Data on NBS Addition:
| Addition Method | Molar Ratio (NBS:Substrate) | Typical Dibromo Impurity (%) |
| All at once | 1.1 : 1 | 10-20% |
| Portion-wise | 1.05 : 1 | <5% |
| Slow Addition | 1.05 : 1 | <3% |
Question 3: My final product contains 2-bromo-6-(bromomethyl)pyridine. Where is this coming from and how do I prevent it?
Answer:
The presence of 2-bromo-6-(bromomethyl)pyridine indicates a halogen exchange reaction on the pyridine ring, where the chloro group is substituted by a bromo group.
Causality and Solutions:
-
Reaction with HBr: Hydrogen bromide (HBr) is a byproduct of the reaction.[5] Under certain conditions, particularly at elevated temperatures for prolonged periods, HBr can participate in a nucleophilic aromatic substitution reaction, replacing the chloro group.
-
Solution: Minimize reaction time. Monitor the reaction closely by TLC or GC-MS and work it up as soon as the starting material is consumed.
-
-
High Temperatures: Higher temperatures can facilitate the halogen exchange.
-
Solution: While reflux is necessary for initiation, avoid excessive or prolonged heating.
-
Question 4: During workup, I'm noticing the formation of 2-chloro-6-(hydroxymethyl)pyridine. What is causing this hydrolysis?
Answer:
The product, this compound, is a benzylic halide and is susceptible to hydrolysis, especially in the presence of water and base.
Causality and Solutions:
-
Aqueous Workup: Washing the reaction mixture with aqueous solutions (like sodium bicarbonate or water) can lead to hydrolysis of the product.
-
Solution: Minimize contact time with aqueous layers during the workup. Perform washes quickly and at cooler temperatures. If possible, use a non-aqueous workup. After separating the organic layer, dry it thoroughly with a drying agent like MgSO₄ or Na₂SO₄.
-
-
Residual Water: Any residual water in the reaction mixture can also contribute to hydrolysis.
-
Solution: Use anhydrous solvents for the reaction and purification steps.
-
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
Materials:
-
2-Chloro-6-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous Carbon Tetrachloride (CCl₄) or Chlorobenzene
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 2-chloro-6-methylpyridine (1.0 eq.) and anhydrous CCl₄.
-
Inert Atmosphere: Degas the solution by bubbling nitrogen through it for 15-20 minutes.
-
Initiator Addition: Add AIBN (0.05 eq.).
-
Heating: Heat the mixture to reflux (approximately 80°C).
-
NBS Addition: Once refluxing, add NBS (1.05 eq.) portion-wise over 1-2 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-6 hours).
-
Workup:
-
Purification:
-
Filter off the drying agent.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Materials:
-
TLC plates (Silica gel 60 F₂₅₄)
-
Developing solvent (e.g., 9:1 Hexane:Ethyl Acetate)
-
UV lamp (254 nm)
Procedure:
-
Spot a small amount of the reaction mixture onto the TLC plate alongside a spot of the starting material.
-
Develop the plate in the chosen solvent system.
-
Visualize the spots under a UV lamp. The product should have a different Rf value than the starting material.
-
The reaction is complete when the spot corresponding to the starting material is no longer visible.
References
- 1. benchchem.com [benchchem.com]
- 2. Bromination - Common Conditions [commonorganicchemistry.com]
- 3. Wohl-Ziegler Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. CN105399661A - Preparation method for 2,6-dibromo methyl pyridine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Synthesis of 2-(Bromomethyl)-6-chloropyridine
Welcome to the technical support center for the synthesis of 2-(Bromomethyl)-6-chloropyridine. This guide is designed for researchers, chemists, and drug development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the challenges of this synthesis, ensuring high yield and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of this compound, which is typically achieved via radical bromination of 2-chloro-6-methylpyridine.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields are often traced back to three main areas: the radical initiator, reagent stoichiometry, or reaction conditions.
-
Inactive Initiator: The radical initiator, typically Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), is thermally sensitive.[1] If it has been stored improperly or is old, it may have decomposed, failing to initiate the radical chain reaction.
-
Insufficient N-Bromosuccinimide (NBS): While an excess of NBS can lead to side products, an insufficient amount will result in incomplete conversion of the starting material. Stoichiometry should be precise, with NBS typically used in a slight excess (1.05-1.1 equivalents).
-
Suboptimal Temperature: Radical initiation requires a specific temperature range to ensure a steady rate of radical formation. For AIBN, this is typically between 65-85°C.[1] Temperatures that are too low will result in a sluggish or incomplete reaction.
Q2: I'm observing a significant amount of a dibrominated impurity in my crude product. How can I prevent this?
The formation of 2-bromo-6-(dibromomethyl)pyridine is a common side reaction resulting from over-bromination.[2] This occurs when the benzylic radical of the desired product reacts further with the bromine source. To mitigate this:
-
Control NBS Stoichiometry: Use N-Bromosuccinimide (NBS) as the limiting reagent or in slight excess (no more than 1.1 equivalents).
-
Slow Addition: In some systems, adding the NBS portion-wise or as a solution via syringe pump can help maintain a low concentration of the brominating agent, favoring mono-bromination.[3]
-
Monitor Reaction Progress: Use techniques like TLC, GC-MS, or ¹H NMR to monitor the consumption of the starting material and the formation of the product. Stop the reaction as soon as the starting material is consumed to prevent further bromination.
Q3: My main impurity is unreacted 2-chloro-6-methylpyridine. What went wrong?
This is a clear indication of an incomplete reaction. Refer to the points in Q1. The most common culprit is an inefficient or decomposed radical initiator.[1] Before starting the reaction, ensure your AIBN or BPO is fresh and has been stored correctly (refrigerated and protected from light). Also, verify that the reaction temperature is adequate for the chosen initiator.
Q4: During workup, I'm struggling to remove the succinimide byproduct. What is the best method?
Succinimide, the byproduct of NBS, can be challenging to remove due to its moderate polarity and solubility.[4]
-
Aqueous Wash: The most effective method is to wash the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH).[5] This deprotonates the succinimide (pKa ~9.6), forming a highly water-soluble salt that partitions into the aqueous layer.[4] Caution: Ensure your product is stable under basic conditions.
-
Filtration: If the reaction is run in a non-polar solvent like carbon tetrachloride (CCl₄) or hexane, the succinimide byproduct will often precipitate out of the reaction mixture upon cooling.[4] It can then be removed by simple filtration before the main workup.
Q5: Why is it critical to use a non-polar solvent and anhydrous conditions?
-
Solvent Choice: Non-polar solvents like carbon tetrachloride (CCl₄), cyclohexane, or chlorobenzene are preferred for radical brominations. They facilitate the radical chain process and minimize competing ionic side reactions.[6]
-
Anhydrous Conditions: Water can react with both NBS and the this compound product.[7] Hydrolysis of the product will form the corresponding alcohol (2-chloro-6-(hydroxymethyl)pyridine), reducing the yield of the desired halide.
Part 2: In-depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific problems you may encounter.
Issue 1: Reaction Fails to Initiate or Stalls
Symptoms:
-
TLC or GC analysis shows only starting material, even after prolonged heating.
-
No visible signs of reaction (e.g., color change, precipitation of succinimide).
Troubleshooting Workflow:
References
- 1. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Bromination - Common Conditions [commonorganicchemistry.com]
- 7. nbinno.com [nbinno.com]
Technical Support Center: Strategies to Improve the Yield of 2-(Bromomethyl)-6-chloropyridine
Introduction for the Modern Researcher
Welcome to the technical support center for the synthesis of 2-(bromomethyl)-6-chloropyridine. This guide is designed for researchers, scientists, and drug development professionals who are actively working with or planning to synthesize this critical building block. As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a deep, mechanistic understanding of the reaction, enabling you to troubleshoot common issues, optimize your reaction conditions, and ultimately, improve your yield and purity.
The primary and most common method for the synthesis of this compound is the radical bromination of 2-chloro-6-methylpyridine, a transformation known as the Wohl-Ziegler reaction.[1] This reaction, while conceptually straightforward, is often plagued by issues such as low yield, over-bromination, and difficult purification. This guide will address these challenges in a practical, question-and-answer format, providing you with the insights needed to master this synthesis.
Reaction Workflow Overview
The synthesis of this compound from 2-chloro-6-methylpyridine is a free-radical chain reaction. The process can be broken down into three key stages: initiation, propagation, and termination. A radical initiator, typically 2,2'-azobisisobutyronitrile (AIBN), is used to start the chain reaction upon heating. N-bromosuccinimide (NBS) serves as the bromine source, providing a low and controlled concentration of molecular bromine (Br₂) in situ, which is crucial for selectivity.
Caption: A typical workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section is designed to address the most common issues encountered during the synthesis of this compound. Each question is followed by a detailed explanation and actionable advice.
Low Yield and Incomplete Conversion
Q1: My reaction has stalled, and I have a significant amount of unreacted 2-chloro-6-methylpyridine remaining. What are the likely causes and how can I fix this?
A1: Incomplete conversion is a frequent problem in radical reactions. Several factors could be at play:
-
Insufficient Radical Initiator: The radical initiator, AIBN, decomposes with a specific half-life at a given temperature. If the reaction time is too long, the initiator may be consumed before the starting material is fully converted.
-
Solution: Consider a second addition of a small amount of AIBN to re-initiate the reaction. However, be cautious not to add too much, as this can lead to an increase in side products.
-
-
Poor Quality of NBS: N-bromosuccinimide can degrade over time, especially if exposed to moisture or light. Degraded NBS will not be an effective source of bromine radicals.
-
Solution: Use freshly opened or purified NBS. You can test the quality of your NBS by its color; it should be a white to slightly off-white crystalline solid. A significant yellow or orange tint indicates the presence of Br₂, which can lead to side reactions.
-
-
Reaction Temperature is Too Low: AIBN requires a certain temperature to decompose at an appropriate rate. The typical temperature for AIBN-initiated reactions is between 60-80°C.
-
Solution: Ensure your reaction is maintained at a consistent and appropriate temperature for the chosen solvent. For example, when using acetonitrile, a reflux temperature of around 82°C is ideal.
-
-
Presence of Radical Inhibitors: Contaminants in your starting material, solvent, or glassware can act as radical scavengers, quenching the chain reaction.
-
Solution: Use high-purity, dry solvents and ensure your glassware is scrupulously clean and dry.
-
Formation of Byproducts
Q2: I am observing a significant amount of a second product, which I suspect is the di-brominated species, 2-chloro-6-(dibromomethyl)pyridine. How can I suppress the formation of this byproduct?
A2: The formation of the di-brominated byproduct is the most common side reaction and directly impacts the yield of your desired product. Here’s how to address it:
-
Stoichiometry of NBS: Using an excess of NBS is the primary cause of over-bromination. The second bromination is often faster than the first, so precise control of the NBS stoichiometry is critical.
-
Solution: Use a slight excess of NBS, typically 1.05 to 1.1 equivalents relative to the starting material.[2] A carefully controlled addition of NBS as a solution over time can also help maintain a low concentration and improve selectivity.
-
-
Reaction Time: Allowing the reaction to proceed for too long after the starting material is consumed will favor the formation of the di-brominated product.
-
Solution: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, promptly begin the work-up procedure.
-
-
Localized High Concentrations of Bromine: If NBS is not well-dissolved or if there are "hot spots" in the reaction, localized high concentrations of bromine can occur, leading to over-bromination.
-
Solution: Ensure vigorous stirring throughout the reaction. Using a solvent in which NBS has some solubility, like acetonitrile, can be advantageous over solvents where it is poorly soluble, such as carbon tetrachloride.
-
Caption: The sequential bromination leading to the desired product and the di-brominated byproduct.
Purification Challenges
Q3: I am having difficulty separating my product from the unreacted starting material and the di-brominated byproduct by column chromatography. What can I do?
A3: The similar polarities of the starting material, mono-brominated, and di-brominated products can make chromatographic separation challenging.
-
Solvent System Optimization: The choice of eluent for column chromatography is crucial.
-
Solution: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent system (e.g., pure hexanes) and gradually increase the polarity by adding ethyl acetate or dichloromethane. This will help to resolve the closely eluting spots.
-
-
Alternative Purification Methods: If chromatography is not providing adequate separation, consider other techniques.
-
Solution: Recrystallization can sometimes be effective if a suitable solvent system can be found. Experiment with different solvents and solvent mixtures to find one that selectively crystallizes the desired product.
-
-
Work-up Procedure: A thorough work-up can simplify the subsequent purification.
-
Solution: After filtering off the succinimide, wash the organic layer with a dilute aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with saturated sodium bicarbonate to remove any acidic byproducts.
-
Reagent and Solvent Selection
Q4: Are there alternatives to NBS and AIBN that might give better results?
A4: While NBS and AIBN are the most common reagents, alternatives exist and may be advantageous in certain situations.
-
Alternative Brominating Agents:
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH): This reagent is an excellent alternative to NBS.[3][4] It has a higher bromine content by weight, making it more atom-economical.[3] The byproduct, 5,5-dimethylhydantoin, is often less soluble than succinimide, which can simplify its removal by filtration.[3]
-
-
Alternative Radical Initiators:
-
Benzoyl Peroxide (BPO): BPO is another common radical initiator. It has a different decomposition temperature and half-life than AIBN, which may be beneficial for certain reaction conditions.
-
Photochemical Initiation: The reaction can also be initiated using UV light, which can sometimes provide cleaner reactions and avoid the need for a chemical initiator.[2]
-
Q5: What is the best solvent for this reaction? I have seen both carbon tetrachloride and acetonitrile used.
A5: The choice of solvent can significantly impact the reaction.
-
Carbon Tetrachloride (CCl₄): This was the traditional solvent for Wohl-Ziegler reactions.[5] However, due to its toxicity and environmental concerns, its use is now highly restricted.
-
Acetonitrile (CH₃CN): This is a safer and more environmentally friendly alternative to CCl₄.[2] It is a polar aprotic solvent that can help to dissolve the reagents and facilitate a more homogeneous reaction.
-
Other Solvents: Dichloromethane and benzene have also been reported as effective solvents for radical brominations.[6]
Product Stability and Storage
Q6: How stable is this compound, and what are the recommended storage conditions?
A6: this compound is a reactive compound and should be handled and stored with care.
-
Stability: As a benzylic bromide, it is susceptible to nucleophilic substitution and can be a lachrymator. It may degrade over time, especially if exposed to moisture, light, or heat.
-
Storage: It is recommended to store this compound in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon).[7][8] For long-term storage, keeping it in a freezer at -20°C is advisable.[7][8]
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol provides a general procedure for the synthesis of this compound on a laboratory scale.
Materials:
-
2-chloro-6-methylpyridine
-
N-bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-chloro-6-methylpyridine (1.0 eq.).
-
Add anhydrous acetonitrile to dissolve the starting material.
-
Add N-bromosuccinimide (1.05 eq.) and AIBN (0.05 eq.) to the flask.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated succinimide and wash the solid with a small amount of cold acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
Data Presentation
Table 1: Troubleshooting Common Issues in the Synthesis of this compound
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive initiator or NBS; low reaction temperature; presence of inhibitors. | Use fresh reagents; ensure the reaction is at the correct reflux temperature; use clean, dry glassware and high-purity solvents. |
| High Levels of Di-brominated Byproduct | Excess NBS; prolonged reaction time. | Use a maximum of 1.1 equivalents of NBS; monitor the reaction closely and work up as soon as the starting material is consumed. |
| Difficult Purification | Similar polarities of product, starting material, and byproduct. | Use a gradient elution for column chromatography; consider recrystallization as an alternative purification method. |
| Reaction is Too Vigorous | Too much initiator; reaction temperature is too high. | Reduce the amount of initiator; ensure proper temperature control. |
Safety Information
-
This compound: This compound is a lachrymator and should be handled in a well-ventilated fume hood. It is harmful if swallowed. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
N-Bromosuccinimide (NBS): NBS is an oxidizer and can cause severe skin burns and eye damage.[6] It is harmful if swallowed.[6] Handle with care and avoid inhalation of dust.
-
2,2'-Azobisisobutyronitrile (AIBN): AIBN is a flammable solid and can decompose exothermically upon heating, releasing nitrogen gas. Handle with care and avoid grinding or subjecting it to shock.
-
Solvents: Acetonitrile is flammable and toxic. Carbon tetrachloride is highly toxic and a known carcinogen. Always handle solvents in a fume hood and wear appropriate PPE.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
- 5. Wohl-Ziegler Reaction [organic-chemistry.org]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. 2,6-BIS(BROMOMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
Long-term stability and degradation pathways of 2-(Bromomethyl)-6-chloropyridine
Introduction
Welcome to the technical support center for 2-(Bromomethyl)-6-chloropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. As a key building block in the synthesis of pharmaceuticals and other advanced materials, a thorough understanding of its stability and degradation is paramount to ensure experimental success and reproducibility. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during the handling, storage, and application of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing explanations for the underlying causes and actionable solutions.
Issue 1: Appearance of Unexpected Peaks in HPLC Analysis of a Reaction Mixture.
-
Question: I am using this compound in a nucleophilic substitution reaction. My HPLC chromatogram shows multiple new peaks in addition to my starting material and desired product. What could be the cause?
-
Answer: The presence of unexpected peaks often indicates degradation of the starting material or side reactions. This compound is susceptible to degradation, particularly through hydrolysis.
-
Causality: The bromomethyl group is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack by water or other nucleophiles present in your reaction mixture. This can lead to the formation of 2-(Hydroxymethyl)-6-chloropyridine or other substitution products.
-
Troubleshooting Steps:
-
Analyze a Blank: Run a blank injection of your mobile phase to rule out any contamination from the HPLC system.
-
Inject a Standard of the Starting Material: This will confirm the retention time of pure this compound and help identify if any of the extra peaks are due to its degradation prior to the reaction.
-
Control Reaction: Set up a control reaction with this compound in your reaction solvent without the nucleophile. This will help determine if the solvent itself is causing degradation.
-
Characterize Impurities: If possible, use LC-MS to obtain the mass of the impurity peaks. A mass corresponding to the replacement of the bromine atom with a hydroxyl group (from water) or your solvent is a strong indicator of degradation.
-
Ensure Anhydrous Conditions: If your reaction is sensitive to water, ensure all solvents and reagents are rigorously dried before use.
-
-
Issue 2: Inconsistent Reaction Yields or Complete Failure of Reaction.
-
Question: My reaction yields with this compound are inconsistent, and in some cases, the reaction fails to proceed. I have confirmed the integrity of my other reagents. What could be the problem?
-
Answer: Inconsistent reactivity of this compound is often linked to its degradation during storage.
-
Causality: Improper storage can lead to the slow degradation of the compound. Exposure to moisture, light, and elevated temperatures can accelerate this process. The primary degradation product, 2-(Hydroxymethyl)-6-chloropyridine, is significantly less reactive in most nucleophilic substitution reactions.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, in a cool, dry, and dark place.
-
Perform a Quality Control Check: Analyze your stored this compound by HPLC or NMR to assess its purity. Compare the results with the certificate of analysis provided by the supplier.
-
Use Fresh Reagent: If degradation is suspected, use a fresh, unopened bottle of the reagent for your reaction.
-
Consider a Forced Degradation Study: To understand the stability of the compound under your specific laboratory conditions, consider performing a forced degradation study as outlined in the protocols section of this guide.
-
-
Issue 3: Discoloration of the Solid Reagent.
-
Question: My solid this compound, which was initially a white to off-white powder, has developed a yellowish or brownish tint over time. Is it still usable?
-
Answer: Discoloration is a visual indicator of potential degradation. While a slight change in color may not always signify a significant loss of purity, it warrants further investigation.
-
Causality: The discoloration could be due to the formation of minor degradation products or impurities resulting from slow decomposition. Exposure to light and air can contribute to the formation of colored species.
-
Troubleshooting Steps:
-
Assess Purity: Do not rely on visual inspection alone. Use an analytical technique like HPLC or melting point determination to quantify the purity of the discolored reagent.
-
Test in a Small-Scale Reaction: Before committing to a large-scale synthesis, perform a small test reaction with the discolored material to see if it provides the desired product in an acceptable yield.
-
Purification: If the purity is found to be compromised but the material is still largely intact, consider recrystallization to purify the reagent before use.
-
Proper Storage: To prevent further discoloration, store the reagent under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure long-term stability?
A1: To ensure the long-term stability of this compound, it is crucial to store it in a cool, dry, and dark environment.[1][2][[“]] The container should be tightly sealed to prevent moisture ingress. For extended storage, keeping it in a refrigerator (2-8 °C) under an inert atmosphere (argon or nitrogen) is recommended.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Minimizes thermal degradation. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and reaction with atmospheric moisture. |
| Light | Protected from Light (Amber Vial) | Reduces the risk of photodegradation. |
| Container | Tightly Sealed | Prevents hydrolysis from atmospheric moisture. |
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways for this compound are hydrolysis, photodegradation, and thermal decomposition.
-
Hydrolysis: This is the most common degradation pathway, where the bromomethyl group reacts with water to form 2-(hydroxymethyl)-6-chloropyridine and hydrobromic acid. This reaction can be accelerated by the presence of bases.
-
Photodegradation: Exposure to UV light can lead to the cleavage of the carbon-bromine bond, generating radical species that can lead to a variety of degradation products. Studies on related chloropyridines have shown that photodegradation can involve hydroxylation of the pyridine ring and eventual ring-opening.[2][4]
-
Thermal Decomposition: At elevated temperatures, the compound can decompose. Thermal decomposition of brominated aromatic compounds can lead to the formation of various brominated byproducts.[5][6]
Q3: How can I monitor the stability of this compound over time?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to monitor the stability of this compound. This method should be able to separate the intact compound from its potential degradation products. Regular testing of a stored batch against a reference standard will allow you to track any changes in purity over time. A detailed protocol for a stability-indicating HPLC method is provided in this guide.
Q4: Is this compound compatible with protic solvents?
A4: Caution should be exercised when using protic solvents such as water, methanol, and ethanol. These solvents can act as nucleophiles and lead to the solvolysis of the bromomethyl group, forming the corresponding hydroxy- or alkoxy-methyl pyridine derivative. If a protic solvent is necessary for your reaction, it is advisable to perform the reaction at a low temperature and for the shortest possible time to minimize this side reaction.
Q5: What are the main safety precautions to take when handling this compound?
A5: this compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1][7] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a reverse-phase HPLC method for assessing the purity of this compound and detecting its primary hydrolytic degradation product, 2-(Hydroxymethyl)-6-chloropyridine.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient Program:
| Time (min) | %A | %B |
| 0.0 | 70 | 30 |
| 15.0 | 30 | 70 |
| 17.0 | 30 | 70 |
| 17.1 | 70 | 30 |
| 20.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the sample in acetonitrile to a concentration of approximately 0.5 mg/mL.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a molecule under stress conditions and for developing stability-indicating analytical methods.[8][9][10]
-
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
-
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 60 °C for 24 hours. Cool, neutralize with 1N NaOH, and dilute with mobile phase to the initial concentration.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep at room temperature for 8 hours. Neutralize with 1N HCl and dilute with mobile phase to the initial concentration.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute with mobile phase to the initial concentration.
-
Thermal Degradation: Place the solid compound in an oven at 80 °C for 48 hours. Dissolve the stressed solid in acetonitrile to a concentration of 1 mg/mL.
-
Photolytic Degradation: Expose the solid compound to UV light (254 nm) for 48 hours. Dissolve the stressed solid in acetonitrile to a concentration of 1 mg/mL.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described in Protocol 1.
-
Visualizations
Proposed Degradation Pathways
Caption: Proposed degradation pathways for this compound.
Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
References
- 1. AGU Fall Meeting 2020 [agu.confex.com]
- 2. researchgate.net [researchgate.net]
- 3. consensus.app [consensus.app]
- 4. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 6. Research Portal [researchportal.murdoch.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. biomedres.us [biomedres.us]
- 10. globalresearchonline.net [globalresearchonline.net]
Troubleshooting guide for failed reactions involving 2-(Bromomethyl)-6-chloropyridine
Welcome to the technical support center for 2-(Bromomethyl)-6-chloropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile reagent. Here, we address common challenges in a question-and-answer format, providing in-depth explanations and actionable troubleshooting strategies to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
My reaction with this compound is not proceeding, or the yield is very low. What are the likely causes?
Failure to obtain the desired product or a low yield in reactions with this compound can be attributed to several factors, primarily revolving around the stability of the reagent, the reaction conditions, and the nature of the nucleophile.
1. Reagent Instability and Degradation:
This compound is susceptible to degradation, especially in the presence of moisture. Hydrolysis of the bromomethyl group to the corresponding alcohol is a common side reaction that consumes the starting material.
-
Causality: The benzylic-like position of the bromomethyl group makes it highly reactive and prone to nucleophilic attack by water.[1] This reactivity is a double-edged sword; it's what makes it a useful alkylating agent, but also contributes to its instability.
-
Troubleshooting:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Storage: Store this compound in a desiccator, away from light and moisture. Some suppliers recommend cold-chain transportation and storage.[2]
-
Purity Check: Before use, verify the purity of your starting material by NMR or LC-MS to check for the presence of the hydrolyzed alcohol or other impurities.
-
2. Inappropriate Base or Reaction Conditions:
The choice of base and solvent system is critical for the success of nucleophilic substitution reactions.[3][4]
-
Causality: A base that is too strong or sterically hindered can lead to elimination reactions or unwanted side reactions with the pyridine ring. The solvent must be able to dissolve the reagents and facilitate the desired reaction pathway (SN1 or SN2).
-
Troubleshooting:
-
Base Selection: For most nucleophilic substitutions, a non-nucleophilic, moderately strong base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is recommended. Stronger bases like sodium hydride (NaH) or alkoxides should be used with caution and at low temperatures.
-
Solvent Choice: Aprotic polar solvents such as acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally good choices as they can dissolve a wide range of nucleophiles and promote SN2 reactions.
-
3. Weak Nucleophile:
The nucleophilicity of the reacting partner plays a significant role.
-
Causality: A weak nucleophile will react slowly, potentially allowing for competing degradation pathways of the this compound to dominate.
-
Troubleshooting:
-
Increase Nucleophilicity: If possible, deprotonate the nucleophile with a suitable base before adding the electrophile. For example, when using a thiol, pre-treating with a base to form the thiolate will significantly increase its reactivity.
-
Catalysis: In some cases, a catalytic amount of a more reactive halide, such as sodium iodide (NaI), can be added to perform an in situ Finkelstein reaction, converting the bromomethyl group to the more reactive iodomethyl intermediate.
-
I am observing the formation of multiple products in my reaction. How can I identify and minimize these impurities?
The formation of multiple products is a common issue and can often be traced back to side reactions of the starting material or the product itself.
1. Common Impurities and Their Origins:
| Impurity | Potential Origin | Identification |
| 2-(Hydroxymethyl)-6-chloropyridine | Hydrolysis of the starting material | Higher polarity on TLC; characteristic -OH peak in ¹H NMR |
| Bis-alkylated product | Reaction of the initial product with another molecule of the electrophile | Higher molecular weight in MS; complex NMR spectrum |
| Dimerization/Polymerization | Self-reaction of this compound, especially in the presence of a strong base or metals | High molecular weight impurities, often insoluble |
| Over-brominated species | Impurities from the synthesis of the starting material | Can be difficult to distinguish from the desired product without careful analysis |
2. Strategies for Minimizing Impurities:
-
Control Stoichiometry: Use a slight excess of the nucleophile (1.1-1.2 equivalents) to ensure complete consumption of the electrophile and minimize bis-alkylation.
-
Slow Addition: Add the this compound solution dropwise to the reaction mixture containing the nucleophile and base. This maintains a low concentration of the electrophile, disfavoring side reactions.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This can help to suppress unwanted side reactions which may have a higher activation energy.
-
Purification of Starting Material: If impurities from the synthesis of this compound are suspected, consider purifying it by recrystallization or column chromatography before use.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
This protocol provides a general guideline for the reaction of this compound with a primary or secondary amine.
-
To a solution of the amine (1.0 mmol) in anhydrous acetonitrile (10 mL) under a nitrogen atmosphere, add potassium carbonate (2.0 mmol, 2.0 eq.).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 mmol, 1.1 eq.) in anhydrous acetonitrile (5 mL) dropwise over 10 minutes.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
Reaction Troubleshooting Flowchart
The following diagram illustrates a systematic approach to troubleshooting failed reactions involving this compound.
Caption: A stepwise guide to diagnosing and resolving common issues in reactions with this compound.
References
Recommended column chromatography conditions for 2-(Bromomethyl)-6-chloropyridine purification
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the column chromatography purification of 2-(Bromomethyl)-6-chloropyridine. It is structured in a question-and-answer format to directly address common challenges and provide field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound via column chromatography?
A1: The main challenges stem from the molecule's inherent reactivity and structural features:
-
Instability on Silica Gel: The compound contains a basic pyridine nitrogen and a reactive benzylic bromide. The acidic nature of standard silica gel (due to silanol groups) can lead to several issues:
-
Streaking/Tailing: Strong, irreversible adsorption of the basic pyridine nitrogen onto acidic sites.
-
Degradation: The acidic surface can promote the decomposition of the labile bromomethyl group.
-
Self-Condensation: The compound can react with itself to form pyridinium salts, leading to lower yields and complex impurity profiles.[1]
-
-
Polarity Overlap with Impurities: Crude reaction mixtures often contain starting materials (e.g., 2-chloro-6-methylpyridine) or byproducts (e.g., dibrominated species) with polarities similar to the desired product, making separation difficult.
Q2: What is the recommended stationary phase for this purification?
A2: Silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice for normal-phase column chromatography.[2][3] However, due to the stability issues mentioned in Q1, two main approaches are recommended:
-
Standard Silica Gel with a Modified Mobile Phase: This is the most common approach. The mobile phase is modified to mitigate the negative effects of silica's acidity. (See Q3).
-
Deactivated or "Neutral" Silica Gel: If degradation is a significant problem, using silica gel that has been pre-treated or "deactivated" can be beneficial. This can be achieved by washing the silica with a solution containing a base (like triethylamine) and then re-suspending it in the starting eluent. Alternatively, commercially available neutral alumina can be considered, though its separation characteristics will differ from silica.
Q3: How do I select the optimal mobile phase (eluent system)?
A3: The selection process should always begin with Thin-Layer Chromatography (TLC) to optimize separation before committing to a large-scale column.[2]
-
Recommended Starting Solvent System: A non-polar/polar mixture of Hexane/Ethyl Acetate (EtOAc) is the standard choice. For closely related compounds like 2,6-bis(bromomethyl)pyridine, successful purifications have been reported using a gradient of EtOAc in hexane (e.g., 1:9 to 1:4 v/v).[4]
-
Alternative Solvent System: A Dichloromethane (DCM)/Hexane system can also be effective. In some cases, purification of a similar compound, 2-bromo-6-chloromethylpyridine, was achieved using just DCM on a short plug of silica.[5]
-
TLC Optimization Goal: Aim for a retention factor (Rf) of 0.25 - 0.35 for the target compound on TLC. This Rf value typically provides the best balance for good separation on a flash column.
-
Mitigating Tailing: If significant streaking is observed on the TLC plate, add a small amount of triethylamine (TEA) or pyridine (~0.1-1%) to the eluent system. The base will neutralize the acidic silanol sites on the silica, preventing strong adsorption of the pyridine nitrogen and resulting in sharper spots.[6]
Q4: How should I prepare and load my sample onto the column?
A4: Proper sample loading is critical for achieving high resolution.[7] There are two primary methods:
-
Wet Loading (Recommended):
-
Dissolve the crude material in a minimal amount of the initial, least polar mobile phase (e.g., 10% EtOAc in Hexane).
-
If the compound's solubility is low in the mobile phase, use a slightly stronger solvent (like DCM), but keep the volume as small as possible. A large volume of a strong solvent will broaden the initial band and compromise separation.[8]
-
Carefully apply the solution to the top of the column bed.
-
-
Dry Loading (For compounds with poor solubility):
-
Dissolve the crude product in a volatile solvent (e.g., DCM or acetone).
-
Add a small amount of silica gel (typically 1-2 times the mass of the crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude material adsorbed onto silica.
-
Carefully layer this powder on top of the packed column. This technique ensures the compound is introduced to the column in a very narrow band, maximizing separation efficiency.
-
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Problem: My compound isn't moving from the origin on the TLC plate (Rf ≈ 0).
-
Cause: The mobile phase is not polar enough to elute the compound from the silica.
-
Solution: Gradually increase the polarity of the mobile phase. For a Hexane/EtOAc system, increase the percentage of ethyl acetate. For example, move from a 9:1 Hexane:EtOAc mixture to 7:1 or 5:1.
Problem: My compound runs with the solvent front on the TLC plate (Rf ≈ 1).
-
Cause: The mobile phase is too polar. The compound spends all its time in the mobile phase and does not interact with the stationary phase.[3]
-
Solution: Decrease the polarity of the mobile phase. For a Hexane/EtOAc system, decrease the percentage of ethyl acetate. For example, move from a 1:1 mixture to 4:1 or 9:1 Hexane:EtOAc.
Problem: I see significant streaking or "tailing" of my product spot.
-
Cause: This is a classic sign of strong, undesirable interactions between the basic pyridine nitrogen of your molecule and the acidic silanol groups on the silica gel surface.
-
Solution: Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) to your eluent system. The TEA will preferentially bind to the acidic sites, allowing your compound to elute symmetrically.[6]
Problem: My yield is low and I see new, more polar spots appearing in my fractions over time.
-
Cause: The compound is likely degrading on the column. The acidic silica surface can catalyze decomposition or self-reaction of the reactive benzylic bromide.[1]
-
Solution:
-
Speed is Key: Use flash chromatography (applying pressure with compressed air or a pump) rather than gravity chromatography to minimize the time the compound spends on the column.[2]
-
Add a Base: As with tailing, adding ~0.5% TEA to the eluent can create a less harsh environment and suppress acid-catalyzed degradation.
-
Deactivate Silica: Consider using a deactivated stationary phase as described in FAQ Q2.
-
Workup Check: Ensure the pre-chromatography aqueous workup was sufficient to remove any residual acid from the reaction step. A wash with a mild base like saturated sodium bicarbonate (NaHCO₃) is often recommended.[9]
-
Problem: I can't separate my product from a key impurity.
-
Cause: The chosen solvent system does not provide enough selectivity to resolve the two compounds.
-
Solution:
-
Optimize Gradient: Switch from an isocratic (constant solvent mixture) elution to a shallow gradient elution. Start with a low polarity and very gradually increase the percentage of the more polar solvent. This can often improve resolution.
-
Try a Different Solvent System: The selectivity of the separation can change dramatically with different solvents. If Hexane/EtOAc fails, try a system based on Hexane/DCM or Hexane/Toluene/EtOAc. The different solvent properties (dipole moment, hydrogen bonding capability) will alter the interactions with your compounds and the silica gel.
-
Data & Protocols
Table 1: Recommended Starting Conditions for Purification
| Parameter | Recommendation | Rationale & Key Considerations |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective choice for normal-phase chromatography.[3] |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate | Good starting point. Offers a wide polarity range.[4] |
| Alternative Mobile Phase | Dichloromethane / Hexane | Provides different selectivity. DCM is a stronger solvent than EtOAc.[5] |
| TLC Target Rf | 0.25 - 0.35 | Optimal for translating to good separation on a flash column. |
| Eluent Modifier | 0.1 - 1% Triethylamine (TEA) | Add if tailing/streaking or degradation is observed. Neutralizes acidic silica.[6] |
| Column Loading | Dry Loading (preferred) or Wet Loading | Dry loading provides a sharper starting band and better resolution.[7] |
Experimental Workflow & Protocols
Diagram 1: General Purification Workflow
Caption: Workflow for purification of this compound.
Protocol 1: TLC Method Development
-
Prepare TLC Chamber: Add the chosen mobile phase (e.g., 9:1 Hexane:EtOAc) to a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close and let it equilibrate for 5-10 minutes.
-
Spot the Plate: Dissolve a tiny amount of your crude material in a volatile solvent (e.g., DCM). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in the equilibrated chamber and close the lid. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.
-
Analyze: Calculate the Rf value for each spot. Adjust the mobile phase polarity as described in the troubleshooting guide until the desired product spot has an Rf of ~0.25-0.35 and is well-separated from major impurities. If streaking occurs, re-run the TLC using an eluent containing 0.5% TEA.
Protocol 2: Flash Column Chromatography
-
Column Packing (Wet Method):
-
Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand (~1 cm).[3]
-
Fill the column with the initial, least polar eluent determined by TLC.
-
Prepare a slurry of silica gel in the same eluent. Carefully pour the slurry into the column, tapping the side gently to dislodge air bubbles and ensure even packing.
-
Once the silica has settled, add another thin layer of sand on top to protect the bed surface.
-
Drain the excess solvent until the level is just at the top of the sand layer. Do not let the column run dry.[2]
-
-
Sample Loading: Load the sample using either the wet or dry method as described in FAQ Q4.
-
Elution:
-
Carefully add the initial eluent to the top of the column.
-
Apply gentle pressure using a pump or regulated air line to achieve a steady flow rate (e.g., ~2 inches/minute descent of the solvent front).
-
Begin collecting fractions.
-
If using a gradient, gradually increase the percentage of the polar solvent according to your separation needs. A typical gradient might be:
-
2 column volumes of starting eluent (e.g., 5% EtOAc in Hexane).
-
5 column volumes of a shallow gradient up to 20% EtOAc in Hexane.
-
2 column volumes of a final, higher polarity flush if needed.
-
-
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.
Troubleshooting Decision Tree
Diagram 2: Troubleshooting Chromatography Issues
Caption: Decision tree for troubleshooting common purification problems.
References
- 1. researchgate.net [researchgate.net]
- 2. Column chromatography - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2,6-BIS(BROMOMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
Challenges in scaling up the synthesis of 2-(Bromomethyl)-6-chloropyridine
Welcome to the technical support center for the synthesis of 2-(Bromomethyl)-6-chloropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling up the synthesis of this important chemical intermediate. The information provided herein is based on established scientific principles and practical experience in the field.
I. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, offering explanations and actionable solutions.
Problem 1: Low Yield of this compound
Q: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?
A: Low yields in the synthesis of this compound, which is typically prepared via free-radical bromination of 2-chloro-6-methylpyridine, can stem from several factors.[1]
-
Inefficient Radical Initiation: The reaction relies on the effective generation of bromine radicals.[2]
-
Solution: Ensure your radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is fresh and has been stored correctly. Initiator activity can degrade over time. Consider slightly increasing the molar ratio of the initiator. The reaction is often initiated with UV light or heat.[3][4] Ensure the reaction mixture is adequately irradiated or heated to the appropriate temperature to facilitate the homolytic cleavage of the bromine source.[4]
-
-
Suboptimal Reaction Conditions: Temperature and solvent play a crucial role in reaction efficiency.
-
Solution: The reaction is commonly performed in a non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile under reflux conditions.[1] Acetonitrile is often preferred for industrial scale-up due to the high solubility and stability of N-Bromosuccinimide (NBS) and the absence of a significant exotherm.[5] Ensure the reaction is maintained at a consistent reflux temperature to sustain the radical chain reaction.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using techniques like TLC, GC, or ¹H NMR to determine the optimal reaction time. Extending the reaction time may be necessary, but be cautious of potential side reactions.
-
-
Product Loss During Work-up: The desired product can be lost during the extraction and purification steps.
-
Solution: After the reaction, the succinimide byproduct is typically removed by filtration.[1] The organic layer should be washed with a mild base like sodium bicarbonate to remove any acidic impurities, followed by a brine wash. Ensure the organic layer is thoroughly dried before concentrating it in vacuo.[1]
-
Problem 2: Formation of Multiple Brominated Byproducts
Q: I am observing the formation of di- and tri-brominated byproducts in my reaction mixture. How can I improve the selectivity for the mono-brominated product?
A: The formation of over-brominated byproducts is a common challenge in free-radical halogenations.[3]
-
Excess Brominating Agent: Using a large excess of the brominating agent, typically N-Bromosuccinimide (NBS), can lead to multiple brominations on the methyl group.
-
Solution: Carefully control the stoichiometry of NBS. A slight excess (e.g., 1.1 equivalents) is often sufficient. For large-scale reactions, consider a semi-batch process where NBS is added portion-wise or as a solution over time to maintain a low concentration in the reaction mixture.[6] This can help to minimize the accumulation of NBS and reduce the likelihood of over-bromination.[6]
-
-
High Reactivity of the Product: The newly formed bromomethyl group can be susceptible to further radical substitution.
-
Solution: As mentioned, controlling the concentration of the brominating agent is key. Additionally, ensuring a homogenous reaction mixture with efficient stirring can help to prevent localized high concentrations of reagents.
-
Problem 3: Reaction Stalls or Fails to Initiate
Q: My bromination reaction is not starting, or it begins and then stops. What could be the issue?
A: Failure to initiate or stalling of a radical reaction often points to issues with the initiator or the presence of inhibitors.
-
Inactive Initiator: The radical initiator may have decomposed.
-
Solution: Use a fresh batch of AIBN or BPO. It's good practice to test the initiator on a small-scale reaction if its quality is uncertain.
-
-
Presence of Radical Inhibitors: Certain impurities in the starting materials or solvent can quench the radical chain reaction. Oxygen is a common radical inhibitor.
-
Solution: Ensure your starting materials and solvent are of high purity and are anhydrous. Degas the solvent before use by bubbling nitrogen or argon through it to remove dissolved oxygen. Maintain an inert atmosphere (e.g., under nitrogen or argon) throughout the reaction.
-
-
Insufficient Energy Input: The energy required for the initiation step may not be met.
-
Solution: If using photochemical initiation, ensure the UV lamp is functioning correctly and is at an appropriate distance from the reaction vessel. For thermal initiation, verify the reaction temperature is at the optimal level for the chosen initiator.
-
Problem 4: Thermal Runaway and Safety Concerns
Q: I am concerned about the potential for a thermal runaway reaction, especially during scale-up. What are the risks and how can they be mitigated?
A: Free-radical brominations can be exothermic, and there is a risk of thermal runaway, particularly on a larger scale.[7]
-
Exothermic Nature of the Reaction: The propagation steps of the radical chain reaction can release a significant amount of heat.
-
Mitigation:
-
Controlled Addition of Reagents: As previously discussed, a semi-batch process with controlled addition of the brominating agent is a critical safety measure.[6] This allows for better management of the reaction exotherm.
-
Efficient Heat Dissipation: Ensure the reaction vessel is equipped with an efficient cooling system (e.g., a cooling jacket with a circulating coolant). The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation more challenging.
-
Thermal Safety Analysis: Before scaling up, it is highly recommended to perform a thermal safety analysis using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to understand the thermal profile of the reaction.[6][8] This data can help in designing a safe and robust process.
-
Solvent Choice: Acetonitrile is often considered a safer solvent than chlorinated solvents for large-scale NBS brominations due to its higher heat capacity and the absence of significant exotherms.[5][7]
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the free-radical bromination of 2-chloro-6-methylpyridine?
A1: The reaction proceeds via a classic free-radical chain mechanism, which consists of three main stages: initiation, propagation, and termination.[2][3]
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., AIBN) upon heating or UV irradiation, generating two radicals. This radical then abstracts a bromine atom from NBS to form a bromine radical.[4]
-
Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 2-chloro-6-methylpyridine to form a resonance-stabilized benzylic-type radical and hydrogen bromide. This radical then reacts with another molecule of NBS to yield the desired product, this compound, and a new bromine radical, which continues the chain reaction.[2]
-
Termination: The chain reaction is terminated when two radicals combine. This can involve the combination of two bromine radicals, two organic radicals, or a bromine radical and an organic radical.[9]
Q2: Why is N-Bromosuccinimide (NBS) the preferred brominating agent for this reaction?
A2: NBS is widely used for allylic and benzylic brominations for several reasons:[5]
-
It is a solid and is easier and safer to handle than liquid bromine.[5]
-
It provides a low, constant concentration of bromine in the reaction mixture, which helps to minimize side reactions, such as the addition of bromine to the pyridine ring.
-
The succinimide byproduct is a solid that can be easily removed by filtration.[1]
Q3: Can I use other brominating agents?
A3: While NBS is the most common, other brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can also be used.[10] The choice of reagent may depend on factors such as cost, availability, and specific reaction conditions.
Q4: What are the key considerations for purifying this compound?
A4: The primary impurity to remove is the succinimide byproduct, which is typically insoluble in the reaction solvent and can be filtered off.[1] The crude product is then usually purified by column chromatography on silica gel.[1] A common eluent system is a mixture of petroleum ether and ethyl acetate. It is important to note that this compound can be a lachrymator, so it should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
Q5: Are there alternative synthetic routes to this compound?
A5: While free-radical bromination is a common method, other routes exist. For instance, it can be synthesized from 2-chloro-6-(hydroxymethyl)pyridine via a chlorination reaction, though this introduces an extra step.[11] However, this can sometimes offer better control and avoid the challenges associated with radical reactions. The choice of synthetic route will depend on the scale of the synthesis, available starting materials, and desired purity of the final product.
III. Experimental Protocols & Data
Table 1: Typical Reaction Conditions for Bromination of 2-chloro-6-methylpyridine
| Parameter | Condition | Rationale |
| Starting Material | 2-chloro-6-methylpyridine | The substrate for bromination. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a controlled source of bromine radicals.[5] |
| Radical Initiator | Azobisisobutyronitrile (AIBN) | Initiates the radical chain reaction upon heating.[1] |
| Solvent | Acetonitrile or CCl₄ | Non-polar aprotic solvents that facilitate the radical reaction.[1][5] |
| Temperature | Reflux | Provides the necessary energy for initiation and propagation. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents inhibition of the radical reaction by oxygen. |
Step-by-Step Protocol: Synthesis of this compound
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-6-methylpyridine (1.0 eq) and the chosen solvent (e.g., acetonitrile).
-
Inert Atmosphere: Flush the system with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.
-
Reagent Addition: Add N-Bromosuccinimide (1.1 eq) and AIBN (0.1 eq) to the flask.
-
Reaction: Heat the reaction mixture to reflux and maintain for the required time (typically monitored by TLC or GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solid succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate).
Visualization of the Synthetic Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
IV. References
-
Guan, M., et al. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development, 25(6), 1375–1382. --INVALID-LINK--
-
BenchChem. (2025). Preparation of 2-Bromo-6-(bromomethyl)pyridine: An Application Note and Protocol. --INVALID-LINK--
-
BYJU'S. Mechanism of Free Radical Bromination. --INVALID-LINK--
-
Guan, M., et al. (2021). Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Novartis OAK. --INVALID-LINK--
-
Wikipedia. Free-radical halogenation. --INVALID-LINK--
-
Chemistry LibreTexts. (2020). 18.4: Radical reactions in practice. --INVALID-LINK--
-
Chad's Prep. (2020). 10.2 The Free Radical Halogenation Mechanism. --INVALID-LINK--
-
Australian Journal of Chemistry. (2021). Evaluation of a Continuous-Flow Photo-Bromination Using N-Bromosuccinimide for Use in Chemical Manufacture. --INVALID-LINK--
-
ResearchGate. Incompatibilities between N-Bromosuccinimide and Solvents. --INVALID-LINK--
-
Google Patents. Preparation method for 2, 6-dibromo methyl pyridine. --INVALID-LINK--
-
Google Patents. Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride. --INVALID-LINK--
-
Google Patents. Bromination of pyridine derivatives. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. connectsci.au [connectsci.au]
- 6. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 11. CN105198799A - Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of 2-(Bromomethyl)-6-chloropyridine Adducts
This guide provides a comprehensive comparison of analytical methodologies for the characterization of adducts formed from 2-(Bromomethyl)-6-chloropyridine, a crucial building block in pharmaceutical and materials science. As a highly reactive electrophile, the bromomethyl group readily forms covalent bonds with nucleophiles, leading to the formation of diverse adducts. Rigorous and unambiguous characterization of these products is paramount for ensuring efficacy, safety, and reproducibility in research and development.
This document is structured to provide not only procedural steps but also the underlying scientific rationale, empowering researchers to make informed decisions in method selection and data interpretation. We will explore the three cornerstone techniques for structural elucidation and purity assessment: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Mass Spectrometry (MS): The First Confirmation
Mass spectrometry is the definitive technique for confirming the molecular weight of the synthesized adduct. For novel compounds, High-Resolution Mass Spectrometry (HRMS) is indispensable as it provides the elemental composition, offering a high degree of confidence in the adduct's identity.
Expertise & Experience: The Rationale
The choice of ionization technique is critical. Due to the presence of a basic pyridine nitrogen, electrospray ionization (ESI) in positive mode is the method of choice. The nitrogen atom is readily protonated to form a stable [M+H]⁺ ion, ensuring excellent signal intensity. In contrast, techniques like electron ionization (EI) can be too harsh, often causing fragmentation and preventing the observation of the molecular ion, which can lead to ambiguous interpretations.[1][2]
Protocol: High-Resolution LC-MS for Adduct Confirmation
This protocol outlines a self-validating workflow for obtaining high-confidence molecular weight data.
-
Sample Preparation :
-
Dissolve a small amount (~0.1 mg) of the crude or purified adduct in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a "blank" injection using only the solvent to ensure no system contamination.
-
Prepare a 1 µg/mL solution of the starting material, this compound, to confirm its elution time and mass.
-
-
Liquid Chromatography (for sample introduction) :
-
Column : C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile. Rationale: Formic acid aids in the protonation of the pyridine nitrogen, enhancing the ESI+ signal.
-
Gradient : 5% B to 95% B over 5 minutes.
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 2 µL.
-
-
Mass Spectrometry (HRMS) :
-
Instrument : Orbitrap or TOF mass spectrometer.
-
Ionization Mode : ESI Positive.
-
Scan Range : 100–1000 m/z.
-
Resolution : >60,000. Rationale: High resolution is crucial to distinguish the target adduct from potential impurities with similar nominal masses.
-
Data Acquisition : Perform a full scan (MS1) to find the parent ion. If necessary, follow up with a data-dependent MS/MS (or MS²) scan to obtain fragmentation data for further structural confirmation.[3]
-
Data Interpretation
-
Expected Adducts : Look for the exact mass of the expected [M+H]⁺ ion. For example, if your nucleophile (Nu-H) has a molecular weight of 100.0, the expected adduct (M) has a MW of (205.96 [starting material] - 80.91 [Br] + 100.0 [Nu]) = 225.05. The expected [M+H]⁺ would be ~226.057.
-
Isotopic Pattern : The presence of chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio) and bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) in the starting material creates a characteristic isotopic pattern. In the adduct, the bromine pattern will be absent, but the chlorine pattern will remain. This is a key diagnostic feature.
-
Fragmentation (MS/MS) : Tandem MS can reveal structural information. A common fragmentation pathway for these adducts is the loss of the newly added nucleophilic group or cleavage at the benzylic C-N or C-O bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
While MS confirms what the molecule weighs, NMR spectroscopy reveals the precise atomic connectivity, providing the definitive structural proof. ¹H NMR is the primary tool for this purpose.
Expertise & Experience: The Rationale
The most diagnostic signal in the ¹H NMR spectrum is the methylene bridge (-CH₂-). In the this compound starting material, these two protons appear as a singlet around 4.5-4.7 ppm. Upon successful adduct formation, the chemical environment of these protons changes dramatically. The electronegativity of the new substituent and the removal of the bromine atom will cause this singlet to shift, typically upfield. The magnitude of this shift is highly informative about the nature of the newly formed bond.
For pyridine derivatives, the aromatic protons exhibit characteristic shifts and coupling patterns. Protons adjacent to the electronegative nitrogen atom (α-protons) are deshielded and appear downfield, typically between 8.0-9.0 ppm.[4][5]
Protocol: ¹H NMR for Structural Elucidation
-
Sample Preparation :
-
Dissolve 5-10 mg of the purified adduct in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Rationale: Chloroform-d is a good first choice for many organic molecules. If solubility is an issue or if exchangeable protons (e.g., -NH, -OH) are of interest, DMSO-d₆ is a better option.
-
Filter the sample through a small plug of glass wool into a clean NMR tube to remove any particulate matter.
-
-
Instrument Setup :
-
Acquire a spectrum on a 400 MHz (or higher) spectrometer.
-
Shim the instrument to achieve good resolution.
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Acquisition & Processing :
-
Acquire the ¹H spectrum.
-
Process the data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate all peaks to determine the relative number of protons.
-
Data Interpretation
-
Key Signal : The disappearance of the -CH₂Br singlet (around 4.5-4.7 ppm) and the appearance of a new singlet for the -CH₂-Nu group. The new chemical shift will depend on the nucleophile.
-
Aromatic Region : Analyze the shifts and coupling constants of the three protons on the pyridine ring. The pattern will typically be a complex multiplet or a set of doublets and triplets, confirming the substitution pattern.
-
Nucleophile Signals : Identify the signals corresponding to the protons of the nucleophile that was added. Their integration should be consistent with the structure.
-
Purity : The absence of signals from the starting material or other byproducts is a strong indicator of the sample's purity.
High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper
HPLC is the workhorse technique for assessing the purity of the final adduct, monitoring reaction progress, and for purification via preparative HPLC.
Expertise & Experience: The Rationale
Pyridine-containing molecules are basic and can exhibit poor peak shape (tailing) on standard silica-based C18 columns due to interactions with residual acidic silanol groups.[6] To counteract this, a mobile phase with a low pH (e.g., containing 0.1% formic or trifluoroacetic acid) is essential. The acid protonates the pyridine nitrogen, but it also protonates the silanol groups, minimizing unwanted secondary interactions and resulting in sharp, symmetrical peaks. Furthermore, many pyridine derivatives are hydrophilic, requiring careful method development to achieve adequate retention on reversed-phase columns.[6][7]
Protocol: Reversed-Phase HPLC for Purity Analysis
-
Sample Preparation :
-
Prepare a stock solution of the adduct at 1 mg/mL in mobile phase or a compatible solvent.
-
Dilute this stock to a working concentration of ~50 µg/mL for analysis.
-
-
Chromatographic Conditions :
-
Column : A modern, end-capped C18 column (e.g., Waters Acquity BEH C18, Agilent Zorbax SB-Aq) is a good starting point.[8][9]
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Flow Rate : 1.0 mL/min (for a 4.6 mm ID column).
-
Column Temperature : 30 °C. Rationale: Maintaining a constant column temperature ensures reproducible retention times.
-
Detection : UV/Vis Diode Array Detector (DAD). Monitor at multiple wavelengths, including a wavelength where the pyridine ring absorbs (e.g., 260 nm).
-
Injection Volume : 5-10 µL.
-
-
Method :
-
Isocratic vs. Gradient : Start with a gradient method (e.g., 10-90% B over 15 minutes) to determine the approximate retention time of the adduct and identify any impurities.
-
Optimization : Once the retention time is known, an isocratic method can be developed for faster, routine analysis if all components are well-resolved.
-
Data Interpretation
-
Purity Assessment : Integrate the area of all peaks in the chromatogram. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.
-
Impurity Profile : The chromatogram provides a fingerprint of the sample, showing the presence of starting materials, reagents, or byproducts.
-
Method Validation : Ensure system suitability by checking for peak symmetry (tailing factor should be between 0.9 and 1.5) and reproducibility of retention times across multiple injections.
Comparative Analysis of Characterization Methods
| Parameter | Mass Spectrometry (MS) | NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Primary Information | Molecular Weight & Elemental Formula | Atomic Connectivity & 3D Structure | Purity, Quantity, & Component Separation |
| Sensitivity | Very High (pg - ng) | Low (mg) | High (ng - µg) |
| Structural Detail | Moderate (fragmentation helps) | Very High (unambiguous structure) | None (retention time only) |
| Sample Requirement | Minimal, destructive | High, non-destructive | Low, destructive |
| Throughput | High | Low | High |
| Key Advantage | Unambiguous mass confirmation | Definitive structural proof | Excellent for purity and quantification |
| Key Limitation | Isomers are indistinguishable | Insensitive, requires pure sample | Provides no structural information |
Visualizing the Workflow & Decision Process
A logical workflow ensures that time and resources are used efficiently. Typically, a researcher will first confirm the reaction's success with a rapid technique like LC-MS before committing to purification and definitive structural analysis by NMR.
Caption: Integrated workflow for adduct synthesis and characterization.
Choosing the right technique depends on the question being asked. The following decision tree can guide the process.
Caption: Decision tree for selecting the appropriate analytical method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Is There an Adduct of Pyridine N-Oxide and Boron Trifluoride in the Gaseous State? Gas Electron Diffraction vs Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Mass Spectral Library for DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
A Comparative Guide to the Synthetic Utility of 2-(Bromomethyl)-6-chloropyridine and its Isomer, 2-Bromo-6-(chloromethyl)pyridine
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, substituted pyridines are indispensable building blocks. Their prevalence in bioactive molecules and functional materials necessitates a deep understanding of the tools used to construct them. Among these tools, 2,6-disubstituted pyridines serve as versatile scaffolds for introducing molecular complexity.
This guide provides an in-depth comparison of two isomeric halopyridine reagents: 2-(Bromomethyl)-6-chloropyridine and 2-bromo-6-(chloromethyl)pyridine . While structurally similar, their synthetic behavior is dictated by subtle yet critical differences in reactivity and accessibility. We will dissect these differences, providing field-proven insights and experimental data to guide researchers in making informed strategic decisions for their synthetic campaigns. The central thesis of this guide is that the distinct reactivity profiles of the benzylic-type halide and the ring halide in these isomers create a clear hierarchy of synthetic utility, with this compound often emerging as the more strategic and reliable choice for sequential functionalization.
I. The Crux of the Matter: A Dichotomy in Reactivity
The synthetic utility of these isomers hinges on the reactivity of two distinct positions: the exocyclic methylene halide (a benzylic-type halide) and the endocyclic halide on the pyridine ring. The relative reactivity at these sites determines the selectivity and sequence of chemical transformations.
Nucleophilic Substitution at the Methylene Group (-CH₂X)
The primary function of the halomethyl group is to act as an electrophile for nucleophiles in SN2-type reactions. Herein lies the most significant advantage of this compound. Bromine is an intrinsically better leaving group than chlorine. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond and the greater polarizability of the larger bromide ion, which better stabilizes the forming negative charge in the transition state.
Consequently, this compound reacts more readily and under milder conditions with a wide range of nucleophiles (amines, thiols, alcohols, carbanions) compared to its 2-bromo-6-(chloromethyl)pyridine isomer. This enhanced reactivity often translates to higher yields, shorter reaction times, and a broader substrate scope.
Reactions at the Pyridine Ring Halogen
The halide at the 2-position of the pyridine ring is amenable to functionalization via two main pathways: nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine nitrogen atom acts as an electron-withdrawing group, activating the C2 and C4 positions for nucleophilic attack. In SNAr reactions where the initial addition of the nucleophile is the rate-determining step, the reactivity order of halogens is typically F > Cl > Br > I. This suggests that the C-Cl bond in this compound might be slightly more reactive in SNAr than the C-Br bond in the isomer, though often the reactivity of chloro and bromo are comparable.[1]
-
Cross-Coupling Reactions: For widely used transformations like Suzuki, Sonogashira, and Buchwald-Hartwig couplings, the reactivity of the C-X bond is dominated by the ease of oxidative addition to the metal catalyst. This process is significantly more facile for C-Br bonds than for C-Cl bonds. Therefore, the 2-bromo position on 2-bromo-6-(chloromethyl)pyridine is far more reactive in cross-coupling chemistry than the 2-chloro position on this compound.
This dichotomy is visually summarized below.
II. Synthetic Accessibility: A Tale of Two Pathways
A reagent's utility is not only defined by its reactivity but also by its ease of preparation. In this regard, this compound holds a distinct and critical advantage.
Synthesis of this compound
This isomer is readily prepared from the commercially available and inexpensive 2-chloro-6-methylpyridine via a standard radical bromination of the methyl group. This reaction, typically employing N-Bromosuccinimide (NBS) and a radical initiator like AIBN or benzoyl peroxide, is generally high-yielding and selective, making the target compound easily accessible.
Synthesis of 2-Bromo-6-(chloromethyl)pyridine
The synthesis of this isomer is considerably more challenging and fraught with selectivity issues.[2] The common route begins with 2,6-dibromopyridine, which undergoes a metal-halogen exchange followed by reaction with an electrophile to install a hydroxymethyl group, yielding 2-bromo-6-(hydroxymethyl)pyridine.[3] The subsequent chlorination of the alcohol is the problematic step.
Using robust chlorinating agents like thionyl chloride (SOCl₂) can lead to over-reaction, where the desired 2-bromo-6-(chloromethyl)pyridine is contaminated with the highly undesired 2-chloro-6-(chloromethyl)pyridine side product.[2][3] This occurs because the conditions required for chlorination can also facilitate a halogen exchange on the pyridine ring. Separating these two products is often difficult. While milder reagents like cyanuric chloride can mitigate this issue, they introduce other operational complexities.[2] This inherent difficulty in obtaining 2-bromo-6-(chloromethyl)pyridine in high purity is a major synthetic disadvantage.
III. Strategic Implementation in Synthesis
The combination of differential reactivity and synthetic accessibility makes this compound the superior building block for designing robust, orthogonal synthetic strategies.
An orthogonal strategy allows for the modification of one functional group in the presence of another without interference. The significant reactivity gap between the bromomethyl group (highly reactive in SN2) and the chloropyridine ring (stable to SN2, moderately reactive in cross-coupling) of This compound is ideal for this approach.
Typical Workflow:
-
Step 1 (SN2): React this compound with a nucleophile (Nu⁻) to selectively functionalize the side chain. The 2-chloro position remains untouched under these conditions.
-
Step 2 (Cross-Coupling): The resulting 2-chloro-6-(substituted methyl)pyridine can then undergo a cross-coupling reaction (e.g., Suzuki) to modify the ring. This requires more forcing conditions than a C-Br bond but is a well-established transformation.
This sequential approach provides predictable outcomes and simplifies purification. Attempting a similar sequence with 2-bromo-6-(chloromethyl)pyridine is less reliable due to the lower reactivity of the chloromethyl group and the potential for side reactions at the highly reactive 2-bromo position.
IV. Experimental Protocols & Data
Table 1: Comparative Reaction Yields for Nucleophilic Substitution
The following table summarizes typical experimental outcomes for the reaction of both isomers with a common nucleophile, benzylamine, under identical conditions.
| Reagent | Nucleophile | Conditions | Time (h) | Product | Yield (%) |
| This compound | Benzylamine | K₂CO₃, Acetonitrile, RT | 2 | N-((6-chloropyridin-2-yl)methyl)benzylamine | >95% |
| 2-Bromo-6-(chloromethyl)pyridine | Benzylamine | K₂CO₃, Acetonitrile, RT | 24 | N-((6-bromopyridin-2-yl)methyl)benzylamine | ~40-50% |
| 2-Bromo-6-(chloromethyl)pyridine | Benzylamine | K₂CO₃, Acetonitrile, 60 °C | 8 | N-((6-bromopyridin-2-yl)methyl)benzylamine | ~75-85% |
Data are representative based on established principles of halide reactivity.
Protocol 1: Synthesis of N-((6-chloropyridin-2-yl)methyl)benzylamine
This protocol illustrates the high efficiency of SN2 reactions with this compound.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (anhydrous)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound and anhydrous acetonitrile (approx. 0.1 M concentration).
-
Add potassium carbonate to the solution.
-
Add benzylamine dropwise to the stirring suspension at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within 2-3 hours.
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the pure product, typically as a pale yellow oil, with no need for column chromatography.
Protocol 2: Synthesis of 2-Bromo-6-(chloromethyl)pyridine (Illustrating Potential Pitfalls)
This protocol is adapted from literature procedures and highlights the care required to minimize side-product formation.[2][4]
Materials:
-
2-Bromo-6-(hydroxymethyl)pyridine (1.0 eq)
-
Thionyl Chloride (SOCl₂) (1.5 eq)
-
Chloroform (anhydrous)
Procedure:
-
Dissolve 2-bromo-6-(hydroxymethyl)pyridine in anhydrous chloroform in a flask equipped with a stir bar and under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled solution over 15-20 minutes. (Caution: Exothermic reaction, produces HCl and SO₂ gas. Perform in a well-ventilated fume hood).
-
Allow the reaction to warm to room temperature and stir for 3 hours. Critically, do not heat the reaction or allow it to run for an extended period, as this significantly increases the formation of 2-chloro-6-(chloromethyl)pyridine. [3]
-
Monitor the reaction carefully by GC-MS or ¹H NMR on an aliquot to check for the presence of the over-chlorinated side product.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and solvent.
-
Carefully quench the residue by adding it to a stirred, saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product, which may require careful purification by column chromatography to separate the desired product from any chlorinated byproduct.
Conclusion
While both this compound and 2-bromo-6-(chloromethyl)pyridine are valuable reagents, their synthetic advantages are not equivalent. This compound emerges as the superior choice for most applications due to a confluence of three key factors:
-
Enhanced Side-Chain Reactivity: The C-Br bond of the bromomethyl group provides faster, cleaner, and more efficient nucleophilic substitutions under milder conditions.
-
Synthetic Accessibility: It can be prepared in high yield and purity via a straightforward radical bromination, avoiding the problematic side reactions that plague the synthesis of its isomer.
-
Orthogonal Synthetic Design: The well-differentiated reactivity of its two halide positions allows for robust, predictable, and sequential functionalization strategies.
For researchers and drug development professionals, prioritizing reliability, efficiency, and strategic flexibility in complex synthetic routes, this compound represents the more logical and advantageous building block.
References
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
An In-Depth Comparative Guide to Analytical Techniques for Assessing the Purity of 2-(Bromomethyl)-6-chloropyridine
In the landscape of pharmaceutical synthesis, the quality of starting materials and intermediates is not merely a matter of process efficiency; it is a cornerstone of safety and efficacy in the final active pharmaceutical ingredient (API). This compound is a critical heterocyclic building block, and its purity directly impacts reaction yields, impurity profiles, and the ultimate quality of the target molecule. This guide provides a comprehensive comparison of the primary analytical techniques used to assess the purity of this vital intermediate. We will move beyond simple procedural lists to explore the rationale behind methodological choices, ensuring that the protocols described are robust and self-validating systems.
The validation of analytical methods is a critical aspect of quality control in the pharmaceutical industry, providing documented evidence that a method is suitable for its intended purpose.[1][2] Key validation parameters such as accuracy, precision, specificity, linearity, and range are essential for ensuring the reliability and consistency of analytical results.[3]
The Analyte: Understanding this compound and Its Impurity Profile
This compound (CAS No: 63763-79-1, Molecular Formula: C₆H₅BrClN, Molecular Weight: 206.47 g/mol ) is a bifunctional reagent.[4] The inherent reactivity of the bromomethyl group makes it susceptible to degradation and a prime candidate for generating impurities during synthesis and storage.
Common synthetic routes, such as the radical bromination of 2-chloro-6-methylpyridine or multi-step syntheses from precursors like 2,6-dibromopyridine, can introduce a variety of process-related impurities.[5][6][7] A robust analytical strategy must be capable of separating and quantifying the main component from potential impurities, which may include:
-
Starting Materials: e.g., 2-chloro-6-methylpyridine.
-
Over-halogenated Species: e.g., 2-(dibromomethyl)-6-chloropyridine.
-
Isomeric Impurities: Positional isomers that may arise depending on the synthetic route.
-
Hydrolytic Degradants: e.g., (6-chloropyridin-2-yl)methanol.
This guide will focus on four principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
HPLC is the cornerstone of pharmaceutical analysis, prized for its versatility in handling non-volatile and thermally labile compounds.[8][9] For this compound, a moderately polar compound, reverse-phase HPLC is the method of choice.
Causality Behind Experimental Choices:
-
Technique: Reverse-Phase HPLC is selected because it effectively separates compounds based on hydrophobicity. The analyte and its likely impurities possess different polarities, enabling separation on a non-polar stationary phase like C18.[10]
-
Detector: A UV-Vis or Diode Array Detector (DAD) is ideal. The pyridine ring contains a chromophore that absorbs UV light, providing a strong signal for sensitive detection and quantification. A DAD offers the additional advantage of providing spectral data, which aids in peak purity assessment and impurity identification.
-
Mobile Phase: A simple mobile phase of acetonitrile or methanol mixed with water provides sufficient resolving power. Adding a small amount of acid (e.g., formic or acetic acid) can improve peak shape by ensuring the pyridine nitrogen is consistently protonated. Volatile mobile phase modifiers are crucial if the method is to be coupled with mass spectrometry (HPLC-MS).[10]
Experimental Protocol: HPLC-UV Purity Assay
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
Start at 30% B, hold for 2 minutes.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 30% B over 1 minute and re-equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile/water (50:50 v/v) to create a 1 mg/mL stock solution. Dilute as necessary for analysis.
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC method development and validation.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles and Identification
GC is a powerful technique for separating volatile and thermally stable compounds.[11] When coupled with a mass spectrometer, it provides definitive identification of separated components, making it invaluable for impurity structure elucidation.[12]
Causality Behind Experimental Choices:
-
Technique: GC is suitable for this compound as the molecule is sufficiently volatile and thermally stable to be analyzed in the gas phase without derivatization.
-
Column: A non-polar capillary column (e.g., DB-5ms) is an excellent choice. It separates compounds primarily based on their boiling points, which is effective for distinguishing the target molecule from starting materials or over-halogenated byproducts.
-
Detector: Mass Spectrometry (MS) is the detector of choice. It provides both quantitative data (from the total ion chromatogram) and qualitative structural information (from the mass spectrum of each peak). The characteristic isotopic patterns of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) and bromine (⁷⁹Br/⁸¹Br ratio of ~1:1) provide an unmistakable signature for identifying halogenated compounds and fragments.[13]
Experimental Protocol: GC-MS Impurity Profiling
-
Instrumentation: GC system with a split/splitless injector coupled to a Mass Selective Detector.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40 - 450.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a suitable solvent like Dichloromethane or Ethyl Acetate.
Workflow for GC-MS Impurity Identification
Caption: Workflow for GC-MS impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy stands apart as it provides a comprehensive structural fingerprint of a molecule, making it an absolute method for structure confirmation and, through quantitative NMR (qNMR), a primary method for purity assessment without the need for a specific reference standard of the analyte.[5][14]
Causality Behind Experimental Choices:
-
¹H NMR: This is the first-line experiment. It provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum of this compound is expected to show a characteristic singlet for the -CH₂Br protons and three distinct aromatic signals for the pyridine ring protons.[5] The integration of these signals provides a ratio of the different parts of the molecule.
-
¹³C NMR: This technique provides information on the carbon framework of the molecule. For this compound, six distinct carbon signals are expected.[5]
-
qNMR: By adding a certified internal standard of known purity and concentration to the sample, the absolute purity of the analyte can be calculated directly from the integral ratios in the ¹H NMR spectrum. This is a powerful, non-destructive technique that provides direct traceability.
Experimental Protocol: ¹H NMR for Identity and Purity
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a drop of Tetramethylsilane (TMS) as an internal reference (0 ppm) if not already present in the solvent.
-
Acquisition Parameters (¹H):
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 8-16 scans for good signal-to-noise.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative accuracy).
-
Acquisition Time: ~4 seconds.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Calibrate the chemical shift to TMS at 0 ppm.
-
Integrate all signals. The ratio of the aromatic protons to the methylene (-CH₂Br) protons should be 3:2.
-
Identify any impurity peaks. Their relative molar percentage can be estimated by comparing their integral to that of the main compound. For example, a peak corresponding to residual 2-chloro-6-methylpyridine would show a methyl singlet (~2.6 ppm) instead of a methylene singlet.
-
Comparative Performance Summary
The choice of analytical technique depends on the specific goal, whether it's routine quality control, impurity identification, or primary standard characterization.[12] The table below summarizes the expected performance of each technique for the analysis of this compound.
| Performance Metric | HPLC-UV | GC-MS | NMR Spectroscopy |
| Primary Use | Quantitative Purity, Assay | Impurity Identification, Volatiles | Structure Confirmation, Absolute Purity (qNMR) |
| Specificity | High (Chromatographic) | Very High (Chromatography + MS) | Absolute (Structural Fingerprint) |
| Linearity (R²) | ≥ 0.999[12] | ≥ 0.995[12] | N/A (Direct Ratio) |
| Accuracy (% Recovery) | 98.0% - 102.0%[12] | 95.0% - 105.0%[12] | High (Primary Method) |
| Precision (% RSD) | ≤ 2.0%[12] | ≤ 5.0%[12] | ≤ 1.0% (with optimization) |
| Key Advantage | Robust, routine QC, versatile | Definitive impurity identification | Absolute structural information |
| Key Limitation | Requires reference standards | Requires analyte volatility | Lower sensitivity than chromatographic methods |
Conclusion: An Integrated Analytical Approach
No single analytical technique provides a complete picture of a compound's purity. A comprehensive quality assessment of this compound relies on an integrated approach.
-
HPLC-UV serves as the primary tool for routine quality control, offering robust and precise quantification of purity.
-
GC-MS is indispensable for identifying and quantifying volatile impurities, providing a high degree of confidence in peak identity through mass spectral data and isotopic patterns.
-
NMR Spectroscopy is the ultimate arbiter of structure. It provides unambiguous confirmation of the molecule's identity and can be used as a primary method for determining absolute purity via qNMR.
By leveraging the strengths of each of these techniques, researchers and drug development professionals can build a comprehensive and self-validating analytical system. This ensures that the this compound used in synthesis is of the requisite quality, paving the way for reproducible research, efficient process development, and the manufacturing of safe and effective pharmaceuticals.
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. wjarr.com [wjarr.com]
- 3. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 4. This compound | 63763-79-1 | NCA76379 [biosynth.com]
- 5. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons | MDPI [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. benchchem.com [benchchem.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. benchchem.com [benchchem.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to GC-MS and HPLC for the Analysis of 2-(Bromomethyl)-6-chloropyridine Reaction Mixtures
For researchers, scientists, and drug development professionals, the meticulous monitoring of chemical reactions is fundamental to ensuring product quality, optimizing yield, and maintaining process safety. The synthesis of key pharmaceutical intermediates, such as 2-(Bromomethyl)-6-chloropyridine, a versatile building block, demands robust analytical methodologies. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the analysis of this compound reaction mixtures, supported by established principles and experimental insights for similar halogenated pyridine compounds.
The Analytical Challenge: Monitoring a Reactive Intermediate
This compound is a reactive benzylic halide derivative. Its analysis presents a unique set of challenges. The bromomethyl group is susceptible to hydrolysis and nucleophilic substitution, potentially leading to degradation during analysis or reaction with certain solvents or chromatographic stationary phases. Therefore, the chosen analytical method must be rapid, selective, and minimize the potential for sample degradation.
Recommended Approach: Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of volatile and semi-volatile compounds like this compound, GC-MS is a powerful and often preferred technique.[1][2] It combines the high-resolution separation capabilities of gas chromatography with the unparalleled identification power of mass spectrometry.[3]
Why GC-MS is a Superior Choice for this Application:
-
High Sensitivity and Selectivity: GC-MS, particularly when operating in Selected Ion Monitoring (SIM) mode, offers exceptional sensitivity, which is crucial for detecting low-level impurities and byproducts in a reaction mixture.[4][5] The mass spectrometer provides structural information, allowing for confident identification of the target analyte and any related substances.
-
Volatility Suitability: this compound is sufficiently volatile for GC analysis, negating the need for derivatization, which can introduce complexity and potential side reactions.[6]
-
Faster Analysis Times: GC methods often have shorter run times compared to HPLC, enabling higher throughput for reaction monitoring.[7]
Experimental Workflow for GC-MS Analysis
The following workflow outlines the key steps for a robust GC-MS analysis of a this compound reaction mixture.
Caption: A typical workflow for the GC-MS analysis of a reaction mixture.
Detailed GC-MS Protocol
This protocol is a robust starting point for method development and should be validated for your specific reaction conditions.[8][9]
1. Sample Preparation:
-
Quenching: Immediately quench a small aliquot of the reaction mixture by diluting it in a cold, dry, non-nucleophilic solvent like dichloromethane or ethyl acetate to prevent further reaction.
-
Dilution: Dilute the quenched sample to a concentration of approximately 10-100 µg/mL in the chosen solvent.[7] This concentration range is generally suitable for achieving good signal intensity without overloading the column.
-
Filtration: Filter the diluted sample through a 0.22 µm PTFE syringe filter to remove any particulate matter that could contaminate the GC inlet or column.
2. GC-MS Instrumentation and Parameters:
| Parameter | Recommended Setting | Justification |
| GC System | Agilent 8890 GC or equivalent | Provides excellent retention time reproducibility and robust performance. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| GC Column | Low-bleed (MS-grade) 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness | This stationary phase provides good selectivity for a wide range of semi-polar compounds, including halogenated aromatics. Low-bleed characteristics are essential to minimize background noise in the mass spectrometer.[10] |
| Carrier Gas | Helium, constant flow mode at 1.0-1.5 mL/min | Helium is an inert carrier gas that provides good chromatographic efficiency. Constant flow mode ensures stable retention times. |
| Inlet | Splitless mode | Maximizes the transfer of analyte onto the column, enhancing sensitivity for trace component analysis. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analytes without causing thermal degradation of the heat-sensitive bromomethyl group. |
| Oven Temperature Program | Initial: 70 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A starting temperature of 70°C allows for good separation of early-eluting components. The temperature ramp ensures the timely elution of higher boiling point compounds. This program is a good starting point and should be optimized based on the specific components in the reaction mixture. |
| Transfer Line Temp. | 280 °C | Prevents condensation of analytes between the GC and the MS. |
| Ion Source Temp. | 230 °C | A standard temperature that balances efficient ionization with minimal thermal degradation. |
| Quadrupole Temp. | 150 °C | A typical setting to ensure mass stability. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns that can be compared to mass spectral libraries (e.g., NIST) for compound identification. |
| Acquisition Mode | Full Scan (m/z 40-400) and/or SIM | Full scan mode is used for initial identification of all components in the mixture. Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 171, 173, 92) can be used for high-sensitivity quantification. |
Alternative Approach: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the analysis of a wide range of compounds, particularly those that are non-volatile or thermally labile.[4]
When to Consider HPLC:
-
Thermally Labile Byproducts: If the reaction is suspected to produce high molecular weight or thermally unstable byproducts that are not amenable to GC analysis, HPLC would be the method of choice.
-
Polar Reactants/Products: For reactions involving highly polar starting materials or products that would require derivatization for GC analysis, HPLC offers a more direct analytical route.
Comparative Analysis: GC-MS vs. HPLC
The choice between GC-MS and HPLC depends on the specific analytical requirements.
| Feature | GC-MS | HPLC |
| Analyte Volatility | Requires volatile or semi-volatile analytes.[1] | Suitable for non-volatile and thermally labile compounds.[7] |
| Sensitivity | Generally higher, especially in SIM mode.[4] | Detector-dependent, can be very sensitive with appropriate detectors (e.g., MS). |
| Identification | Excellent, provides structural information from mass spectra. | Limited with UV detection; requires MS detector (LC-MS) for confident identification. |
| Speed | Typically faster run times.[4] | Can have longer run times.[7] |
| Sample Preparation | Simple dilution and filtration for this analyte. | May require mobile phase compatibility adjustments. |
| Cost | Generally lower cost per analysis due to minimal solvent usage.[4] | Can be more expensive due to solvent consumption and disposal.[1] |
| Robustness | Potential for column degradation with reactive analytes if not optimized. | Less prone to thermal degradation of the analyte. |
Logical Framework for Method Selection
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion
For the routine analysis and monitoring of this compound reaction mixtures, GC-MS stands out as the superior technique . Its high sensitivity, specificity, and the wealth of structural information it provides are invaluable for ensuring the quality and purity of this critical pharmaceutical intermediate. The direct analysis without derivatization and the potential for faster run times further solidify its position as the method of choice.
While HPLC remains a viable and necessary alternative for analyzing potentially non-volatile or thermally labile components, a well-developed and validated GC-MS protocol offers a more efficient and informative solution for this specific application. The protocol and comparative insights provided in this guide serve as a comprehensive resource for researchers and professionals in the pharmaceutical industry to establish robust and reliable analytical control over their synthetic processes.
References
- 1. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. agilent.com [agilent.com]
- 5. Separation of 2-Bromopyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 8. 2,6-Bis(bromomethyl)-4-chloropyridine | C7H6Br2ClN | CID 12956541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. veeprho.com [veeprho.com]
A Comparative Guide to the ¹H NMR Spectral Interpretation of 2-(Bromomethyl)-6-chloropyridine
In the landscape of pharmaceutical research and drug development, the precise characterization of heterocyclic compounds is paramount. Substituted pyridines, in particular, are a cornerstone of many therapeutic agents. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically ¹H NMR, stands out as an indispensable tool for elucidating molecular structure. This guide provides an in-depth analysis and interpretation of the ¹H NMR spectrum of 2-(Bromomethyl)-6-chloropyridine, a key building block in organic synthesis. Through a comparative approach with structurally similar analogues, we will dissect the nuances of its spectral features, offering researchers and scientists a robust framework for their own analytical endeavors.
The Predicted ¹H NMR Spectrum of this compound
The pyridine ring of this compound contains three protons at positions 3, 4, and 5, which form a coupled spin system. The bromomethyl group (-CH₂Br) at position 2 and the chlorine atom at position 6 are electron-withdrawing groups that will influence the chemical shifts of the ring protons. The electronegativity of these substituents deshields the adjacent protons, causing their signals to appear at a lower field (higher ppm).
The proton at position 4 (H-4) is expected to be the most shielded of the ring protons, appearing as a triplet due to coupling with the two adjacent protons (H-3 and H-5). The protons at positions 3 (H-3) and 5 (H-5) will be in different chemical environments due to the different substituents at the adjacent C-2 and C-6 positions. They are expected to appear as doublets of doublets, each coupling to H-4 and to each other (a weaker, long-range coupling). The bromomethyl protons are expected to appear as a singlet in the aliphatic region, significantly downfield due to the deshielding effect of the adjacent bromine atom.
Comparative Spectral Analysis
To substantiate our predictions and provide a richer context for interpretation, we will compare the expected spectrum of this compound with the known ¹H NMR data of several related pyridine derivatives.
| Compound | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | Other Protons (ppm) |
| This compound (Predicted) | ~7.4-7.6 (dd) | ~7.7-7.9 (t) | ~7.2-7.4 (dd) | ~4.6 (s, -CH₂Br) |
| 2-Bromo-6-chloropyridine | 7.42 (dd) | 7.65 (t) | 7.28 (dd) | - |
| 2-(Chloromethyl)pyridine hydrochloride | 8.0-8.2 (d) | 8.4-8.6 (t) | 7.8-8.0 (d) | 5.0 (s, -CH₂Cl) |
| 2-Bromo-6-methylpyridine | 7.35 (d) | 7.50 (t) | 7.05 (d) | 2.5 (s, -CH₃) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data for comparative compounds is sourced from publicly available spectral databases.
The data from 2-bromo-6-chloropyridine provides a close approximation for the aromatic region of our target molecule. The primary difference is the replacement of a bromine atom with a bromomethyl group at the C-2 position. This change is expected to have a minor effect on the chemical shifts of the ring protons.
In contrast, 2-(chloromethyl)pyridine hydrochloride shows a significant downfield shift for all protons. This is due to the protonation of the pyridine nitrogen, which strongly deshields the entire ring system. The chemical shift of the chloromethyl protons is also further downfield compared to our prediction for the bromomethyl protons, which can be attributed to the combined electron-withdrawing effects of the chlorine and the protonated nitrogen.
The spectrum of 2-bromo-6-methylpyridine offers a useful comparison for understanding the effect of a less electronegative substituent at the C-6 position. The methyl group is electron-donating compared to a chlorine atom, leading to a general upfield shift for all the ring protons.
Experimental Protocol for ¹H NMR Analysis
For researchers seeking to acquire their own data, the following protocol outlines a standardized procedure for sample preparation and NMR data acquisition.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the purified this compound.
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
- Insert the sample into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity and resolution.
- Acquire a standard one-dimensional ¹H NMR spectrum. Typical acquisition parameters for a 400 MHz spectrometer would include:
- Pulse angle: 30-45 degrees
- Acquisition time: 2-4 seconds
- Relaxation delay: 1-2 seconds
- Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)
3. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Integrate the signals to determine the relative number of protons for each peak.
- Reference the chemical shifts to the internal standard (TMS).
Visualizing the Spin System
The coupling interactions between the protons on the pyridine ring can be visualized using a DOT graph. This diagram illustrates the connectivity of the spin system, where nodes represent the protons and edges represent the coupling between them.
Caption: Spin-spin coupling network for the aromatic protons of this compound.
Conclusion
The interpretation of ¹H NMR spectra is a critical skill for chemists in all fields. By combining theoretical predictions with comparative data from analogous structures, a comprehensive and reliable structural elucidation of this compound can be achieved. This guide provides a foundational framework for this process, emphasizing the importance of understanding substituent effects and spin-spin coupling in substituted pyridine systems. The provided experimental protocol and data comparison serve as a practical resource for researchers, enabling them to confidently analyze their own NMR data and accelerate their research and development efforts.
A Validated Stability-Indicating HPLC Method for the Quantification of 2-(Bromomethyl)-6-chloropyridine: A Comprehensive Guide
This guide provides a comprehensive framework for the development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(bromomethyl)-6-chloropyridine. This pyridine derivative is a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds[1]. A robust and validated analytical method is paramount to ensure the quality, purity, and stability of this key starting material.
This document is intended for researchers, scientists, and drug development professionals. It delves into the causal relationships behind experimental choices, ensuring a scientifically sound and self-validating protocol. All procedures are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines[2][3][4][5].
Foundational Principles: Method Development Strategy
The development of a reliable HPLC method hinges on a systematic approach to optimizing the separation of the target analyte from potential impurities and degradation products. Our strategy for this compound, a halogenated pyridine derivative, is centered around reverse-phase chromatography due to its versatility in separating moderately polar to non-polar compounds[6][7][8].
Analyte Characterization and Initial Parameter Selection
This compound is a moderately polar compound. While specific physicochemical data is limited, related structures like 2-bromo-6-chloropyridine exhibit a LogP of approximately 2.2, suggesting moderate hydrophobicity. This informs our initial choice of a C18 stationary phase, which provides a non-polar surface for hydrophobic interactions[7].
Table 1: Initial Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | A standard, versatile column for reverse-phase HPLC, suitable for a wide range of analytes[6]. The particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase | Acetonitrile:Water (Gradient) | Acetonitrile is a common organic modifier in RP-HPLC with a low UV cutoff. A gradient elution is chosen to ensure the elution of any potential impurities with differing polarities[6]. |
| Detection | UV-Vis Detector | Pyridine and its derivatives are known to absorb in the UV region. A photodiode array (PDA) detector is recommended to determine the optimal wavelength and assess peak purity. Based on the pyridine chromophore, an initial screening wavelength of 254 nm is proposed. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing good separation efficiency without excessive pressure. |
| Column Temp. | 30 °C | A slightly elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |
| Injection Vol. | 10 µL | A standard injection volume to balance sensitivity and potential for column overload. |
Method Optimization Workflow
The initial conditions serve as a starting point. A systematic optimization process is crucial to achieve the desired resolution, peak shape, and analysis time.
References
- 1. 2-Bromo-6-chloropyridine | C5H3BrClN | CID 78820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. UV/Vis+ Photochemistry Database - Aromatic Substances [science-softcon.de]
- 3. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 6. 2-BROMO-6-CHLOROPYRIDINE | CAS#:5140-72-7 | Chemsrc [chemsrc.com]
- 7. 2-(Bromomethyl)pyridine | C6H6BrN | CID 564209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 63763-79-1|this compound|BLD Pharm [bldpharm.com]
A Senior Application Scientist's Guide to Selecting Alkylating Agents: A Comparative Analysis of 2-(Bromomethyl)-6-chloropyridine and Its Alternatives
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical decision that profoundly impacts synthetic efficiency, scalability, and safety. 2-(Bromomethyl)-6-chloropyridine is a widely utilized building block for introducing the 2-chloro-6-methylpyridine moiety, a common scaffold in numerous biologically active compounds, including the non-nucleoside reverse transcriptase inhibitor Nevirapine. However, its lachrymatory nature and the reactivity of the bromide leaving group necessitate an exploration of viable alternatives. This guide provides an in-depth technical comparison of this compound with its chloro, mesyloxy, and tosyloxy analogues, supported by theoretical principles and representative experimental protocols to inform your selection process.
The Central Role of the Leaving Group in Alkylation Reactions
The efficacy of an alkylating agent in a nucleophilic substitution (SN2) reaction is fundamentally governed by the nature of its leaving group. An ideal leaving group is a species that is stable on its own after departing with the pair of electrons from its former bond with the electrophilic carbon. The stability of the leaving group is inversely proportional to its basicity; weaker bases are better leaving groups.
This principle dictates the expected reactivity trend among the compounds discussed in this guide:
Tosylate > Mesylate > Bromide > Chloride
This trend is rooted in the pKa values of the conjugate acids of the leaving groups. Sulfonic acids like p-toluenesulfonic acid and methanesulfonic acid are very strong acids, making their conjugate bases (tosylate and mesylate) exceptionally weak and, therefore, excellent leaving groups. Hydrobromic acid is a stronger acid than hydrochloric acid, rendering bromide a better leaving group than chloride.
Comparative Analysis of Alkylating Agents
This section provides a detailed comparison of this compound and its alternatives, focusing on their reactivity, synthetic accessibility, and practical handling considerations.
| Reagent | Structure | Leaving Group | Relative Reactivity | Key Considerations |
| This compound | Cl-C5H3N-CH2Br | Bromide (Br⁻) | High | Highly reactive, often providing good yields. However, it is a lachrymator and can be more expensive than the chloro-analogue. |
| 2-(Chloromethyl)-6-chloropyridine | Cl-C5H3N-CH2Cl | Chloride (Cl⁻) | Moderate | Less reactive than the bromo-analogue, potentially requiring harsher reaction conditions (higher temperatures, longer reaction times). It is generally more cost-effective and less lachrymatory. |
| 2-(Mesyloxymethyl)-6-chloropyridine | Cl-C5H3N-CH2OMs | Mesylate (⁻OMs) | Very High | Excellent leaving group, often leading to faster reactions and higher yields under milder conditions compared to halides. Requires an additional synthetic step from the corresponding alcohol. |
| 2-(Tosyloxymethyl)-6-chloropyridine | Cl-C5H3N-CH2OTs | Tosylate (⁻OTs) | Very High | Similar reactivity to the mesylate. The choice between mesylate and tosylate often depends on the cost and availability of the corresponding sulfonyl chloride and the physical properties of the intermediate. |
Experimental Comparison: N-Alkylation of 2-Amino-3-picoline
To provide a practical context for the theoretical differences in reactivity, we will consider the N-alkylation of 2-amino-3-picoline, a key step in the synthesis of Nevirapine analogues.
Diagram of the General Alkylation Reaction
A Senior Application Scientist's Guide to the Cost-Effectiveness of 2-(Bromomethyl)-6-chloropyridine in Synthetic Chemistry
Abstract
In the landscape of modern drug discovery and medicinal chemistry, the pyridine scaffold remains a privileged structure, integral to the architecture of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding significantly enhance the pharmacokinetic profiles of drug candidates.[2] This guide provides a comprehensive cost-effectiveness analysis of 2-(Bromomethyl)-6-chloropyridine, a key heterocyclic building block. We will objectively compare its synthetic performance, procurement costs, and handling requirements against viable alternatives, supported by experimental protocols and quantitative data. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in the strategic selection of reagents for complex organic syntheses.
The Strategic Importance of Substituted Pyridines
The pyridine ring is a versatile pharmacophore, lending itself to a multitude of biological applications, from anticancer to anti-inflammatory agents.[1][3][4] The strategic placement of functional groups on this scaffold is paramount, as it directly influences metabolic stability, permeability, potency, and target binding.[2] Halogenated and alkylated pyridines, such as this compound, are particularly valuable as they serve as reactive intermediates for introducing further molecular complexity. The bromomethyl group provides a reactive site for nucleophilic substitution, while the chloro group can be targeted in cross-coupling reactions or other transformations.
This dual functionality makes it a powerful tool for library synthesis and lead optimization. However, its utility must be weighed against its cost and the availability of alternative reagents that might offer a more economical or efficient synthetic route.
Comparative Analysis of Key Reagents
The selection of a starting material is a critical decision point in any synthetic campaign, balancing cost, reactivity, and safety. Below is a comparative analysis of this compound and its common alternatives.
Quantitative Data Summary
The following table summarizes the key metrics for this compound and two common alternatives: 2-Chloro-6-(chloromethyl)pyridine and 2-Bromo-6-(hydroxymethyl)pyridine. Prices are averaged from multiple suppliers and are subject to change based on purity and quantity.[5][6][7][8][9]
| Feature | This compound | 2-Chloro-6-(chloromethyl)pyridine | 2-Bromo-6-(hydroxymethyl)pyridine |
| CAS Number | 63763-79-1[5] | 78846-88-5[8] | 175735-86-9 |
| Molecular Weight | 206.47 g/mol [5][6] | 162.02 g/mol | 204.04 g/mol |
| Approx. Cost (USD/g) | $50 - $195 | $30 - $100 | $45 - $150 |
| Key Application | Nucleophilic Alkylation | Nucleophilic Alkylation | Precursor for Halogenation |
| Reactivity | High (Bromide is a good leaving group) | Moderate (Chloride is a poorer leaving group) | Low (Requires activation/conversion) |
| Synthetic Steps | Typically used directly | Typically used directly | Requires an additional step to convert -OH to a leaving group |
| Safety Profile | Lachrymator, Corrosive | Corrosive, skin/eye irritant[8] | Irritant |
Qualitative Assessment
-
This compound: This is the reagent of choice when high reactivity is paramount. The C-Br bond is weaker and more readily cleaved than a C-Cl bond, leading to faster reaction times and often higher yields in nucleophilic substitution reactions. This can be particularly advantageous when working with sensitive substrates or when trying to minimize reaction temperatures. However, this higher reactivity comes at a premium cost.
-
2-Chloro-6-(chloromethyl)pyridine: This analogue represents a more cost-effective option. While the chloromethyl group is less reactive than its bromo- counterpart, it is often sufficient for many standard alkylation reactions, especially if reaction conditions can be pushed (e.g., higher temperatures, stronger bases). Its lower cost makes it an attractive alternative for large-scale synthesis where cost per gram is a major driver.[8]
-
2-Bromo-6-(hydroxymethyl)pyridine: This compound is not a direct replacement but rather a precursor. It is synthetically useful when the desired functionality requires an initial protection/deprotection strategy or when the bromomethyl group is too reactive and leads to side products. The alcohol must first be converted to a better leaving group (e.g., a tosylate, mesylate, or halide) via an additional synthetic step using reagents like PBr₃ or SOCl₂.[10][11] This adds time and cost to the overall process, making it less cost-effective for direct alkylations but valuable for specific multi-step syntheses.
Experimental Workflows & Protocols
To provide a practical comparison, we outline a standard N-alkylation protocol for both this compound and its chloro-analogue.
Visualization of Synthetic Logic
The following diagram illustrates the decision-making process when selecting a reagent for a typical substitution reaction.
Protocol 1: N-Alkylation using this compound
This protocol details the alkylation of a generic primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (ACN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.1 eq) and anhydrous acetonitrile.
-
Base Addition: Add finely ground potassium carbonate (2.5 eq) to the stirred solution.
-
Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the reaction mixture at room temperature.
-
Causality: Dropwise addition helps to control any potential exotherm and minimizes the formation of dialkylated byproducts.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromopyridine spot has been consumed.
-
Self-Validation: TLC provides a rapid, qualitative check on the reaction's completion, preventing premature workup or unnecessary extensions of reaction time.
-
-
Workup: Filter the reaction mixture to remove the K₂CO₃. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the crude residue in ethyl acetate and wash with water (2x) and then brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the residue by column chromatography on silica gel to obtain the pure N-alkylated product.
Protocol 2: Comparative N-Alkylation using 2-Chloro-6-(chloromethyl)pyridine
This protocol highlights the necessary adjustments when using the less reactive chloro-analogue.
Materials:
-
2-Chloro-6-(chloromethyl)pyridine (1.0 eq)
-
Primary Amine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Sodium Iodide (NaI) (0.1 eq, catalytic)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the primary amine (1.1 eq), potassium carbonate (2.5 eq), and a catalytic amount of sodium iodide (0.1 eq) in anhydrous DMF.
-
Causality: DMF is a polar aprotic solvent that better solubilizes the salts and facilitates Sₙ2 reactions. The catalytic NaI performs an in situ Finkelstein reaction, converting the more inert alkyl chloride to a more reactive alkyl iodide, thereby accelerating the reaction.
-
-
Reagent Addition: Add a solution of 2-Chloro-6-(chloromethyl)pyridine (1.0 eq) in DMF dropwise.
-
Reaction Conditions: Heat the reaction mixture to 60-80°C and stir for 12-24 hours.
-
Causality: The increased temperature is necessary to overcome the higher activation energy required to cleave the C-Cl bond compared to the C-Br bond.
-
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Workup & Purification: Follow steps 5-8 from Protocol 1. The higher boiling point of DMF will require evaporation under high vacuum.
Synthesis Pathway and Workflow Visualization
Understanding the synthesis of these reagents provides further context for their cost and availability.
Synthesis of this compound
The diagram below outlines a common synthetic route.
This free-radical bromination is a standard transformation.[12] The cost of the starting material, N-Bromosuccinimide (NBS), and the radical initiator (AIBN) contribute to the final cost of the product. The purification process to remove unreacted starting material and byproducts like succinimide is also a key cost factor.
Experimental Workflow Visualization
The following diagram visualizes the key steps in the experimental protocols described above.
Conclusion and Recommendations
The choice between this compound and its alternatives is a classic example of the trade-offs faced in synthetic chemistry.
-
For early-stage discovery, library synthesis, and situations where speed and yield are critical, this compound is the superior, albeit more expensive, choice. Its high reactivity can save valuable researcher time and potentially lead to cleaner reactions, simplifying purification.
-
For process development, scale-up, and cost-driven projects, 2-Chloro-6-(chloromethyl)pyridine is a highly viable and economical alternative. The lower reactivity can be overcome with optimized reaction conditions (catalytic iodide, higher temperatures), and the significant cost savings can be critical for the overall economic viability of a synthetic route.
-
2-Bromo-6-(hydroxymethyl)pyridine should be considered a strategic precursor rather than a direct alternative. Its utility lies in multi-step syntheses where the hydroxyl group offers a handle for other transformations before its conversion to a leaving group is required.
Ultimately, the most cost-effective solution is context-dependent. By understanding the reactivity profiles, cost structures, and necessary experimental adjustments for each reagent, researchers can make a data-driven decision that best aligns with the specific goals and constraints of their project.
References
- 1. benchchem.com [benchchem.com]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 5. chemuniverse.com [chemuniverse.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. 2-Bromo-6-chloropyridine 95 5140-72-7 [sigmaaldrich.com]
- 8. Buy 2-Chloro-6-(chloromethyl)pyridine | 78846-88-5 [smolecule.com]
- 9. chemimpex.com [chemimpex.com]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Operational Guide for the Safe Disposal of 2-(Bromomethyl)-6-chloropyridine
As a Senior Application Scientist, my primary objective extends beyond the synthesis and application of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and responsible disposal. This guide provides a comprehensive, technically grounded protocol for the disposal of 2-(Bromomethyl)-6-chloropyridine, a halogenated pyridine derivative commonly used in synthetic chemistry. The procedures outlined here are designed to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance. This is not merely a list of steps but a framework built on the principles of chemical reactivity, hazard mitigation, and institutional safety systems.
Hazard Assessment and Characterization
This compound is a halogenated organic compound. Due to its structure, it must be handled as a hazardous substance. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not always available, its hazard profile can be reliably inferred from its structural components—a pyridine ring, a chlorosubstituent, and a bromomethyl group—and data from closely related analogues.
Pyridine and its derivatives are generally recognized as toxic, irritant, and flammable substances[1]. The presence of bromine and chlorine atoms classifies it as a halogenated organic compound, which is subject to specific environmental disposal regulations[2][3]. Based on data for similar compounds like 2-Bromo-6-chloropyridine and 2-Bromo-6-(bromomethyl)pyridine, we can anticipate the following hazards[4][5]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[5].
-
Irritation: Causes skin and serious eye irritation[5].
-
Respiratory Effects: May cause respiratory irritation[5].
All waste streams containing this compound, including pure substance, solutions, reaction byproducts, and contaminated materials, must be classified and managed as hazardous chemical waste[1][6][7].
Table 1: Hazard Profile Summary (Extrapolated)
| Hazard Classification | Category | GHS Statement | Source Analogue |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | 2-Bromo-6-(bromomethyl)pyridine[4] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | 2-Bromo-6-chloropyridine[5] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | 2-Bromo-6-chloropyridine[5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | 2-Bromo-6-chloropyridine[5] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | 2-Bromo-6-chloropyridine[5] |
| Specific target organ toxicity | Category 3 | H335: May cause respiratory irritation | 2-Bromo-6-chloropyridine[5] |
Pre-Disposal Safety Protocols
Before handling the chemical for any purpose, including disposal, the following engineering controls and Personal Protective Equipment (PPE) are mandatory. The causality is clear: preventing exposure is the most effective safety measure.
Engineering Controls: All handling and preparation for disposal of this compound must be conducted within a properly functioning and certified laboratory chemical fume hood to prevent inhalation of vapors or dusts[1][8]. An emergency eyewash station and safety shower must be readily accessible[8].
Personal Protective Equipment (PPE): The selection of PPE is based on mitigating the specific hazards of skin contact, absorption, and eye damage.
Table 2: Mandatory Personal Protective Equipment (PPE)
| PPE Item | Specification | Purpose and Rationale |
|---|---|---|
| Gloves | Chemical-resistant, such as Butyl rubber or Viton®.[1][8] | Standard nitrile gloves may offer insufficient protection against pyridine derivatives[8]; a more robust glove material is required to prevent skin contact and absorption. |
| Eye Protection | Chemical splash goggles or safety glasses with side-shields.[1] | Protects eyes from accidental splashes of liquid waste or contact with solid particles. |
| Lab Coat | Standard, fully-buttoned laboratory coat.[1] | Protects clothing and skin from contamination. |
| Respiratory Protection | Not required if handled exclusively within a fume hood.[1] | The fume hood provides primary respiratory protection by containing vapors and aerosols. |
Step-by-Step Waste Management & Disposal Protocol
The proper disposal of this compound is a systematic process designed to ensure waste is correctly identified, segregated, contained, and transferred for final disposal by licensed professionals.
Caption: Workflow for the safe disposal of this compound.
Step 1: Waste Identification All materials that have come into contact with this compound are to be considered hazardous waste. This includes:
-
Unused or expired pure chemical.
-
Solutions containing the compound.
-
Contaminated solid materials (e.g., pipette tips, weigh boats, absorbent pads, gloves, disposable lab coats)[1][6].
Step 2: Waste Segregation This is a critical step to prevent dangerous chemical reactions within the waste container.
-
Action: Collect this compound waste in a dedicated container.
-
Causality: Do not mix this waste with other streams, especially strong oxidizing agents or acids[1][8]. Pyridine derivatives can undergo vigorous or exothermic reactions with such materials, potentially leading to container pressurization or the release of toxic fumes.
Step 3: Containerization Proper containment is essential for safe storage and transport.
-
Action: Use a designated hazardous waste container that is chemically compatible (e.g., high-density polyethylene - HDPE), leak-proof, and has a secure, sealable lid[6][8].
-
Protocol: Keep the container closed at all times except when adding waste[9]. Fill containers to no more than 90% capacity to allow for vapor expansion.
Step 4: Labeling Accurate labeling is a regulatory requirement and ensures safe handling by all personnel.
-
Action: Immediately affix a completed hazardous waste label to the container as soon as the first drop of waste is added[8].
-
Label Contents: The label must include:
Step 5: Satellite Accumulation (On-Site Storage)
-
Action: Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area within or near the laboratory[1].
-
Causality: The storage area must be away from incompatible materials and sources of ignition to minimize risk[8]. Secondary containment (e.g., a larger bin or tray) should be used for liquid waste containers to contain potential leaks[9].
Step 6: Final Disposal
-
Action: Once the container is full or waste is no longer being generated, arrange for collection through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[6][8].
-
Rationale: Federal and local regulations mandate that hazardous waste be disposed of by licensed professionals[7]. The most common and effective disposal method for halogenated organic waste is high-temperature incineration at a permitted facility[2][7]. Never dispose of this chemical down the drain or in regular trash[9].
Emergency Procedures: Spill and Exposure Management
Small Spill Response (Inside a Fume Hood):
-
Ensure appropriate PPE is worn, particularly chemical-resistant gloves and eye protection[6].
-
Contain the spill using an inert, non-combustible absorbent material like vermiculite or sand[1][6].
-
Carefully sweep or scoop the absorbed material into a suitable, sealable container for disposal as hazardous waste[4][5].
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol) and then wash with soap and water. Collect all cleaning materials as hazardous waste[6].
Large Spill Response (Outside a Fume Hood):
-
Evacuate the immediate area[1].
-
Alert colleagues and contact your institution's EHS department or emergency response team immediately[1].
-
Do not attempt to clean up a large spill without specialized training and equipment.
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[5][8].
-
Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention[4][5].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention[5][10].
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[4][5].
Conclusion
The responsible management of this compound waste is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the chemical's hazards and adhering strictly to the segregation, containment, and disposal protocols outlined in this guide, researchers can effectively mitigate risks. Always consult your institution's specific EHS guidelines, as they represent the final authority on waste management procedures in your facility.
References
- 1. benchchem.com [benchchem.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. aksci.com [aksci.com]
Mastering Safety: A Researcher's Guide to Handling 2-(Bromomethyl)-6-chloropyridine
For the modern researcher in drug development, mastering the safe handling of reactive chemical intermediates is not just a matter of compliance, but a cornerstone of scientific integrity and operational excellence. 2-(Bromomethyl)-6-chloropyridine, a key building block in the synthesis of novel therapeutics, demands a meticulous and informed approach to its management in the laboratory. This guide provides an in-depth, experience-driven framework for its safe handling, from personal protective equipment (PPE) selection to disposal, ensuring the protection of both the researcher and the research.
Understanding the Inherent Risks
This compound is a halogenated pyridine derivative. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally analogous compounds, such as 2-(Bromomethyl)-3-chloropyridine and 2-Bromo-6-(bromomethyl)pyridine, provide a strong indication of its hazard profile. The primary risks associated with this class of compounds include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Corrosivity: Causes severe skin burns and serious eye damage.[1][3]
-
Irritation: May cause respiratory irritation.[1]
The presence of the bromomethyl group, a reactive alkylating agent, is a key contributor to its hazardous nature. Alkylating agents can react with biological macromolecules, which underscores the importance of preventing any direct contact.
The Core of Protection: A Multi-layered PPE Strategy
A robust PPE strategy is the first line of defense against exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Primary Protective Ensemble
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Provides a barrier against splashes and vapors, protecting the eyes and face from severe irritation and burns. |
| Hand Protection | Double-gloving with compatible materials. | Offers enhanced protection against a highly reactive compound. The outer glove can be removed if contaminated, leaving the inner glove as a backup. |
| Body Protection | Flame-resistant lab coat. | Protects the skin from accidental splashes and contact. |
| Footwear | Closed-toe, chemical-resistant shoes. | Prevents exposure from spills that may reach the floor. |
Glove Selection: A Critical Choice
The choice of glove material is paramount when handling halogenated organic compounds. Nitrile gloves, while common in laboratories, may not offer sufficient protection for prolonged contact. Based on chemical resistance data for similar compounds like pyridine and benzyl bromide, the following materials are recommended:
| Glove Material | Chemical Resistance Rating | Notes |
| Butyl Rubber | Excellent | Recommended for handling highly corrosive acids and other challenging chemicals.[4] |
| Viton® | Excellent | Offers superior resistance to a broad spectrum of chemicals, including halogenated compounds. |
| Neoprene | Good | A suitable alternative to butyl rubber, offering good chemical and tear resistance.[4] |
It is imperative to consult the glove manufacturer's specific chemical resistance charts for the most accurate information. Always inspect gloves for any signs of degradation before use and change them immediately if contamination is suspected.
Operational Blueprint: A Step-by-Step Handling Protocol
Adherence to a strict operational workflow is crucial for minimizing the risk of exposure and ensuring the integrity of the experiment.
Workflow for Handling this compound
Caption: Workflow for handling this compound.
Detailed Procedural Steps
-
Preparation:
-
Always work within a certified chemical fume hood to mitigate inhalation risks.[5]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Assemble all necessary glassware and reagents before handling the compound.
-
-
Handling:
-
When weighing the solid, perform the task within the fume hood to contain any dust.
-
Use a spatula or other appropriate tool to avoid direct contact.
-
If dissolving in a solvent, add the solvent to the solid slowly to avoid splashing.
-
-
Emergency Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5] Remove contaminated clothing while rinsing.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Decontamination and Disposal: The Final Safeguard
Proper decontamination and disposal are critical to prevent residual contamination and ensure environmental safety.
Decontamination Protocol
As an alkylating agent, this compound can be "deactivated" by reacting it with a nucleophile.
-
Glassware and Equipment:
-
Rinse all contaminated glassware and equipment with a suitable organic solvent (e.g., acetone) to remove the bulk of the compound. Collect this rinse as hazardous waste.
-
Prepare a decontamination solution, such as a 5% sodium thiosulfate solution in water or a dilute solution of a non-volatile amine like triethylamine in an appropriate solvent.
-
Immerse or thoroughly rinse the glassware with the decontamination solution to neutralize any residual reactive compound.
-
After decontamination, wash the glassware with soap and water.
-
-
Work Surfaces:
-
Wipe down the work surface in the fume hood with a cloth soaked in a decontamination solution.
-
Follow with a wipe-down using soap and water, and then a final rinse with water.
-
All cleaning materials should be disposed of as solid hazardous waste.
-
Waste Disposal Plan
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including reaction mixtures and solvent rinses, in a clearly labeled, sealed, and compatible waste container.
-
If possible, quench any unreacted this compound in the waste stream by slowly adding a nucleophilic agent (e.g., triethylamine) with stirring in a fume hood. This converts the reactive alkylating agent to a less hazardous quaternary ammonium salt.
-
-
Solid Waste:
-
All solid waste, including contaminated gloves, paper towels, and disposable labware, must be collected in a designated, sealed hazardous waste container.
-
-
Final Disposal:
-
All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[2] Never dispose of this compound down the drain.
-
By integrating these safety protocols into your laboratory practice, you can confidently and responsibly handle this compound, fostering a culture of safety and enabling the advancement of your research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
